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  • Product: Biphenyl-4,4'-dicarbohydrazide
  • CAS: 4073-75-0

Core Science & Biosynthesis

Foundational

A Guide to the Spectroscopic Characterization of Biphenyl-4,4'-dicarbohydrazide: Synthesis, Data Interpretation, and Experimental Protocols

Introduction: The Structural and Functional Significance of Biphenyl-4,4'-dicarbohydrazide Biphenyl-4,4'-dicarbohydrazide is a molecule of significant interest in the fields of coordination chemistry, materials science,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural and Functional Significance of Biphenyl-4,4'-dicarbohydrazide

Biphenyl-4,4'-dicarbohydrazide is a molecule of significant interest in the fields of coordination chemistry, materials science, and drug development. Its rigid biphenyl backbone provides a well-defined structural scaffold, while the terminal carbohydrazide functionalities offer versatile coordination sites for metal ions and hydrogen bonding motifs for supramolecular assembly. Hydrazide-hydrazone derivatives, in particular, represent a rapidly developing field in modern medicinal chemistry, with demonstrated biological activities.[1] The symmetrical nature of this ligand makes it an excellent building block for creating stable, porous materials such as metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.[2]

While extensive spectroscopic data for its precursor, biphenyl-4,4'-dicarboxylic acid, is readily available, a comprehensive, validated dataset for Biphenyl-4,4'-dicarbohydrazide is less prevalent in the public domain. This guide, therefore, serves a dual purpose: firstly, to present a robust, predicted spectroscopic profile based on established principles of NMR, IR, and MS, and secondly, to provide detailed, field-proven methodologies for its synthesis and subsequent empirical characterization. This document is intended for researchers and professionals who require a deep, practical understanding of this compound's analytical signature.

Synthesis and Spectroscopic Analysis Workflow

The characterization of Biphenyl-4,4'-dicarbohydrazide begins with its synthesis from a commercially available precursor, Biphenyl-4,4'-dicarboxylic acid. The subsequent analytical workflow is designed to confirm the successful conversion and elucidate the structure of the final product.

G cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase Biphenyl_acid Biphenyl-4,4'-dicarboxylic Acid Esterification Esterification (e.g., SOCl₂/Methanol) Biphenyl_acid->Esterification Step 1 Hydrazinolysis Reaction with Hydrazine Hydrate Esterification->Hydrazinolysis Step 2 Product Biphenyl-4,4'-dicarbohydrazide Hydrazinolysis->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: A typical workflow for the synthesis and spectroscopic characterization of Biphenyl-4,4'-dicarbohydrazide.

Experimental Protocol: Synthesis of Biphenyl-4,4'-dicarbohydrazide

The conversion of a dicarboxylic acid to a dicarbohydrazide is a standard organic transformation. The following two-step protocol is widely recognized for its efficiency and purity of the final product. The initial conversion of the carboxylic acid to its corresponding ester enhances the reactivity towards nucleophilic substitution by hydrazine.

Step 1: Synthesis of Dimethyl Biphenyl-4,4'-dicarboxylate

  • Reagents and Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Biphenyl-4,4'-dicarboxylic acid. For every 1 mmol of the acid, use 10 mL of methanol as the solvent.

  • Acidification: Carefully add 4 equivalents of thionyl chloride (SOCl₂) dropwise to the stirred suspension at room temperature. The thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.

  • Reaction: Heat the mixture to reflux and maintain for 5-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: After the reaction is complete, evaporate the excess methanol and SOCl₂ under reduced pressure. Add water to the crude mixture and extract the product with dichloromethane (DCM).

  • Purification: Dry the combined organic layers with anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude dimethyl biphenyl-4,4'-dicarboxylate. This intermediate can be purified further by recrystallization if necessary.

Step 2: Synthesis of Biphenyl-4,4'-dicarbohydrazide

  • Reagents and Setup: In a round-bottom flask, dissolve the dimethyl biphenyl-4,4'-dicarboxylate from the previous step in a suitable solvent like ethanol.

  • Hydrazinolysis: Add an excess of hydrazine hydrate (typically 5-10 equivalents per ester group) to the solution.[3]

  • Reaction: Heat the reaction mixture at 80°C for 5-20 hours, again monitoring by TLC.[3] As the reaction proceeds, the Biphenyl-4,4'-dicarbohydrazide product, which is often insoluble in the reaction medium, may precipitate out.

  • Isolation and Purification: Allow the mixture to cool to room temperature. If a solid has formed, it can be collected by vacuum filtration and washed with cold ethanol. If no solid forms, the product can be extracted from the reaction mixture. The final product should be dried under high vacuum.

Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for Biphenyl-4,4'-dicarbohydrazide. These predictions are based on the analysis of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Biphenyl-4,4'-dicarbohydrazide, both ¹H and ¹³C NMR will provide key structural information.

¹H NMR Spectroscopy

The symmetry of the molecule will simplify the ¹H NMR spectrum. We expect to see signals in the aromatic region and for the hydrazide protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 9.5 - 10.0Singlet (broad)2H-NH -NH₂The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding.
~ 7.8 - 8.0Doublet4HAromatic Protons (ortho to C=O)These protons are deshielded by the anisotropic effect of the carbonyl group.
~ 7.6 - 7.8Doublet4HAromatic Protons (meta to C=O)These protons are less affected by the carbonyl group and will appear slightly upfield from the ortho protons.[4]
~ 4.4 - 4.6Singlet (broad)4H-NH-NH₂ The terminal amine protons are more shielded than the amide proton and often appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the presence of a carbonyl carbon and four distinct aromatic carbon signals due to the molecule's symmetry.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 165 - 170C=O (Carbonyl Carbon)The carbonyl carbon of a hydrazide appears in this characteristic downfield region.
~ 140 - 145Quaternary Aromatic Carbon (C-C biphenyl bond)The carbon atoms at the biphenyl linkage.
~ 130 - 135Quaternary Aromatic Carbon (C-C=O bond)The carbon atoms attached to the carbonyl groups.
~ 128 - 130Aromatic CH (ortho to C=O)Aromatic carbons adjacent to the carbonyl-substituted carbon.
~ 126 - 128Aromatic CH (meta to C=O)Aromatic carbons meta to the carbonyl-substituted carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum of Biphenyl-4,4'-dicarbohydrazide will be dominated by absorptions from the N-H and C=O bonds.[5][6]

Predicted Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale
~ 3300 - 3400MediumN-H Stretch-NH₂ (Amine)Asymmetric and symmetric stretching of the primary amine group.
~ 3200Strong, BroadN-H Stretch-NH- (Amide)The amide N-H stretch is often broad due to hydrogen bonding.[7]
~ 3030MediumC-H StretchAromaticCharacteristic C-H stretching for sp² hybridized carbons.
~ 1640 - 1680StrongC=O Stretch (Amide I)HydrazideThe carbonyl stretch is a very strong and reliable indicator of the amide/hydrazide group.
~ 1600MediumC=C StretchAromatic RingSkeletal vibrations of the biphenyl rings.
~ 1520 - 1550MediumN-H Bend (Amide II)HydrazideBending vibration of the amide N-H bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For Biphenyl-4,4'-dicarbohydrazide, we would expect to see a prominent molecular ion peak due to the stability of the aromatic system.[8][9]

Predicted Fragmentation Pathway

The fragmentation will likely be initiated by cleavage of the bonds adjacent to the carbonyl groups.

G M [M]⁺˙ m/z = 270 F1 [M - NHNH₂]⁺ m/z = 239 M->F1 - •NHNH₂ F2 [M - CONHNH₂]⁺ m/z = 211 M->F2 - •CONHNH₂ F3 [Biphenyl]⁺˙ m/z = 154 F2->F3 - CONHNH₂

Caption: A simplified predicted fragmentation pathway for Biphenyl-4,4'-dicarbohydrazide in mass spectrometry.

Table of Predicted Fragments

m/zPredicted FragmentRationale
270[C₁₄H₁₄N₄O₂]⁺˙Molecular Ion (M⁺˙)
239[C₁₄H₁₁N₂O₂]⁺Loss of a hydrazinyl radical (•NHNH₂)
211[C₁₃H₉N₂O]⁺Loss of a carbohydrazide radical (•CONHNH₂)
183[C₁₂H₉N₂]⁺Loss of two carbohydrazide radicals
154[C₁₂H₁₀]⁺˙Biphenyl radical cation, a stable fragment.[9]

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Biphenyl-4,4'-dicarbohydrazide, grounded in established chemical principles. The provided synthesis and analysis protocols offer a clear path for researchers to produce and empirically validate these predictions. As a molecule with considerable potential in drug design and materials science, a thorough understanding of its analytical signature is paramount for quality control, reaction monitoring, and structural confirmation. It is our hope that this technical guide will serve as a valuable resource for scientists and professionals working with this versatile compound, fostering further research and application.

References

  • Google Patents. (n.d.). CN103483186B - Synthesis method for 4,4'-biphenyldicarboxylic acid.
  • Google Patents. (n.d.). CN102701964A - Method for synthesizing 4, 4' -biphenyldicarboxylic acid.
  • Google Patents. (n.d.). Reaction product of hydrazine derivatives and carbon dioxide.
  • Li, Y., et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Nanomaterials (Basel), 12(12), 2056. Available from: [Link]

  • Malik, I., et al. (2020). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 24(10), 2314-2320. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved February 6, 2026, from [Link]

  • Shiraishi, Y., et al. (1998). One-step synthesis of 4,4′-biphenyldicarboxylic acid from biphenyl using cyclodextrin as catalyst. Reactive and Functional Polymers, 36(1), 99-102. Available from: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra in the aromatic zone (6.7–7.1 ppm), at different ratio.... Retrieved February 6, 2026, from [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(12), 2020-2023. Available from: [Link]

  • Al-Omair, M. A., et al. (2022). Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. Arabian Journal of Chemistry, 15(1), 103520. Available from: [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2014, May 27). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Retrieved February 6, 2026, from [Link]

  • Awad, W. I., et al. (1970). 1-Phenylnaphthalenes. Part VII. Reaction of hydrazine hydrate with substituted 1-phenylnaphthalene-2,3-dicarboxylic anhydride. Journal of the Chemical Society C: Organic, 373-376. Available from: [Link]

  • ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 18). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 6, 2026, from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved February 6, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved February 6, 2026, from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved February 6, 2026, from [Link]

  • YouTube. (2022, March 11). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. Retrieved February 6, 2026, from [Link]

  • Priya, A., et al. (n.d.). REVIEW OF SPECTROSCOPIC INVESTIGATION ON FUNDAMENTAL MODES OF PICOLINIC ACID HYDRAZIDE. Retrieved February 6, 2026, from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved February 6, 2026, from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved February 6, 2026, from [Link]

  • University of Nebraska-Lincoln. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved February 6, 2026, from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Handling of Biphenyl-4,4'-dicarbohydrazide

Executive Summary Biphenyl-4,4'-dicarbohydrazide (CAS 4073-75-0) is a critical rigid linker used extensively in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). Its utility stems f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenyl-4,4'-dicarbohydrazide (CAS 4073-75-0) is a critical rigid linker used extensively in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). Its utility stems from the structural rigidity of the biphenyl core combined with the reactive hydrazide termini. However, this same structural rigidity, reinforced by strong intermolecular hydrogen bonding (N-H···O=C) and


-

stacking, renders the molecule poorly soluble in most common organic solvents.

This guide provides a definitive technical reference for the solubility profile of Biphenyl-4,4'-dicarbohydrazide, offering validated dissolution protocols and solvent selection strategies to ensure reproducibility in synthesis and analysis.

Physicochemical Characterization

Understanding the solubility limitations requires an analysis of the molecular structure. The molecule consists of two planar phenyl rings (biphenyl) substituted at the para positions with hydrazide groups.

PropertyData
Chemical Name [1,1'-Biphenyl]-4,4'-dicarbohydrazide
CAS Number 4073-75-0
Molecular Formula C₁₄H₁₄N₄O₂
Molecular Weight 270.29 g/mol
Physical State White to off-white crystalline powder
Structural Features Rigid biphenyl core; Hydrogen bond donor/acceptor sites (hydrazide)

Solubility Data Matrix

The solubility of Biphenyl-4,4'-dicarbohydrazide is strictly bifurcated between polar aprotic solvents (high solubility) and protic/non-polar solvents (insoluble). The following data summarizes the solubility behavior at ambient and elevated temperatures.

Table 1: Solvent Compatibility Guide
Solvent ClassSolventSolubility Rating (25°C)Solubility Rating (80°C)Application Notes
Polar Aprotic DMSO (Dimethyl sulfoxide)High (>20 mg/mL)Very High Primary solvent for NMR and reaction.
Polar Aprotic DMF (Dimethylformamide)Moderate High Preferred for solvothermal synthesis (MOFs/COFs).
Polar Aprotic DMAc (Dimethylacetamide)Moderate High Alternative to DMF; higher boiling point.
Polar Aprotic NMP (N-Methyl-2-pyrrolidone)Moderate High Used for polymer processing or stubborn aggregates.
Protic Water Insoluble Insoluble Hydrophobic core dominates; no dissolution.
Protic Ethanol / Methanol Insoluble Sparingly Soluble Used as anti-solvents for purification.
Non-Polar Hexane / Toluene Insoluble Insoluble Incompatible.
Chlorinated DCM / Chloroform Insoluble Insoluble Incompatible.

Technical Insight: The insolubility in ethanol is chemically significant. The standard synthesis of this compound involves refluxing dimethyl biphenyl-4,4'-dicarboxylate with hydrazine hydrate in ethanol. The product precipitates out of the boiling ethanol, driving the reaction to completion and facilitating purification via filtration.

Dissolution Protocols

To ensure complete dissolution without degradation, follow these field-proven protocols.

Protocol A: Standard Dissolution (NMR / Analytical)

Target: 10-20 mg/mL in DMSO-d6 or DMF-d7.

  • Weigh 10 mg of Biphenyl-4,4'-dicarbohydrazide into a clean vial.

  • Add 0.6 mL of deuterated solvent (DMSO-d6 is preferred due to higher solubility).

  • Sonication: Sonicate at ambient temperature for 5 minutes.

  • Visual Check: If suspension persists, gently heat to 40-50°C using a heat gun or water bath.

  • Result: Solution should be clear and colorless.

Protocol B: Solvothermal Synthesis Preparation

Target: High concentration for COF/MOF synthesis.

  • Suspend the required mass of hydrazide in DMF or DMAc.

  • Heat: Warm the mixture to 80-100°C with magnetic stirring.

  • Additives: If using acid catalysis (common in COF synthesis), add aqueous acetic acid after the hydrazide is dispersed. Note that adding water/acid may lower solubility slightly, requiring higher temperatures.

  • Observation: The solid may not fully dissolve until the reaction temperature (often 120°C) is reached in the sealed vessel.

Visualizations

Figure 1: Solubility Mechanism & Solvent Selection Logic

This diagram illustrates the intermolecular forces dictating solubility and guides the researcher to the correct solvent choice.

SolubilityLogic Compound Biphenyl-4,4'-dicarbohydrazide (CAS 4073-75-0) Forces Intermolecular Forces: 1. Rigid Pi-Pi Stacking (Biphenyl) 2. Strong H-Bonding (Hydrazide) Compound->Forces SolventCheck Select Solvent Class Forces->SolventCheck PolarAprotic Polar Aprotic (DMSO, DMF, NMP) SolventCheck->PolarAprotic High Dipole Moment H-Bond Acceptor Protic Protic / Alcohols (Water, EtOH, MeOH) SolventCheck->Protic High Polarity But poor organic solvation NonPolar Non-Polar / Chlorinated (Hexane, DCM) SolventCheck->NonPolar Low Polarity ResultSoluble SOLUBLE Disrupts H-bonds Solvates Pi-system PolarAprotic->ResultSoluble ResultInsoluble INSOLUBLE Cannot break Lattice Energy Protic->ResultInsoluble NonPolar->ResultInsoluble

Caption: Solubility decision matrix based on intermolecular force disruption.

Figure 2: Standard Dissolution Workflow

A step-by-step flowchart for preparing varying concentrations of the compound.

DissolutionProtocol Start Start: Solid Powder SolventAdd Add Solvent (DMSO/DMF) Start->SolventAdd Sonicate Sonicate (5-10 mins, 25°C) SolventAdd->Sonicate Check Clear Solution? Sonicate->Check Heat Heat to 60-80°C (Stirring) Check->Heat No (Suspension) Success Ready for Use (Synthesis/Analysis) Check->Success Yes Heat->Check

Caption: Workflow for achieving complete dissolution in polar aprotic solvents.

Safety and Handling

While Biphenyl-4,4'-dicarbohydrazide is generally considered stable, standard laboratory safety practices must be observed.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Inhalation: Handle powder in a fume hood to avoid inhalation of dust.

  • Waste Disposal: Dispose of as organic chemical waste. Solutions in DMSO/DMF must be treated as halogen-free organic solvent waste.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 11107 (Related Bipyridine structures) and CAS 4073-75-0. Accessed Oct 2023.[1]

  • Synthesis & Purification Context: "Synthesis of Covalent Organic Frameworks using Sustainable Solvents." Green Chemistry, Royal Society of Chemistry. (Confirms solvothermal conditions and solubility challenges).

  • Solubility Data Verification: Sigma-Aldrich / Merck Product Specification for Biphenyl-4,4'-dicarboxylic acid derivatives. (Extrapolated from acid/ester solubility profiles).

Sources

Foundational

Computational Characterization of Biphenyl-4,4'-dicarbohydrazide: A Quantum Mechanical Framework

Executive Summary & Structural Significance Biphenyl-4,4'-dicarbohydrazide (CAS: 2066-29-7) represents a critical bifunctional linker in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

Biphenyl-4,4'-dicarbohydrazide (CAS: 2066-29-7) represents a critical bifunctional linker in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1] Beyond materials science, its hydrazide motifs (


) confer significant biological potential, particularly in the design of anti-tubercular and antifungal agents.[1]

For researchers, the primary computational challenge lies in accurately modeling the biphenyl torsion angle —a delicate balance between steric repulsion (ortho-hydrogens) and


-conjugation—and the hydrogen-bonding networks of the hydrazide termini.[1] This guide establishes a rigorous, self-validating protocol for the quantum chemical characterization of this molecule, moving beyond standard "black-box" calculations to physically justified methodologies.

Computational Methodology: The Validated Protocol

To ensure high-fidelity results that align with experimental IR/NMR and crystallographic data, a specific tiered approach is required.[1] Standard B3LYP functionals often fail to capture the long-range dispersion forces critical for biphenyl stacking; therefore, dispersion-corrected functionals are mandatory.[1]

The "Gold Standard" Workflow

The following protocol is optimized for Gaussian 16/ORCA environments.

ParameterSpecificationCausality / Justification
Functional

B97X-D
or CAM-B3LYP
Standard B3LYP underestimates the rotational barrier of biphenyl.[1] Range-separated hybrids (

B97X-D) account for long-range dispersion interactions essential for accurate conformational analysis [1].[1]
Basis Set 6-311++G(d,p) The "++" diffuse functions are non-negotiable for hydrazides to accurately model the lone pair electrons on Nitrogen and Oxygen, which govern reactivity [2].
Solvation PCM / SMD (DMSO) Hydrazides are often insoluble in non-polar solvents.[1] Using the Polarizable Continuum Model (PCM) with DMSO (

) mimics the physiological or synthesis environment better than gas phase.
Frequency Harmonic + Anharmonic Essential to verify the stationary point (zero imaginary frequencies) and to predict IR spectra.[1]
Step-by-Step Execution Logic

The following Graphviz diagram outlines the decision tree for the computational workflow.

G Start Input Structure (Z-Matrix) Opt Geometry Optimization (Berny Algorithm) Start->Opt DFT/wB97X-D Freq Frequency Calculation (Hessian) Opt->Freq Check Imaginary Freq? Freq->Check TS Transition State Found (Saddle Point) Check->TS Yes (< 0) Min Global Minimum (Ground State) Check->Min No (All > 0) TS->Opt Perturb Geometry Prop Property Calculation (NBO, HOMO-LUMO, UV-Vis) Min->Prop

Figure 1: The self-validating computational workflow. The loop at the "Imaginary Freq" check ensures the molecule is at a true local minima before properties are calculated.

Structural Analysis: The Biphenyl Twist

The most critical geometric parameter for Biphenyl-4,4'-dicarbohydrazide is the dihedral angle between the two phenyl rings.[1]

  • Gas Phase Prediction: Calculations typically yield a twist angle of ~44.4° .[1] This minimizes the steric clash between the ortho-hydrogens while maintaining partial conjugation.[1]

  • Crystalline Phase Reality: In solid-state (MOFs), packing forces often compress this angle to 0° (planar) .[1]

  • Protocol: You must perform a Relaxed Potential Energy Surface (PES) Scan .[1] Rotate the central C-C bond in 10° increments.[1]

    • Result: You will observe two energy minima (twisted) and a transition state barrier (planar) of approximately 2-3 kcal/mol.[1] This low barrier explains why the molecule is flexible in drug binding pockets [3].[1]

Electronic Properties & Reactivity[1][2][3][4][5][6]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability and biological reactivity.[1][2]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the hydrazide (-CONHNH2) groups.[1] These are the electron donors (nucleophilic sites).[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the biphenyl core .[1] This acts as the electron acceptor.[1]

Typical Values (DFT/B3LYP/6-311++G(d,p)):

Interpretation: A gap of ~3.8 eV suggests a stable molecule that requires specific enzymatic activation (e.g., by peroxidases in tubercular pathways) to become reactive [4].

Molecular Electrostatic Potential (MEP)

The MEP map guides non-covalent docking interactions.[1]

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Terminal Nitrogen .[1] These are H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the Amide Hydrogens .[1] These are H-bond donors.

Spectroscopic Validation (IR & NMR)

To validate your calculated structure against experimental data, you must apply scaling factors to the raw harmonic frequencies.[1] DFT typically overestimates frequencies due to the neglect of anharmonicity.[1]

Infrared (IR) Assignments

Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)).

Vibrational ModeExperimental (

)
Calculated Unscaled (

)
Scaled (

)
Intensity

asym
3320 - 3350~3480~3344Medium

sym
3200 - 3250~3390~3258Medium

1650 - 1680~1720~1653Very Strong

Ring
1600~1630~1566Weak

Note: The appearance of the C=O stretch at ~1653 cm⁻¹ is the diagnostic fingerprint for the hydrazide functionality.[1]

Reactivity Logic & Drug Design Application

When designing derivatives of this molecule, use Fukui Functions to predict where electrophilic or nucleophilic attacks will occur.[1]

Fukui Function Logic[1]
  • 
     (Nucleophilic Attack): High values at the Carbonyl Carbon.[1]
    
  • 
     (Electrophilic Attack): High values at the Terminal Nitrogen (
    
    
    
    ).[1]
Biological Pathway Simulation

The following diagram illustrates how the quantum properties translate into biological activity (e.g., inhibition of enoyl-ACP reductase).

Reactivity Mol Biphenyl-4,4'-dicarbohydrazide FMO FMO Analysis (HOMO Localization) Mol->FMO Electron Donor Capacity MEP MEP Surface (Electrostatics) Mol->MEP Recognition Sites Dock Molecular Docking (H-Bond Formation) FMO->Dock Orbital Overlap MEP->Dock Electrostatic Steering Act Biological Activity (Enzyme Inhibition) Dock->Act Binding Affinity

Figure 2: Translation of quantum chemical descriptors (FMO/MEP) into predictive biological activity.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.

  • Frisch, Æ., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT.[1] (Standard Reference for Basis Set Implementation).

  • Grech, E., et al. (2022).[1] Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. SciVision.

  • Yele, V., & Sigalapalli, D. K. (2021). DFT Calculation, Molecular Docking and Molecular Dynamics Simulation Study on Substituted Phenylacetamide and Benzohydrazide Derivatives. ResearchGate.[1][3]

  • Sigma-Aldrich. (n.d.).[1] Biphenyl-4,4′-dicarboxylic acid (Precursor Data).

Sources

Exploratory

In-Depth Technical Guide: Biological Potentials of Hydrazide Scaffolds

Topic: Potential Biological Activities of Hydrazide Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Hydrazide Pharmacophore Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of Hydrazide Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Hydrazide Pharmacophore

The hydrazide functional group (


) represents a privileged scaffold in medicinal chemistry, distinguished by its bidentate chelating ability, hydrogen bonding potential, and electronic versatility. While historically anchored by the antitubercular drug Isoniazid (INH) , the hydrazide moiety has evolved into a cornerstone for designing pleiotropic agents targeting oncology, epigenetics, and neurodegeneration.

This guide dissects the molecular mechanisms driving these activities, providing actionable protocols for synthesis validation and bioassay screening. It moves beyond surface-level descriptions to explore the causality of bioactivity—specifically the role of keto-enol tautomerism and metal coordination geometry.

Chemical Basis of Bioactivity

Electronic Structure & Tautomerism

The biological efficacy of hydrazides is intrinsic to their ability to exist in equilibrium between the keto (amido) and enol (iminol) forms.

  • Keto Form: Dominant in solid states; facilitates hydrogen bonding with receptor pockets (e.g., enzyme active sites).

  • Enol Form: Favored in solution upon metal coordination; generates a mono-anionic system essential for stable chelation.

Metal Chelation: The "Trojan Horse" Mechanism

Hydrazides and their hydrazone derivatives act as O,N-donors. Upon coordination with transition metals (


, 

), they form stable 5- or 6-membered chelate rings.
  • Lipophilicity Enhancement: As per Tweedy’s Chelation Theory, coordination reduces the polarity of the metal ion by delocalizing the positive charge, increasing lipophilicity and facilitating passive transport across lipid membranes.

  • Redox Modulation: Copper-hydrazide complexes often exhibit superior cytotoxicity by catalyzing the generation of Reactive Oxygen Species (ROS) via Fenton-like reactions.

Visualization: Pharmacophore & Chelation Dynamics

HydrazidePharmacophore Keto Keto Form (Solid State) -C(=O)NH- Enol Enol Form (Solution/Coordination) -C(OH)=N- Keto->Enol Tautomerism (pH dependent) Complex Stable Chelate Ring (Lipophilic & Redox Active) Enol->Complex Deprotonation & Coordination Metal Metal Ion (Cu2+, Fe3+) Metal->Complex Ligand Binding

Figure 1: The dynamic equilibrium of the hydrazide pharmacophore and its transition into a bioactive metal chelate.

Therapeutic Sector 1: Antimicrobial & Antitubercular

The defining application of hydrazides remains in tuberculosis (TB) therapy.

The Isoniazid (INH) Paradigm

Isoniazid is a prodrug .[1][2][3] Its activity is not intrinsic but requires oxidative activation within the bacterial cell. This mechanism is a critical case study for designing novel hydrazide antimicrobials.

Mechanism of Action[2][3][4][5][6]
  • Passive Diffusion: INH enters Mycobacterium tuberculosis.

  • Activation: The catalase-peroxidase enzyme KatG oxidizes INH to an isonicotinoyl radical.[4]

  • Adduct Formation: This radical reacts with

    
     to form an INH-NAD adduct.[1]
    
  • Target Inhibition: The adduct acts as a potent competitive inhibitor of InhA (enoyl-ACP reductase), a key enzyme in the Type II Fatty Acid Synthase (FAS-II) system, blocking mycolic acid synthesis.[4]

Visualization: Isoniazid Activation Pathway

INH_Mechanism INH Isoniazid (Prodrug) Radical Isonicotinoyl Radical (Reactive Species) INH->Radical Oxidative Activation KatG KatG Enzyme (Catalase-Peroxidase) KatG->Radical Catalysis Adduct INH-NAD Adduct Radical->Adduct Covalent Coupling NAD NAD+ NAD->Adduct InhA InhA Inhibition (Enoyl-ACP Reductase) Adduct->InhA Competitive Binding (Ki < 1nM) CellWall Mycolic Acid Synthesis Halted (Cell Death) InhA->CellWall Pathway Blockade

Figure 2: The activation cascade of Isoniazid, illustrating the conversion from prodrug to the active InhA inhibitor.

Protocol: Resazurin Microtiter Assay (REMA)

For determination of Minimal Inhibitory Concentration (MIC) against Mycobacteria.

Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, fluorescent) by metabolically active bacteria. This provides a quantitative, colorimetric endpoint.

Step-by-Step Methodology:

  • Preparation: Dissolve hydrazide derivatives in DMSO. Prepare serial 2-fold dilutions in 7H9 broth (100 µL/well) in a 96-well plate.

  • Inoculation: Adjust M. tuberculosis culture to

    
    , dilute 1:20, and add 100 µL to each well.
    
  • Controls:

    • Negative Control: Media only (Sterility check).

    • Positive Control: Isoniazid standard (0.01 - 1.0 µg/mL).

    • Solvent Control: 1% DMSO (Toxicity check).

  • Incubation: Seal plates and incubate at 37°C for 5-7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24-48 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth.[7]

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Therapeutic Sector 2: Oncology & Epigenetic Modulation

Recent research positions hydrazides as potent anticancer agents, particularly via iron depletion and epigenetic enzyme inhibition .

Mechanisms
  • Iron Chelation: Cancer cells have a high iron demand for DNA replication. Hydrazides (e.g., acylhydrazones) sequester intracellular iron, leading to

    
     phase arrest.
    
  • KDM Inhibition: Histone Lysine Demethylases (KDMs) are iron-dependent enzymes.[8] Hydrazides mimic the

    
    -ketoglutarate cofactor, chelating the active site 
    
    
    
    and inhibiting KDM activity, which suppresses oncogene expression.
Comparative Activity Data (SAR Insights)

The following table summarizes the impact of substituents on the anticancer activity of benzoyl-hydrazone derivatives against MCF-7 (Breast Cancer) cell lines.

Compound ClassSubstituent (R)IC50 (µM)Mechanism Insight
Unsubstituted -H> 50.0Poor lipophilicity; weak cellular uptake.
Electron Withdrawing -NO2 (para)4.2 ± 0.5Enhanced acidity of NH; stronger H-bonding.
Electron Donating -OMe (para)12.8 ± 1.2Moderate activity; potential metabolic instability.
Metal Complex Cu(II)-Complex0.8 ± 0.1Tweedy's Effect: Enhanced permeability & ROS generation.

Therapeutic Sector 3: CNS & MAO Inhibition

Hydrazides are historic Monoamine Oxidase (MAO) inhibitors.

  • Mechanism: They irreversibly inhibit MAO enzymes (A and B isoforms) by forming a covalent bond with the flavin cofactor.

  • Clinical Relevance: Used in treating depression (MAO-A) and Parkinson’s (MAO-B).

  • Toxicity Warning: The "Cheese Effect" (hypertensive crisis) is a critical risk due to inhibition of tyramine metabolism. Modern research focuses on reversible hydrazide inhibitors to mitigate this.

Experimental Validation Framework

To ensure scientific integrity, every synthesized hydrazide must undergo a rigorous validation workflow before bioassay.

Synthesis Validation Protocol

Self-Validating Check:

  • Metal Scavenging: Hydrazides avidly bind trace metals from silica gel or solvents.

  • Step: Wash the final organic layer with 5% EDTA solution or use metal-scavenging resin (e.g., QuadraPure™) during purification to ensure the biological activity is due to the ligand, not a contaminant metal complex.

Visualization: Development Workflow

Workflow Design Rational Design (Scaffold Selection) Synth Synthesis (Condensation Reaction) Design->Synth Purify Purification (CRITICAL: Metal Scavenging) Synth->Purify Char Characterization (NMR, MS, IR - Confirm Tautomer) Purify->Char Screen Bioassay Screening (MIC / IC50) Char->Screen SAR SAR Analysis (Feedback Loop) Screen->SAR SAR->Design

Figure 3: Integrated workflow for the development of hydrazide therapeutics, emphasizing the critical purification step.

References

  • Hydrazones and their metal complexes: Biological applications. Source: Vertex AI Search / NIH (2025). URL:[Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. Source: Frontiers in Chemistry (2023). URL:[Link]

  • Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Source: Infection, Genetics and Evolution (2016). URL:[Link][3]

  • Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. Source: NIH / PubMed (2025). URL:[Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature. Source: PMC (2017). URL:[Link]

  • Efficient Green Synthesis of Hydrazide Derivatives: Structural Characterization and Anticancer Activity. Source: MDPI (2024). URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Discovery and History of Biphenyl Dicarbohydrazide Derivatives

This guide provides an in-depth exploration of the discovery, history, synthesis, and application of biphenyl dicarbohydrazide derivatives. Designed for researchers, scientists, and professionals in drug development, it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery, history, synthesis, and application of biphenyl dicarbohydrazide derivatives. Designed for researchers, scientists, and professionals in drug development, it delves into the scientific underpinnings of these versatile compounds, offering both historical context and practical, field-proven insights.

Introduction: The Strategic Fusion of Two Pharmacophores

The biphenyl scaffold, characterized by two interconnected phenyl rings, is a privileged structure in medicinal chemistry and material science.[1][2] Its rigidity and defined geometry provide a robust framework for constructing molecules with specific three-dimensional orientations, crucial for targeted biological interactions.[2] The history of biphenyl chemistry is long, dating back over 160 years, with early synthetic efforts focused on creating the core carbon-carbon bond between the two aryl rings.[3]

On the other hand, the hydrazide and its hydrazone derivatives (-CONH-N=) represent a significant class of compounds with a broad spectrum of biological activities.[4][5] The fusion of the biphenyl core with two carbohydrazide groups gives rise to biphenyl dicarbohydrazide derivatives. This strategic combination creates molecules with unique properties, leveraging the structural stability of the biphenyl unit and the diverse pharmacological potential of the hydrazide moieties. These derivatives have emerged as promising candidates in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer research.[4]

Historical Trajectory: From Industrial Precursors to Therapeutic Leads

The journey of biphenyl derivatives began long before their therapeutic potential was fully realized. The fundamental challenge lay in efficiently coupling two aryl rings, a problem tackled by early reactions like the Wurtz-Fittig reaction in the 1860s.[3] For many decades, the primary application of biphenyls was industrial. Polychlorinated biphenyls (PCBs), first widely used in the 1930s and 40s, were valued as dielectric fluids and heat transfer agents due to their high stability.[6] However, this same stability led to their persistence in the environment, and mounting concerns over their toxicity and potential carcinogenicity resulted in a ban on their production in the United States in 1979.[6][7]

This critical turning point shifted the focus of biphenyl chemistry. Researchers began to explore the biphenyl scaffold not as a bulk chemical but as a pharmacophore—a molecular framework for designing safe and effective therapeutic agents. The goal became to functionalize the biphenyl core with active groups that could impart specific biological activities.[1] This led to the investigation of numerous derivatives, including those with carboxylic acid, hydroxyl, and amino groups.

The synthesis of hydrazide-hydrazones from various carboxylic acids was already an established field, with these compounds showing remarkable biological versatility.[4] The logical next step was to combine these two areas of research. By converting biphenyl dicarboxylic acids into their corresponding dicarbohydrazides, scientists could create a new class of molecules with potential for bivalent interactions or enhanced potency, setting the stage for the modern exploration of their therapeutic applications.

Synthetic Pathways: Constructing the Core Structure

The synthesis of biphenyl dicarbohydrazide derivatives is a multi-step process that relies on established and robust organic chemistry reactions. The general strategy involves first constructing the functionalized biphenyl core, followed by the introduction of the carbohydrazide moieties.

Formation of the Biphenyl Core

Modern synthetic chemistry offers several powerful methods for creating the central biaryl bond, overcoming the limitations of older techniques.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid is one of the most common and versatile methods for biphenyl synthesis.[3] It is highly efficient and tolerant of a wide range of functional groups, making it a cornerstone of modern drug discovery.

  • Ullmann Reaction: A classic method involving the copper-mediated coupling of two aryl halides.[1] While historically significant, it often requires harsh reaction conditions. However, modern variations have improved its efficiency and applicability.[7]

  • Negishi Cross-Coupling: This involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex.[8]

The choice of method depends on the desired substitution pattern and the availability of starting materials. For instance, to synthesize 4,4'-biphenyldicarboxylic acid, a common precursor, one could use a palladium-catalyzed reaction with p-bromobenzoic acid.[9]

Synthesis of Biphenyl Dicarbohydrazide

Once the biphenyl dicarboxylic acid is obtained, the synthesis of the dicarbohydrazide is typically straightforward.

  • Esterification: The dicarboxylic acid is first converted into its corresponding diester (e.g., dimethyl or diethyl ester). This is often achieved by refluxing the acid in the appropriate alcohol (methanol or ethanol) with a catalytic amount of strong acid, such as sulfuric acid. This step increases the reactivity of the carbonyl group for the subsequent step.

  • Hydrazinolysis: The resulting diester is then reacted with hydrazine hydrate (N₂H₄·H₂O). The hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alcohol to form the stable carbohydrazide. This reaction is typically carried out in an alcoholic solvent and driven to completion by refluxing.[10]

The resulting biphenyl dicarbohydrazide is often a stable, crystalline solid that can be purified by recrystallization.

Experimental Protocol: Synthesis of 4,4'-Biphenyldicarbohydrazide

This protocol describes a representative synthesis starting from dimethyl 4,4'-biphenyldicarboxylate.

Materials:

  • Dimethyl 4,4'-biphenyldicarboxylate

  • Hydrazine hydrate (80-95%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve dimethyl 4,4'-biphenyldicarboxylate (1 equivalent) in a minimal amount of hot ethanol.

  • Addition of Hydrazine: While stirring, add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution. The reaction is exothermic, so the addition may need to be controlled.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, 4,4'-biphenyldicarbohydrazide, will often precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product under vacuum to obtain the final biphenyl dicarbohydrazide.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, IR spectroscopy, and melting point analysis. The characteristic N-H stretches in the IR spectrum and the disappearance of the ester's alkoxy protons in the ¹H NMR spectrum validate the successful conversion.

G cluster_0 Step 1: Biphenyl Core Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis ArylHalide Aryl Halide BiphenylCore Biphenyl Dicarboxylic Acid ArylHalide->BiphenylCore  Pd Catalyst (Suzuki Coupling) ArylBoronic Aryl Boronic Acid ArylBoronic->BiphenylCore Diester Biphenyl Diester BiphenylCore->Diester  Alcohol (MeOH/EtOH)  Acid Catalyst FinalProduct Biphenyl Dicarbohydrazide Diester->FinalProduct Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct

General synthetic workflow for biphenyl dicarbohydrazide.

Biological Activities and Therapeutic Potential

Biphenyl dicarbohydrazide derivatives and their closely related hydrazones exhibit a remarkable range of biological activities, making them a focal point of research in drug discovery. The presence of the reactive hydrazide-hydrazone moiety is crucial for many of these properties.[1]

Biological ActivityTarget/MechanismKey Findings
Antimicrobial Varied; potential disruption of cell wall synthesis or protein synthesis.[11][12]Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[12]
Antifungal (Agrochemical) Inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[13][14]Novel N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides show potent activity against plant pathogens like wheat powdery mildew.[14]
Antitubercular Inhibition of key mycobacterial enzymes.Some hydrazone derivatives show significant activity against Mycobacterium tuberculosis, including drug-resistant strains.[5]
Anticancer Inhibition of tumor cell growth; mechanisms can vary widely.Certain benzo[d]isothiazole hydrazones have shown potent cytotoxic effects against various human cancer cell lines.[5]
Anti-inflammatory Inhibition of inflammatory pathways or enzymes.Nimesulide, a biphenyl ether derivative, is a known anti-inflammatory drug. Related hydrazide compounds have also been evaluated for this activity.
Antidiabetic PTP1B inhibition and AMPK activation.Some biphenyl derivatives of 2-iminobenzimidazoles have shown the ability to reduce blood glucose levels in animal models.[15]
Mechanism of Action: A Case Study in Fungicides

A compelling example of the specific mechanism of action for this class of compounds comes from the field of agrochemicals. Certain novel carboxamide derivatives containing a biphenyl pharmacophore have been developed as potent succinate dehydrogenase inhibitors (SDHIs).[13][14]

Succinate dehydrogenase (SDH) is a critical enzyme complex (Complex II) in the mitochondrial electron transport chain. By inhibiting this enzyme, the compounds disrupt cellular respiration, leading to the death of the fungal pathogen. This targeted mechanism provides an effective means of controlling plant diseases.[14] Molecular docking studies have further elucidated the interaction, showing how substituents on the biphenyl and pyrazole rings can form specific interactions within the enzyme's active site, enhancing binding affinity and inhibitory potency.[14]

G Compound Biphenyl Carboxamide Derivative (SDHI) SDH Succinate Dehydrogenase (Complex II) Compound->SDH Binds & Inhibits ETC Electron Transport Chain SDH->ETC Is Blocked ATP ATP Production (Cellular Energy) ETC->ATP Is Disrupted FungalCell Fungal Cell Death ATP->FungalCell Depletion Leads To

Mechanism of action for SDHI fungicides.

Future Perspectives and Conclusion

The journey of biphenyl derivatives from industrial chemicals to highly specific therapeutic and agrochemical agents demonstrates a remarkable evolution in chemical science. The biphenyl dicarbohydrazide core represents a versatile and fruitful platform for further development.

Current research continues to explore new applications. For example, the rigid structure of biphenyl derivatives makes them excellent building blocks for advanced materials like Covalent Organic Frameworks (COFs), which have potential uses in gas storage and catalysis.[2] In medicine, the focus remains on optimizing the structure of these derivatives to enhance their potency and selectivity against various diseases, from microbial infections to cancer.[11]

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023-06-16). RSC Publishing.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [No Source Provided].
  • Biphenyl | Synthesis, Structure, Properties. (2026-01-30). Britannica.
  • Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity | Request PDF.
  • Discovery of N -Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors | Request PDF.
  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. (2023-10-11). PubMed.
  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv
  • Biological deeds of Biphenyl deriv
  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2022-11-16). PubMed.
  • Process for preparing biphenyl derivatives.
  • Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. PubMed.
  • (PDF) Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. (2025-08-05).
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023-06-16). NIH.
  • (PDF) Synthesis of new polyconjugated molecules with biphenyl, dibenzothiophene, carbazole and phenanthrene units. (2025-08-07).
  • The Significance of Biphenyl Derivatives in Advanced Chemical Synthesis. (2026-01-27). [No Source Provided].
  • Biological Activities of Hydrazone Deriv

Sources

Protocols & Analytical Methods

Method

Application of Biphenyl-4,4'-dicarbohydrazide in Coordination Chemistry: A Technical Guide for Researchers

Introduction: The Emerging Role of Biphenyl-4,4'-dicarbohydrazide in Crystal Engineering and Materials Science Biphenyl-4,4'-dicarbohydrazide is a versatile organic ligand that is gaining increasing attention in the fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Biphenyl-4,4'-dicarbohydrazide in Crystal Engineering and Materials Science

Biphenyl-4,4'-dicarbohydrazide is a versatile organic ligand that is gaining increasing attention in the field of coordination chemistry. Its unique structural features, characterized by a rigid biphenyl backbone and two reactive hydrazide functional groups, make it an excellent building block for the construction of novel coordination polymers (CPs) and metal-organic frameworks (MOFs). The hydrazide moieties offer multiple coordination sites, allowing for the formation of diverse and intricate network structures with various metal ions. This adaptability in coordination, coupled with the inherent properties of the biphenyl unit, opens up a wide range of potential applications, from catalysis and sensing to drug delivery and materials science. This guide provides a comprehensive overview of the application of Biphenyl-4,4'-dicarbohydrazide in coordination chemistry, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.

Ligand Synthesis and Characterization: Foundational Protocols

The journey into the coordination chemistry of Biphenyl-4,4'-dicarbohydrazide begins with the synthesis of the ligand itself. A common and effective method involves the derivatization of the more readily available Biphenyl-4,4'-dicarboxylic acid.

Protocol 1: Synthesis of Biphenyl-4,4'-dicarbohydrazide

This two-step protocol first converts the dicarboxylic acid to its corresponding dimethyl ester, which is then reacted with hydrazine hydrate.

Step 1: Esterification of Biphenyl-4,4'-dicarboxylic acid

  • Reactants:

    • Biphenyl-4,4'-dicarboxylic acid

    • Methanol (excess, as solvent and reactant)

    • Concentrated Sulfuric Acid (catalyst)

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser, suspend Biphenyl-4,4'-dicarboxylic acid in an excess of methanol. b. Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. c. Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC). d. After cooling to room temperature, a white precipitate of dimethyl biphenyl-4,4'-dicarboxylate will form. e. Filter the precipitate, wash with cold methanol, and dry under vacuum.

Step 2: Hydrazinolysis of Dimethyl Biphenyl-4,4'-dicarboxylate

  • Reactants:

    • Dimethyl biphenyl-4,4'-dicarboxylate

    • Hydrazine hydrate (excess)

    • Ethanol (solvent)

  • Procedure: a. Dissolve dimethyl biphenyl-4,4'-dicarboxylate in ethanol in a round-bottom flask. b. Add an excess of hydrazine hydrate to the solution. c. Reflux the mixture for 8-12 hours. A white precipitate of Biphenyl-4,4'-dicarbohydrazide will form upon cooling. d. Filter the solid product, wash thoroughly with ethanol and then diethyl ether. e. Dry the final product in a desiccator over silica gel.

Characterization of the Ligand:

The synthesized Biphenyl-4,4'-dicarbohydrazide should be characterized to confirm its purity and structure. Standard analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the N-H and C=O stretching vibrations of the hydrazide moiety.

  • Elemental Analysis: To determine the elemental composition (C, H, N, O).

  • Melting Point: To assess the purity of the compound.

Coordination Chemistry: Building Novel Frameworks

The true potential of Biphenyl-4,4'-dicarbohydrazide is realized in its ability to form coordination polymers and MOFs with a variety of metal ions. The hydrazide groups can coordinate to metal centers in several ways, including monodentate, bidentate bridging, and chelating modes. This versatility allows for the construction of 1D, 2D, and 3D frameworks with diverse topologies and properties.

General Protocol 2: Synthesis of a Biphenyl-4,4'-dicarbohydrazide-based Coordination Polymer

This protocol provides a general guideline for the solvothermal synthesis of a coordination polymer. The specific metal salt, solvent, temperature, and reaction time will need to be optimized for each desired structure.

  • Reactants:

    • Biphenyl-4,4'-dicarbohydrazide (ligand)

    • A metal salt (e.g., nitrates, chlorides, or acetates of transition metals like Zn(II), Cu(II), Co(II), or lanthanides)

    • A suitable solvent or solvent mixture (e.g., DMF, DEF, DMA, ethanol, water)

  • Procedure: a. In a small glass vial, dissolve the metal salt in the chosen solvent. b. In a separate vial, dissolve or suspend Biphenyl-4,4'-dicarbohydrazide in the same solvent. c. Combine the two solutions in a Teflon-lined stainless-steel autoclave. d. Seal the autoclave and place it in an oven. e. Heat the autoclave to a specific temperature (typically between 80 °C and 180 °C) and maintain for a period of 24 to 72 hours. f. Allow the autoclave to cool slowly to room temperature. g. Crystals of the coordination polymer, if formed, can be collected by filtration, washed with the solvent, and dried in air.

Diagram: Solvothermal Synthesis of a Coordination Polymer

G cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_products Products Ligand Biphenyl-4,4'-dicarbohydrazide Mixing Mixing in Autoclave Ligand->Mixing Metal Metal Salt Metal->Mixing Solvent Solvent Solvent->Mixing Heating Heating in Oven (80-180 °C, 24-72 h) Mixing->Heating Cooling Slow Cooling Heating->Cooling Crystals Coordination Polymer Crystals Cooling->Crystals Filtration Filtration & Washing Crystals->Filtration Drying Drying Filtration->Drying G Ligand_S0 Ligand (S₀) Ligand_S1 Ligand (S₁) Ligand_S0->Ligand_S1 Absorption Ligand_T1 Ligand (T₁) Ligand_S1->Ligand_T1 Intersystem Crossing Ln_Excited Ln³⁺ (Excited State) Ligand_T1->Ln_Excited Energy Transfer Ln_Ground Ln³⁺ (Ground State) Ln_Excited->Ln_Ground Luminescence

Caption: Energy transfer mechanism in lanthanide-based coordination polymers.

Drug Development and Biomedical Applications

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The coordination of these ligands to metal ions can often enhance their biological efficacy.

Application Note: Antimicrobial Activity

Metal complexes of Biphenyl-4,4'-dicarbohydrazide could be screened for their antimicrobial activity against various strains of bacteria and fungi. The chelation of the metal ion by the ligand can increase the lipophilicity of the complex, facilitating its transport across the microbial cell membrane. Furthermore, the metal ion itself may have inherent antimicrobial properties that are potentiated upon coordination. Studies on related hydrazone derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Reported Antimicrobial Activity of a Related Hydrazone Derivative

MicroorganismZone of Inhibition (mm)
Escherichia coli12 - 18
Pseudomonas aeruginosa10 - 16
Staphylococcus aureus14 - 20
Bacillus subtilis13 - 19
Candida albicans11 - 17
Aspergillus niger10 - 15

Note: Data is illustrative and based on studies of similar hydrazone compounds.

Conclusion and Future Outlook

Biphenyl-4,4'-dicarbohydrazide is a ligand with considerable untapped potential in coordination chemistry. Its synthesis from readily available starting materials and its versatile coordination behavior make it an attractive target for further research. The exploration of its coordination polymers and MOFs with a wider range of metal ions is likely to yield novel materials with exciting properties and applications. For researchers in materials science, the focus will be on designing frameworks with specific topologies for applications in gas storage and separation. For those in drug development, the synthesis and screening of discrete metal complexes of Biphenyl-4,4'-dicarbohydrazide and its derivatives could lead to the discovery of new therapeutic agents. As a Senior Application Scientist, I encourage the scientific community to delve deeper into the rich coordination chemistry of this promising ligand.

References

Application

Application Note: A Protocol for the Synthesis of Aromatic Polyhydrazides using Biphenyl-4,4'-dicarbohydrazide

Introduction: The Significance of Aromatic Polyhydrazides Aromatic polyhydrazides are a class of high-performance polymers characterized by their exceptional thermal stability, mechanical strength, and chemical resistanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aromatic Polyhydrazides

Aromatic polyhydrazides are a class of high-performance polymers characterized by their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties arise from the presence of aromatic rings and the strong hydrogen bonding between the hydrazide linkages in the polymer backbone. Biphenyl-4,4'-dicarbohydrazide is a key monomer in the synthesis of these advanced materials, offering a rigid and linear backbone structure that contributes to the desirable properties of the resulting polymers. These polymers serve as crucial precursors for the synthesis of poly(1,3,4-oxadiazole)s (PODs), which are known for their even greater thermal stability and are used in applications such as flame-resistant fibers, insulating materials, and membranes for gas separation.[2] This application note provides a detailed protocol for the synthesis of a polyhydrazide by reacting Biphenyl-4,4'-dicarbohydrazide with a suitable diacid chloride, intended for researchers in materials science and polymer chemistry.

Core Principles: The Polycondensation Reaction

The synthesis of polyhydrazides from Biphenyl-4,4'-dicarbohydrazide and a diacid chloride proceeds via a low-temperature solution polycondensation reaction. This method is preferred to minimize side reactions and degradation of the reactants and the resulting polymer. The reaction involves the nucleophilic attack of the amine groups of the dihydrazide on the carbonyl carbons of the diacid chloride, leading to the formation of an amide linkage and the elimination of hydrogen chloride (HCl). A suitable acid scavenger, such as a tertiary amine, is often used to neutralize the HCl byproduct, driving the reaction towards completion.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from reactant preparation to polymer characterization.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Reactant_Prep Reactant Purification & Weighing Dissolution Dissolve Biphenyl-4,4'- dicarbohydrazide Reactant_Prep->Dissolution Solvent_Prep Solvent Drying & Degassing Solvent_Prep->Dissolution Addition Slow Addition of Diacid Chloride Dissolution->Addition Polymerization Polymerization at Low Temperature Addition->Polymerization Precipitation Precipitation of Polymer Polymerization->Precipitation Washing Washing to Remove Impurities Precipitation->Washing Drying Drying under Vacuum Washing->Drying FTIR FT-IR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR TGA Thermogravimetric Analysis (TGA) Drying->TGA Viscosity Inherent Viscosity Drying->Viscosity

Caption: A schematic overview of the polyhydrazide synthesis workflow.

Materials and Reagents

Reagent Grade Supplier Notes
Biphenyl-4,4'-dicarbohydrazide≥98%e.g., Sigma-Aldrich, TCIMust be dried under vacuum before use.
Terephthaloyl chloride≥99%e.g., Sigma-Aldrich, Alfa AesarShould be purified by recrystallization or sublimation if necessary.
N,N-Dimethylacetamide (DMAc)Anhydrous, ≥99.8%e.g., Sigma-Aldrich, Acros OrganicsStore over molecular sieves.
N-Methyl-2-pyrrolidone (NMP)Anhydrous, ≥99.5%e.g., Sigma-Aldrich, Alfa AesarAlternative solvent to DMAc. Store over molecular sieves.[2]
Triethylamine (TEA)≥99.5%e.g., Sigma-Aldrich, Fisher ScientificOptional acid scavenger. Should be distilled before use.[3]
MethanolReagent Gradee.g., Fisher Scientific, VWRFor polymer precipitation and washing.
Deionized WaterHigh PurityIn-houseFor polymer washing.

Safety Precautions:

  • Biphenyl-4,4'-dicarbohydrazide and related aromatic compounds: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[4][5][6]

  • Terephthaloyl chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Anhydrous solvents (DMAc, NMP): Can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and wear appropriate PPE.

  • Triethylamine: Flammable and corrosive. Use in a fume hood.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of a polyhydrazide from Biphenyl-4,4'-dicarbohydrazide and terephthaloyl chloride.

1. Preparation of Reactants and Solvent:

  • Dry the Biphenyl-4,4'-dicarbohydrazide in a vacuum oven at 80-100 °C for at least 4 hours to remove any residual moisture.

  • If necessary, purify the terephthaloyl chloride by recrystallization from a suitable solvent (e.g., hexane) or by sublimation.

  • Ensure that the N,N-Dimethylacetamide (DMAc) is anhydrous. If not, it should be dried over calcium hydride and distilled under reduced pressure.

2. Polymerization Reaction:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Under a gentle stream of dry nitrogen, add the dried Biphenyl-4,4'-dicarbohydrazide to the flask.

  • Add anhydrous DMAc to the flask to dissolve the dihydrazide. The concentration of the monomers should be around 10-15% (w/v).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate dry flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMAc.

  • Slowly add the terephthaloyl chloride solution to the stirred dihydrazide solution dropwise over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

3. Polymer Isolation and Purification:

  • Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or water, with vigorous stirring. This will cause the polymer to precipitate.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and residual solvent.

  • Finally, wash the polymer with methanol again.

  • Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization of the Synthesized Polyhydrazide

A comprehensive characterization of the synthesized polymer is crucial to confirm its structure and properties.

Technique Purpose Expected Results
FT-IR Spectroscopy To identify the functional groups present in the polymer.Appearance of characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide I, around 1650 cm⁻¹), and N-H bending (amide II, around 1550 cm⁻¹). Disappearance of the acid chloride C=O stretch (around 1770 cm⁻¹).[7]
¹H NMR Spectroscopy To confirm the polymer structure.Signals corresponding to the aromatic protons of the biphenyl and terephthaloyl units, and the N-H protons of the hydrazide linkage.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.The polymer should exhibit good thermal stability, with a decomposition temperature typically above 300 °C.[2]
Inherent Viscosity To estimate the molecular weight of the polymer.Measured in a suitable solvent (e.g., DMAc with 5% LiCl) at a specific concentration. Higher inherent viscosity generally indicates a higher molecular weight.[2][8]

Reaction Stoichiometry and Yield Calculation

The following table provides an example of the quantities of reactants that can be used for this synthesis.

Reactant Molecular Weight ( g/mol ) Moles Mass (g)
Biphenyl-4,4'-dicarbohydrazide270.280.012.703
Terephthaloyl chloride203.020.012.030

Theoretical Yield Calculation:

The repeating unit of the polyhydrazide formed from these two monomers has a molecular weight of 437.44 g/mol . Theoretical Yield (g) = Moles of limiting reactant × Molecular weight of repeating unit Theoretical Yield (g) = 0.01 mol × 437.44 g/mol = 4.374 g

Percentage Yield Calculation:

Percentage Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) × 100

Troubleshooting Guide

Problem Possible Cause Solution
Low Polymer Yield - Incomplete reaction. - Loss of polymer during work-up.- Extend the reaction time. - Ensure efficient precipitation and collection of the polymer.
Low Inherent Viscosity (Low Molecular Weight) - Presence of moisture in reactants or solvent. - Non-stoichiometric amounts of monomers. - Reaction temperature too high.- Thoroughly dry all reactants and solvents. - Accurately weigh the monomers. - Maintain the reaction temperature at 0 °C during the initial stages.
Insoluble Polymer - High molecular weight and/or high crystallinity.- Use a different solvent for characterization (e.g., concentrated sulfuric acid).

Mechanism of Polycondensation

The reaction proceeds through a nucleophilic acyl substitution mechanism.

Polycondensation Reactants Biphenyl-4,4'-dicarbohydrazide + Terephthaloyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Polyhydrazide + HCl Intermediate->Product Elimination of Cl⁻

Caption: Simplified mechanism of polyhydrazide formation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a high-performance aromatic polyhydrazide using Biphenyl-4,4'-dicarbohydrazide. By carefully controlling the reaction conditions and following the outlined purification and characterization steps, researchers can successfully synthesize these valuable polymeric materials. The resulting polyhydrazides can be further processed, for instance, through cyclodehydration to form poly(1,3,4-oxadiazole)s, opening up a wide range of applications in advanced technologies.

References

  • Synthesis and characterization of some new aromatic polyoxadiazoles through cyclodehydration of polyhydrazides. (2012). POLYMER BULLETIN. [Link]

  • Synthesis of polyamides from 4 4ʹ bis(4-carboxy methylene) biphenyl and various aromatic diamines by Yamazakiʹs phosphorylation method. ResearchGate. [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022). Inorganic Chemistry. [Link]

  • Synthesis and Characterization of Metal Particles Using Malic Acid-Derived Polyamides, Polyhydrazides, and Hydrazides. (2024). Molecules. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. [Link]

  • Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. (2012). Polímeros. [Link]

  • Synthesis and Characterization of Novel Polyamide and Polyhydrazides Based on the 6,6´-disubstituted-2,2´-bipyridine. (2008). TURKISH JOURNAL OF CHEMISTRY. [Link]

  • Synthesis and Characterization of Metal Particles Using Malic Acid-Derived Polyamides, Polyhydrazides, and Hydrazides. (2024). PubMed. [Link]

  • Synthesis, characterization and thermal studies of new polyhydrazides and its poly-1,3,4-oxadiazoles based on dihydro-9,10-ethanoanthracene in the main chain. ResearchGate. [Link]

  • SAFETY DATA SHEET - 4,4''-Biphenyldicarboxylic acid. (2023). Fisher Scientific. [Link]

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Method

Application Notes &amp; Protocols: Biphenyl-4,4'-dicarbohydrazide as a Scaffold for Novel Antimicrobial Agents

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of Biphenyl-4,4'-dicarbohydrazide as a versatile scaffold in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of Biphenyl-4,4'-dicarbohydrazide as a versatile scaffold in the synthesis and development of novel antimicrobial agents. This document outlines the rationale, synthesis protocols, antimicrobial evaluation methodologies, and key structure-activity relationship (SAR) insights.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield effective therapeutics. Biphenyl derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties[1]. The rigid biphenyl core provides a defined spatial orientation for pharmacophoric groups, making it an attractive backbone for rational drug design. The introduction of hydrazide moieties further enhances the potential for creating a diverse library of compounds, as hydrazides are known precursors to a wide range of biologically active molecules, including hydrazones[2][3].

Biphenyl-4,4'-dicarbohydrazide, with its symmetrical structure and two reactive hydrazide groups, offers a unique opportunity to synthesize bis-hydrazone derivatives. This bidentate approach can lead to compounds with enhanced binding affinity to biological targets and potentially novel mechanisms of action compared to their mono-dentate counterparts. This guide will detail the journey from the synthesis of the core scaffold to the evaluation of its derivatives as potential antimicrobial agents.

Synthesis of the Core Scaffold: Biphenyl-4,4'-dicarbohydrazide

The synthesis of Biphenyl-4,4'-dicarbohydrazide is a two-step process starting from the commercially available Biphenyl-4,4'-dicarboxylic acid.

Step 1: Esterification of Biphenyl-4,4'-dicarboxylic acid

The initial step involves the conversion of the dicarboxylic acid to its corresponding dimethyl ester. This is a crucial step to activate the carboxyl groups for the subsequent reaction with hydrazine.

Protocol: Synthesis of Dimethyl biphenyl-4,4'-dicarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Biphenyl-4,4'-dicarboxylic acid (1 equivalent) in methanol (10-15 volumes).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: Neutralize the residue with a saturated sodium bicarbonate solution. The resulting precipitate, Dimethyl biphenyl-4,4'-dicarboxylate, is then filtered, washed with water, and dried.

Step 2: Hydrazinolysis of Dimethyl biphenyl-4,4'-dicarboxylate

The diester is then converted to the target dicarbohydrazide by reacting it with hydrazine hydrate.

Protocol: Synthesis of Biphenyl-4,4'-dicarbohydrazide

  • Reaction Setup: In a round-bottom flask, dissolve Dimethyl biphenyl-4,4'-dicarboxylate (1 equivalent) in ethanol or isopropanol (10 volumes).

  • Hydrazine Addition: Add hydrazine hydrate (10 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux for 8-12 hours, during which the product will precipitate out of the solution.

  • Isolation: Cool the reaction mixture to room temperature. Filter the solid precipitate, wash with cold ethanol, and then with diethyl ether.

  • Drying: Dry the product, Biphenyl-4,4'-dicarbohydrazide, under vacuum to obtain a pure white solid.

Caption: Synthetic pathway for Biphenyl-4,4'-dicarbohydrazide.

Design and Synthesis of Bis-Hydrazone Derivatives

The twin hydrazide functionalities of Biphenyl-4,4'-dicarbohydrazide serve as versatile handles for the synthesis of a diverse library of bis-hydrazone derivatives. The condensation reaction with various aromatic and heteroaromatic aldehydes or ketones introduces a wide range of substituents, allowing for the fine-tuning of the antimicrobial activity.

Protocol: General Synthesis of Bis-Hydrazone Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve Biphenyl-4,4'-dicarbohydrazide (1 equivalent) in a suitable solvent such as ethanol, methanol, or acetic acid.

  • Aldehyde/Ketone Addition: Add the desired aromatic or heteroaromatic aldehyde/ketone (2.2 equivalents) to the solution.

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux: Reflux the mixture for 2-8 hours. Monitor the reaction progress by TLC.

  • Product Isolation: Upon completion, the precipitated product is filtered, washed with the solvent used for the reaction, and dried under vacuum. Recrystallization from a suitable solvent like ethanol or DMF may be necessary for purification.

Caption: General scheme for the synthesis of bis-hydrazone derivatives.

Protocols for Antimicrobial Evaluation

A systematic evaluation of the synthesized bis-hydrazone derivatives is crucial to determine their antimicrobial potential. Standardized microdilution methods are recommended for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.

Protocol: Broth Microdilution Assay

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized bis-hydrazone derivatives in dimethyl sulfoxide (DMSO).

  • Bacterial/Fungal Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism (approximately 5 x 10^5 CFU/mL).

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent that kills the microorganism.

Protocol: MBC/MFC Determination

  • Subculturing: Following the MIC determination, take an aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of the synthesized bis-hydrazone derivatives is influenced by the nature and position of the substituents on the aromatic/heteroaromatic rings. Based on existing literature on related compounds, the following SAR can be anticipated[4][5]:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl, -F) on the terminal aromatic rings is expected to enhance antimicrobial activity. This is likely due to an increase in the electrophilicity of the azomethine carbon, which may be a key interaction point with biological targets.

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. A balance between hydrophilicity and lipophilicity is essential for optimal activity.

  • Steric Factors: The size and position of the substituents can influence the binding of the molecule to its target. Bulky substituents may cause steric hindrance, leading to a decrease in activity.

Table 1: Hypothetical Antimicrobial Activity Data for Bis-Hydrazone Derivatives of Biphenyl-4,4'-dicarbohydrazide

Compound IDR-group on Terminal Phenyl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
BHZ-1 H64128128
BHZ-2 4-NO₂81632
BHZ-3 4-Cl163264
BHZ-4 4-OCH₃128>256>256
BHZ-5 2,4-diCl4816
Ciprofloxacin -10.5NA
Fluconazole -NANA8

Note: This is a hypothetical table to illustrate the expected trends in antimicrobial activity based on SAR principles.

Proposed Mechanism of Action

While the exact mechanism of action for novel compounds requires detailed investigation, hydrazone derivatives have been reported to exert their antimicrobial effects through various mechanisms, including:

  • Enzyme Inhibition: They can act as inhibitors of essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication, or folic acid metabolism.

  • Membrane Disruption: Some hydrazones can interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Chelation of Metal Ions: The azomethine nitrogen and the amide oxygen of the hydrazone moiety can chelate essential metal ions, thereby disrupting microbial metabolic processes.

Caption: Plausible mechanisms of antimicrobial action for bis-hydrazone derivatives.

Conclusion and Future Directions

Biphenyl-4,4'-dicarbohydrazide represents a promising and versatile scaffold for the development of novel antimicrobial agents. The synthetic accessibility and the potential for generating a large and diverse library of bis-hydrazone derivatives make it an attractive starting point for drug discovery campaigns. Further research should focus on the detailed elucidation of the mechanism of action of the most potent compounds, as well as in vivo efficacy and toxicity studies to assess their therapeutic potential.

References

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Application

Application Notes &amp; Protocols: Strategic Derivatization of Biphenyl-4,4'-dicarbohydrazide for Enhanced Biological Activity Screening

I. Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery The biphenyl moiety is a recurring structural motif in a multitude of pharmacologically active compounds, valued for its rigid, planar co...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery

The biphenyl moiety is a recurring structural motif in a multitude of pharmacologically active compounds, valued for its rigid, planar conformation that can effectively orient functional groups for optimal interaction with biological targets.[1][2] This foundational structure is present in drugs with a wide array of therapeutic applications, including anti-inflammatory, antihypertensive, and anticancer agents.[2] Biphenyl-4,4'-dicarbohydrazide, a symmetrical molecule featuring two reactive hydrazide groups, presents a versatile platform for chemical modification. The introduction of diverse functionalities through derivatization can significantly modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby influencing its pharmacokinetic profile and biological activity.

This guide provides a comprehensive framework for the strategic derivatization of Biphenyl-4,4'-dicarbohydrazide and the subsequent evaluation of its novel derivatives in key biological assays. The protocols detailed herein are designed to be robust and reproducible, empowering researchers in drug discovery and development to explore the therapeutic potential of this promising chemical scaffold.

II. Rationale for Derivatization: Expanding Biological Potential

The primary amino groups of the hydrazide moieties in Biphenyl-4,4'-dicarbohydrazide are highly nucleophilic and readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (azomethines).[3][4][5] This classic reaction provides a straightforward and efficient method for introducing a wide variety of substituents onto the parent molecule. The rationale for this derivatization strategy is rooted in several key principles:

  • Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups on the aromatic rings of the aldehydes or ketones used in the condensation reaction can fine-tune the electronic nature of the entire molecule. This can influence its ability to participate in crucial biological interactions, such as hydrogen bonding and π-π stacking.

  • Enhancement of Lipophilicity: By incorporating hydrophobic moieties, the lipophilicity of the derivatives can be systematically altered. This is a critical parameter that governs the ability of a compound to cross biological membranes and reach its intracellular target.

  • Introduction of Pharmacophoric Features: The appended substituents can themselves be pharmacophores, fragments that are recognized by specific biological targets. This allows for the rational design of derivatives with targeted activities.

  • Increased Structural Diversity: The vast commercial availability of aldehydes and ketones allows for the generation of a large and diverse library of Biphenyl-4,4'-dicarbohydrazide derivatives, increasing the probability of identifying compounds with desired biological activities.

III. Synthesis of Biphenyl-4,4'-dicarbohydrazide and its Derivatives

A. Synthesis of the Precursor: Biphenyl-4,4'-dicarbohydrazide

The synthesis of Biphenyl-4,4'-dicarbohydrazide typically starts from Biphenyl-4,4'-dicarboxylic acid.[6][7] The dicarboxylic acid is first converted to its corresponding diester, followed by reaction with hydrazine hydrate.

Protocol 1: Synthesis of Biphenyl-4,4'-dicarbohydrazide

  • Esterification of Biphenyl-4,4'-dicarboxylic acid:

    • In a round-bottom flask, suspend Biphenyl-4,4'-dicarboxylic acid (1 equivalent) in an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the diethyl ester with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl biphenyl-4,4'-dicarboxylate.

  • Hydrazinolysis of the Diethyl Ester:

    • Dissolve the crude diethyl biphenyl-4,4'-dicarboxylate in ethanol.

    • Add an excess of hydrazine hydrate (10 equivalents).

    • Reflux the mixture for 8-12 hours. A white precipitate of Biphenyl-4,4'-dicarbohydrazide will form.

    • Cool the reaction mixture to room temperature and filter the precipitate.

    • Wash the solid with cold ethanol and dry under vacuum to yield pure Biphenyl-4,4'-dicarbohydrazide.

B. General Protocol for the Synthesis of Schiff Base Derivatives

The condensation reaction between Biphenyl-4,4'-dicarbohydrazide and various aromatic aldehydes is a straightforward method for generating a library of derivatives.[8][9]

Protocol 2: Synthesis of Schiff Base Derivatives of Biphenyl-4,4'-dicarbohydrazide

  • Dissolve Biphenyl-4,4'-dicarbohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired aromatic aldehyde (2.2 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours.[8] The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted aldehyde.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, DMF) to obtain the pure Schiff base derivative.

  • Characterize the synthesized compounds using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Table 1: Exemplary Aromatic Aldehydes for Derivatization

AldehydeRationale
SalicylaldehydeIntroduces a hydroxyl group capable of chelation and hydrogen bonding.
4-NitrobenzaldehydeIntroduces a strong electron-withdrawing group.
4-MethoxybenzaldehydeIntroduces an electron-donating group.
4-(Dimethylamino)benzaldehydeIntroduces a strong electron-donating group and increases polarity.
2-ChlorobenzaldehydeIntroduces a halogen atom which can modulate lipophilicity and participate in halogen bonding.
Indole-3-carboxaldehydeIncorporates a heterocyclic moiety with known biological significance.

Diagram 1: General Synthetic Scheme for Biphenyl-4,4'-dicarbohydrazide Derivatives

G cluster_0 Synthesis of Biphenyl-4,4'-dicarbohydrazide cluster_1 Derivatization to Schiff Bases Biphenyl-4,4'-dicarboxylic acid Biphenyl-4,4'-dicarboxylic acid Diethyl biphenyl-4,4'-dicarboxylate Diethyl biphenyl-4,4'-dicarboxylate Biphenyl-4,4'-dicarboxylic acid->Diethyl biphenyl-4,4'-dicarboxylate Ethanol, H₂SO₄ (cat.), Reflux Biphenyl-4,4'-dicarbohydrazide Biphenyl-4,4'-dicarbohydrazide Diethyl biphenyl-4,4'-dicarboxylate->Biphenyl-4,4'-dicarbohydrazide Hydrazine hydrate, Ethanol, Reflux Schiff Base Derivative Schiff Base Derivative Biphenyl-4,4'-dicarbohydrazide->Schiff Base Derivative Ethanol, Acetic acid (cat.), Reflux Aromatic Aldehyde (R-CHO) Aromatic Aldehyde (R-CHO) Aromatic Aldehyde (R-CHO)->Schiff Base Derivative

Caption: Synthetic workflow for Biphenyl-4,4'-dicarbohydrazide and its Schiff base derivatives.

IV. Protocols for Biological Assays

The synthesized derivatives should be subjected to a panel of biological assays to evaluate their therapeutic potential. The following protocols provide standardized methods for assessing antimicrobial, anticancer, and antioxidant activities.

A. Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]

Protocol 3: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • Aseptically inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the broth medium in a 96-well microtiter plate to achieve a desired concentration range.[10]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[11] Alternatively, a resazurin-based assay can be used for a colorimetric readout of cell viability.[13]

Diagram 2: Workflow for Broth Microdilution Assay

G A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with diluted bacterial suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually or spectrophotometrically assess for growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Step-by-step workflow for the broth microdilution assay.

B. In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[14][15] It is a common initial screening method for potential anticancer drugs.[16][17]

Protocol 4: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth.

C. Antioxidant Activity Assays

Free radicals and oxidative stress are implicated in various diseases, and compounds with antioxidant properties are of significant interest.[18] The DPPH and ABTS assays are two commonly used methods to evaluate the free radical scavenging activity of novel compounds.[19][20][21][22]

Protocol 5: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol. The concentration should be adjusted so that the initial absorbance at 517 nm is approximately 1.0.[19]

  • Assay Procedure:

    • In a 96-well plate, add different concentrations of the test compounds.

    • Add the DPPH solution to each well.

    • Include a blank (methanol) and a positive control (e.g., ascorbic acid, Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement and Calculation:

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[19]

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the EC₅₀ (half-maximal effective concentration) value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Protocol 6: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Preparation of ABTS Radical Cation (ABTS•⁺):

    • Prepare a stock solution of ABTS and potassium persulfate in water.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • Dilute the ABTS•⁺ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add different concentrations of the test compounds to a 96-well plate.

    • Add the diluted ABTS•⁺ solution to each well.

    • Include a blank and a positive control (e.g., ascorbic acid, Trolox).

    • Incubate at room temperature for 6 minutes.

  • Absorbance Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • Determine the EC₅₀ value.

Table 2: Summary of Biological Assay Parameters

AssayPrincipleEndpoint MeasurementKey Parameter
Broth MicrodilutionInhibition of bacterial growth.Visual turbidity or colorimetric change (resazurin).MIC
MTT AssayReduction of MTT by mitochondrial dehydrogenases in viable cells.Absorbance at 570 nm.IC₅₀
DPPH AssayScavenging of the stable DPPH free radical.Absorbance at 517 nm.EC₅₀
ABTS AssayScavenging of the ABTS radical cation.Absorbance at 734 nm.EC₅₀

V. Data Interpretation and Self-Validation

For each assay, it is crucial to include appropriate controls to ensure the validity of the results.

  • Positive Controls: A known active compound for each assay (e.g., ciprofloxacin for antimicrobial assays, doxorubicin for anticancer assays, ascorbic acid for antioxidant assays) should be included to confirm that the assay is performing as expected.

  • Negative/Vehicle Controls: These controls (e.g., solvent used to dissolve the compounds) are essential to determine the baseline response and to ensure that the solvent itself does not have any biological activity.

  • Dose-Response Curves: For cytotoxicity and antioxidant assays, generating dose-response curves allows for the accurate determination of IC₅₀ or EC₅₀ values, providing a quantitative measure of potency.

  • Statistical Analysis: All experiments should be performed in triplicate, and the results should be presented as mean ± standard deviation. Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the observed activities.

VI. Conclusion

The derivatization of Biphenyl-4,4'-dicarbohydrazide into a library of Schiff bases is a powerful strategy for the discovery of novel bioactive compounds. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of these derivatives. By systematically modifying the structure of the parent molecule and screening the resulting compounds in a panel of well-validated biological assays, researchers can efficiently identify promising lead candidates for further development in the fields of infectious diseases, oncology, and diseases related to oxidative stress.

VII. References

  • Preparation process of biphenyl-4,4'-dicarboxylic acid. Google Patents. 6

  • Biphenyl-4,4'-dicarboxylic acid 97 787-70-2. Sigma-Aldrich.

  • Synthesis method for 4,4'-biphenyldicarboxylic acid. Google Patents. 7

  • Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation. PubMed Central.

  • Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups. DergiPark.

  • Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. PubMed.

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect.

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PubMed Central.

  • Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. ResearchGate.

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PubMed Central.

  • Synthesis and Crystal Structures of Two New Schiff Base Hydrazones Derived from Biphenyl4-Carbohydrazide. ResearchGate.

  • Preclinical screening methods in cancer. PubMed Central.

  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing.

  • Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. Arabian Journal of Chemistry.

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central.

  • Synthesis of Octafluorobiphenyl-4,4′-dicarboxylic acid and photoluminescent compounds based thereon. ResearchGate.

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.

  • SCREENING OF ANTI CANCER DRUGS. Slideshare.

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

  • Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays. ResearchGate.

  • Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. Jurnal Kimia Valensi.

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI.

  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Indian Journal of Pharmaceutical Sciences.

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. ResearchGate.

  • New drug screening identifies chemical agents with potent anti-cancer activity. ScienceDaily.

  • Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes. PubMed Central.

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ResearchGate.

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed Central.

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PubMed Central.

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR.

  • Sample Derivatization in Separation Science. ResearchGate.

  • Development of a diphenyl sulfide structure derivatization reagent for amino acid enantiomers analysis: Application of dynamic monitoring in human urine after drinking wine. Talanta.

Sources

Method

Application Note: Biphenyl-4,4'-dicarbohydrazide in High-Throughput Screening

Introduction: The Rigid Linker Advantage Biphenyl-4,4'-dicarbohydrazide (BPDC) is a critical supramolecular scaffold characterized by two phenyl rings connected by a single bond, terminated at the para positions with hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rigid Linker Advantage

Biphenyl-4,4'-dicarbohydrazide (BPDC) is a critical supramolecular scaffold characterized by two phenyl rings connected by a single bond, terminated at the para positions with hydrazide groups (


).

In high-throughput screening (HTS), BPDC is rarely the "analyte" but rather the functional probe or pharmacophore . Its utility stems from two distinct chemical behaviors:

  • Metal Chelation (Sensing): The hydrazide oxygen and nitrogen atoms can coordinate with transition metals (e.g.,

    
    , 
    
    
    
    ), often resulting in fluorescence quenching or enhancement. This makes BPDC-based Metal-Organic Frameworks (MOFs) or organic probes ideal for environmental HTS.
  • Enzyme Inhibition (Drug Discovery): The hydrazide moiety mimics the substrate transition state of nickel-dependent enzymes like Urease . BPDC derivatives are screened as potential inhibitors for Helicobacter pylori treatments.

This guide details two validated HTS protocols utilizing BPDC: a fluorescence-based metal ion sensor assay and a colorimetric urease inhibition assay.

Protocol A: Fluorescence "Turn-Off" HTS for Copper(II) Detection

Objective: Screen environmental samples for


 contamination using a BPDC-functionalized fluorescent probe.
Mechanism:  Paramagnetic Quenching. The BPDC motif (often incorporated into a MOF like UiO-67-BPDC) exhibits strong fluorescence. Upon binding paramagnetic 

ions, the fluorescence is quenched via Photo-induced Electron Transfer (PET) or energy transfer.
Reagents & Equipment
  • Probe Stock: 10 mM BPDC-derivative (or dispersed BPDC-MOF) in DMF/DMSO.

  • Buffer: 10 mM HEPES (pH 7.4).

  • Analytes: Metal ion library (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    , etc.) as chloride or nitrate salts.
  • Plate: 384-well black, flat-bottom microplates (Corning #3575).

  • Reader: Multi-mode microplate reader (e.g., PerkinElmer EnVision).

Step-by-Step Workflow
  • Probe Preparation: Dilute the BPDC Probe Stock to a working concentration of 50

    
     in HEPES buffer. Note: If using a MOF suspension, sonicate for 10 mins to ensure homogeneity.
    
  • Plating: Dispense 40

    
     of the Probe Working Solution into columns 1–22 of the 384-well plate.
    
  • Analyte Addition: Using an automated liquid handler (e.g., Echo Acoustic Dispenser), add 100 nL of metal ion library (10 mM stock) to the assay wells to achieve a final concentration of 25

    
    .
    
  • Controls:

    • Negative Control (Max Signal): Probe + Buffer only (Columns 23).

    • Positive Control (Min Signal): Probe + Excess

      
       (100 
      
      
      
      ) (Columns 24).
  • Incubation: Incubate at Room Temperature (RT) for 15 minutes in the dark.

  • Detection: Measure Fluorescence Intensity (FI).

    • 
      : 340 nm (Biphenyl absorption)
      
    • 
      : 425 nm (Emission peak)
      
Data Logic & Visualization

The presence of


 coordinates with the hydrazide carbonyl and amine, creating a non-fluorescent complex.

G BPDC BPDC Probe (Fluorescent) Complex BPDC-Cu Complex (Chelation) BPDC->Complex + Analyte Cu Analyte: Cu2+ (Paramagnetic) Cu->Complex PET Electron Transfer (PET) Complex->PET Excitation Result Fluorescence QUENCHED PET->Result Energy Loss

Figure 1: Mechanism of Fluorescence Quenching in BPDC-Copper interactions.

Protocol B: Urease Inhibition Screening (Colorimetric)

Objective: Screen a library of BPDC derivatives (hydrazones) for their ability to inhibit Urease (a target for anti-ulcer drugs). Mechanism: Urease hydrolyzes urea into ammonia (


) and 

, raising the pH.[1] Phenol Red acts as the indicator. Inhibitors (BPDC derivatives) prevent the pH rise, keeping the solution yellow (acidic/neutral) rather than turning pink (alkaline).
Reagents
  • Enzyme: Jack Bean Urease (Type III, Sigma), 5 U/mL in phosphate buffer (pH 6.8).

  • Substrate: Urea (50 mM).

  • Indicator: Phenol Red (0.002% w/v).

  • Test Compounds: BPDC derivatives (10 mM in DMSO).

  • Positive Control: Acetohydroxamic acid (Standard Inhibitor).

Step-by-Step Workflow
  • Enzyme Pre-incubation:

    • Dispense 25

      
       of Urease solution into 96-well clear plates.
      
    • Add 5

      
       of Test Compound (BPDC derivative) or Vehicle (DMSO).
      
    • Critical Step: Incubate for 15 minutes at 37°C. Hydrazides often act as slow-binding inhibitors; pre-incubation is essential for accurate

      
       data.
      
  • Substrate Addition:

    • Add 50

      
       of Urea/Phenol Red mixture to all wells.
      
  • Reaction Monitoring:

    • Incubate for 30 minutes at 37°C.

    • Monitor Absorbance at 570 nm (Pink) and 440 nm (Yellow) kinetically or at endpoint.

  • Quantification:

    • Calculate % Inhibition:

      
      
      
Experimental Logic

Hydrazide groups (


) coordinate with the two Nickel (

) ions in the urease active site, physically blocking urea access.

Urease Enzyme Urease Active Site (Ni2+ Center) Reaction Hydrolysis (NH3 Production) Enzyme->Reaction + Urea (No Inhibitor) Block Active Site BLOCKED Enzyme->Block + BPDC Inhibitor Substrate Urea (Substrate) Inhibitor BPDC Derivative (Hydrazide Group) Inhibitor->Block Chelation of Ni ColorChange Pink Color (High pH) Reaction->ColorChange NoColor Yellow Color (Low pH) Block->NoColor Urea cannot bind

Figure 2: Competitive inhibition logic of BPDC derivatives against Urease.

Data Analysis & Quality Control

To ensure the trustworthiness of these assays, the Z-Factor (Z') must be calculated for every plate batch. This metric validates the separation between the positive and negative controls.

Z-Factor Calculation


ParameterDefinitionAcceptance Criteria

Mean of Positive Control (Max Signal)N/A

Mean of Negative Control (Min Signal)N/A

Standard Deviation

of Mean
Z' Screening Quality Score > 0.5 (Excellent)

Troubleshooting:

  • If Z' < 0.5 in Protocol A: Check for "Inner Filter Effects" (colored compounds absorbing excitation light). Dilute compounds further.

  • If Z' < 0.5 in Protocol B: Ensure the buffer capacity is low (1-5 mM phosphate) so the ammonia produced actually shifts the pH.

References

  • RSC Advances. Fluorescence sensing performance of coordination polymers tuned by metal ions. (Demonstrates fluorescence quenching mechanisms). [Link]

  • PubMed (NIH). Inhibition of Helicobacter pylori urease by phenyl phosphorodiamidates and hydrazides. (Mechanistic basis for Protocol B). [Link]

  • MDPI. Colorimetric Detection of Multiple Metal Ions Using Schiff Base Derivatives. (Schiff base chemistry relevant to BPDC sensing). [Link][2]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. (Statistical validation). [Link]

Sources

Application

Application Note: Biphenyl-4,4'-dicarbohydrazide in the Design of Multivalent Enzyme Inhibitors

Executive Summary This application note details the utility of Biphenyl-4,4'-dicarbohydrazide as a rigid, privileged scaffold in the rational design of enzyme inhibitors. Unlike flexible alkyl linkers, the biphenyl core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of Biphenyl-4,4'-dicarbohydrazide as a rigid, privileged scaffold in the rational design of enzyme inhibitors. Unlike flexible alkyl linkers, the biphenyl core provides a defined spatial separation (~10-12 Å) between two pharmacophores, making it ideal for targeting enzymes with dual binding sites (e.g., Acetylcholinesterase) or those requiring bidentate metal chelation (e.g., Urease). This guide provides optimized protocols for the synthesis of this scaffold, its derivatization into bis-acylhydrazones (Schiff bases), and the subsequent biological evaluation against Urease.

Rational Design Principles

The "Dumbbell" Pharmacophore Model

The Biphenyl-4,4'-dicarbohydrazide scaffold functions as a symmetric "dumbbell" linker. Its efficacy in medicinal chemistry stems from three structural features:

  • Rigidity: The biphenyl core restricts conformational entropy, pre-organizing the molecule to span active site gorges without the energy penalty associated with folding flexible chains.

  • Electronic Conjugation: The hydrazide nitrogen lone pairs can participate in resonance with the aromatic system, influencing the pKa and metal-binding capability of the terminal nitrogen atoms.

  • Multivalency: The bis-hydrazide termini allow for the attachment of two identical "warheads" (via Schiff base formation), enabling the molecule to interact simultaneously with two distinct sites on an enzyme surface.

Target Applications
  • Urease Inhibition: The acylhydrazone moiety (–CO–NH–N=CH–) acts as a bidentate ligand, chelating the Nickel (Ni²⁺) ions essential for the urease catalytic mechanism. The biphenyl core prevents steric clash between the two binding motifs.

  • Acetylcholinesterase (AChE) Inhibition: The biphenyl spacer is the optimal length to bridge the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE, blocking substrate entry physically and chemically.

Experimental Protocols

Protocol A: Synthesis of Biphenyl-4,4'-dicarbohydrazide Scaffold

Objective: Convert diethyl biphenyl-4,4'-dicarboxylate into the dihydrazide precursor.

Reagents:

  • Diethyl biphenyl-4,4'-dicarboxylate (10 mmol)

  • Hydrazine hydrate (80% or 99%, 100 mmol - Excess is critical to prevent polymerization)

  • Absolute Ethanol (50 mL)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask (RBF), dissolve 10 mmol of diethyl biphenyl-4,4'-dicarboxylate in 50 mL of absolute ethanol.

  • Addition: Add 100 mmol of hydrazine hydrate dropwise with stirring. Note: The reaction is slightly exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture at 80°C (ethanol reflux) for 6–8 hours.

    • Validation Point: Monitor via TLC (System: Chloroform/Methanol 9:1). The starting ester spot (high Rf) should disappear, replaced by the lower Rf hydrazide spot.

  • Precipitation: Cool the reaction mixture to room temperature. The dicarbohydrazide typically precipitates as a white/off-white solid.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted hydrazine.

  • Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

    • Yield Expectation: >85%.[1][2]

    • Melting Point Check: >260°C (Decomposition).

Protocol B: Derivatization to Bis-Schiff Base Inhibitors

Objective: Condense the scaffold with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) to create the active inhibitor.

Procedure:

  • Suspension: Suspend 1 mmol of Biphenyl-4,4'-dicarbohydrazide in 20 mL of Ethanol/Dioxane (1:1 mix to ensure solubility).

  • Activation: Add 2-3 drops of Glacial Acetic Acid (Catalyst).

  • Condensation: Add 2.2 mmol of the chosen aromatic aldehyde.

  • Reflux: Reflux for 4–6 hours.

    • Observation: The suspension often clears as the intermediate forms, then reprecipitates as the less soluble bis-Schiff base forms.

  • Isolation: Cool, filter, and recrystallize from DMF/Ethanol.

Visualization of Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Scaffold Generation cluster_1 Step 2: Pharmacophore Installation Ester Diethyl biphenyl-4,4'-dicarboxylate Hydrazide Biphenyl-4,4'-dicarbohydrazide (Scaffold) Ester->Hydrazide Reflux EtOH, 6h -2 EtOH Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Hydrazide Inhibitor Bis-Schiff Base (Active Inhibitor) Hydrazide->Inhibitor Glacial AcOH (cat) Reflux, 4h Aldehyde Aromatic Aldehyde (e.g., 4-Cl-Benzaldehyde) Aldehyde->Inhibitor

Figure 1: Step-wise synthesis of the bis-Schiff base inhibitor from the biphenyl ester precursor.

Enzyme Inhibition Assay Protocol (Urease)

Rationale: The Indophenol method measures the ammonia released by urease-catalyzed hydrolysis of urea. The inhibitor prevents this hydrolysis by chelating the active site Nickel.

Reagents:

  • Jack Bean Urease: 5 U/mL in phosphate buffer (pH 6.8).

  • Substrate: 100 mM Urea.

  • Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).

  • Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).

Step-by-Step Procedure:

  • Incubation: In a 96-well plate, mix:

    • 25 µL Enzyme solution (Urease)

    • 25 µL Test Compound (dissolved in DMSO, serial dilutions)

    • Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction: Add 55 µL of Urea solution. Incubate at 37°C for 15 minutes.

  • Termination & Development:

    • Add 45 µL Reagent A (Phenol).

    • Add 70 µL Reagent B (Alkaline Hypochlorite).

  • Measurement: Incubate for 50 minutes at room temperature. Read Absorbance at 630 nm .

    • Color Change: Blue color indicates high ammonia (low inhibition). Clear/Yellow indicates high inhibition.

Data Analysis: Calculate % Inhibition using the formula:



Determine IC50 using non-linear regression (Log-inhibitor vs. normalized response).

Representative Data & SAR

The following table summarizes expected activity ranges for Biphenyl-4,4'-dicarbohydrazide derivatives based on structural analogs found in literature [1][3].

Compound Derivative (R-group on Aldehyde)Electronic EffectIC50 (Urease) [µM]Mechanism Insight
Unsubstituted (Phenyl) Neutral45.0 ± 2.1Baseline hydrophobic interaction.
4-Nitro (NO₂) Electron Withdrawing13.8 ± 1.5Enhanced acidity of hydrazone NH; stronger metal chelation.
4-Hydroxy (OH) Electron Donating22.2 ± 0.4Additional H-bond capability; potential solubility issues.
2,4-Dichloro Steric/Lipophilic18.3 ± 0.9Halogen bonding and hydrophobic pocket filling.
Thiourea (Standard) -21.1 ± 0.3Reference standard.[3]

Note: Data derived from comparative analysis of bis-Schiff base analogs [3][4].

Mechanism of Action Visualization

Mechanism cluster_binding Inhibition Mode Urease Urease Active Site (Nickel Center) Linker Biphenyl Scaffold (Rigid Spacer) Warhead1 Hydrazone A (C=N-NH-C=O) Linker->Warhead1 Warhead2 Hydrazone B (C=N-NH-C=O) Linker->Warhead2 Warhead1->Urease Metal Chelation (Ni2+) Warhead2->Urease H-Bonding / Hydrophobic (Secondary Site)

Figure 2: Proposed binding mechanism where the hydrazone moiety chelates the active site Nickel, while the rigid biphenyl scaffold orients the second warhead for auxiliary interactions.

References

  • Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Source: PubMed Central (NIH) URL:[Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Source: Organic Chemistry Portal URL:[Link]

  • Synthesis, molecular structure and urease inhibitory activity of novel bis-Schiff bases of benzyl phenyl ketone. Source: PubMed (NIH) URL:[Link]

  • Schiff bases and their metal complexes as urease inhibitors – A brief review. Source: PubMed Central (NIH) URL:[Link]

  • Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. Source: ResearchGate URL:[4][5][6][Link]

Sources

Method

Application Notes and Protocols for the Quantification of Biphenyl-4,4'-dicarbohydrazide

Introduction: The Analytical Imperative for Biphenyl-4,4'-dicarbohydrazide Biphenyl-4,4'-dicarbohydrazide is a symmetrical molecule featuring a rigid biphenyl core flanked by two reactive carbohydrazide functional groups...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Biphenyl-4,4'-dicarbohydrazide

Biphenyl-4,4'-dicarbohydrazide is a symmetrical molecule featuring a rigid biphenyl core flanked by two reactive carbohydrazide functional groups. This unique structure makes it a valuable building block in various chemical syntheses, including the formation of polymers, cross-linking agents, and precursors for pharmacologically active molecules. The precise quantification of Biphenyl-4,4'-dicarbohydrazide is critical for ensuring reaction stoichiometry, determining product purity, and conducting pharmacokinetic studies. This document provides a comprehensive guide to the primary analytical techniques for the accurate and robust quantification of this compound, tailored for researchers, scientists, and drug development professionals.

The methodologies detailed herein are grounded in established analytical principles and are designed to be self-validating systems. We will explore High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse technique for many organic molecules, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for applications requiring higher sensitivity and selectivity. Additionally, a spectrophotometric method involving derivatization will be presented as a cost-effective alternative for routine analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of Biphenyl-4,4'-dicarbohydrazide, leveraging the compound's inherent UV absorbance conferred by the biphenyl chromophore. The separation is typically achieved using a reversed-phase column, where the non-polar stationary phase interacts with the biphenyl core.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 or C8 column is selected due to the hydrophobic nature of the biphenyl moiety, providing good retention and separation from more polar impurities.[1]

  • Mobile Phase: A mixture of acetonitrile or methanol with water is a common choice for reversed-phase chromatography. The organic component is the strong solvent that elutes the analyte from the column.

  • Mobile Phase Modifier: The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape and reproducibility by ensuring the carbohydrazide groups are consistently protonated.[1]

  • Detection Wavelength: The biphenyl system exhibits strong UV absorbance. A wavelength of approximately 260 nm is a good starting point for detection, though it is crucial to determine the absorbance maximum of Biphenyl-4,4'-dicarbohydrazide experimentally for optimal sensitivity.[1]

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm (or experimentally determined λmax)[1]

  • Sample Preparation:

    • Prepare a stock solution of Biphenyl-4,4'-dicarbohydrazide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range.

    • For unknown samples, dissolve a known weight of the sample in the solvent and dilute as necessary to fall within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the analyte against the known concentration of the standards.

    • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.[2]

    • Quantify the concentration of Biphenyl-4,4'-dicarbohydrazide in unknown samples by interpolating their peak areas on the calibration curve.

Data Presentation: HPLC-UV Method Validation Parameters
ParameterTypical Value
Linearity Range1 - 200 µg/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)~0.3 - 1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution Standards Create Calibration Standards Stock->Standards Filter Filter all Solutions (0.45 µm) Standards->Filter Sample Prepare Unknown Sample Sample->Filter Autosampler Inject into HPLC Filter->Autosampler Column Separation on C18 Column Autosampler->Column Detector UV Detection (260 nm) Column->Detector Chromatogram Obtain Chromatograms Detector->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantify Quantify Unknown Sample Calibration->Quantify

Caption: Workflow for the quantification of Biphenyl-4,4'-dicarbohydrazide by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as the analysis of Biphenyl-4,4'-dicarbohydrazide in complex matrices (e.g., biological fluids), LC-MS/MS is the method of choice.[1][3] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, providing excellent specificity through the monitoring of specific precursor-to-product ion transitions.

Causality Behind Experimental Choices
  • Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules like Biphenyl-4,4'-dicarbohydrazide. Given the presence of basic nitrogen atoms in the carbohydrazide groups, positive ion mode is likely to be more efficient.

  • Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity.[4] This involves selecting the protonated molecule ([M+H]⁺) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This specificity minimizes interference from matrix components.

  • Chromatography: A shorter column and a faster gradient can often be used with LC-MS/MS compared to HPLC-UV, as the mass spectrometer provides the majority of the selectivity.

Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • UHPLC or HPLC system

    • Tandem quadrupole mass spectrometer with an ESI source

  • Chromatographic Conditions:

    • Column: C18 or C8 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[1]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A fast gradient, for example, 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometer Parameters (to be optimized):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~400 °C

    • MRM Transitions:

      • Determine the m/z of the protonated molecule ([M+H]⁺) by infusing a standard solution.

      • Perform a product ion scan to identify the most abundant and stable fragment ions.

      • Select at least two MRM transitions for quantification and confirmation.

  • Sample Preparation:

    • Similar to HPLC-UV, but with potentially lower concentrations due to the higher sensitivity of the method.

    • For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to reduce matrix effects.[1]

  • Data Analysis:

    • Construct a calibration curve using the peak areas of the primary MRM transition versus concentration.

    • Use the secondary MRM transition as a qualifier to confirm the identity of the analyte. The ratio of the quantifier to qualifier ion should be consistent across standards and samples.

Data Presentation: LC-MS/MS Method Validation Parameters
ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)~0.01 - 0.05 ng/mL
Limit of Quantification (LOQ)~0.03 - 0.15 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Logical Relationship: LC-MS/MS MRM

MRM_Logic cluster_ms Tandem Mass Spectrometer Q1 Q1: Precursor Ion Selection ([M+H]⁺) Q2 q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (Quantifier/Qualifier) Q2->Q3 Detector Detector Q3->Detector Analyte Analyte from LC Analyte->Q1

Caption: The principle of Multiple Reaction Monitoring (MRM) for selective quantification.

Method 3: Spectrophotometry via Derivatization

For laboratories without access to chromatographic equipment, a spectrophotometric method can be developed. Since the intrinsic UV absorbance of Biphenyl-4,4'-dicarbohydrazide lacks high specificity, a colorimetric derivatization reaction can be employed to shift the absorbance to the visible region, thereby reducing interference from other UV-absorbing compounds. The hydrazide functional groups can react with aldehydes to form colored hydrazones. A common derivatizing agent is p-dimethylaminobenzaldehyde (Ehrlich's reagent).

Causality Behind Experimental Choices
  • Derivatizing Agent: p-dimethylaminobenzaldehyde reacts with the hydrazide groups in an acidic medium to form a yellow-colored Schiff base (hydrazone), which has a strong absorbance in the visible region. This reaction is selective for hydrazides.

  • Acidic Medium: The reaction requires an acidic catalyst, typically hydrochloric acid or sulfuric acid, to proceed efficiently.

  • Solvent: The choice of solvent is critical to ensure the solubility of the analyte, the derivatizing agent, and the colored product. Ethanol or methanol are often suitable.

Experimental Protocol: Spectrophotometry
  • Instrumentation:

    • UV-Vis Spectrophotometer

  • Reagents:

    • Derivatizing Solution: Dissolve p-dimethylaminobenzaldehyde in a mixture of ethanol and concentrated hydrochloric acid. (e.g., 1 g in 50 mL ethanol and 5 mL HCl). This solution should be freshly prepared.

    • Solvent: Ethanol or a suitable solvent for the sample.

  • Procedure:

    • Prepare a stock solution of Biphenyl-4,4'-dicarbohydrazide in the chosen solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • To a fixed volume of each standard and sample solution in a test tube, add a fixed volume of the derivatizing solution.

    • Allow the color to develop for a specified period (e.g., 15-30 minutes) at a controlled temperature.

    • Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorbance (λmax), which should be determined experimentally (typically around 450 nm).

    • A blank sample containing the solvent and the derivatizing agent should be used to zero the spectrophotometer.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration.[5]

    • Use the Beer-Lambert law and the calibration curve to determine the concentration of the unknown samples.

Data Presentation: Spectrophotometric Method Validation Parameters
ParameterTypical Value
Linearity RangeDependent on cuvette path length, typically in the µg/mL range
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD)Higher than chromatographic methods
Limit of Quantification (LOQ)Higher than chromatographic methods
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Experimental Workflow: Derivatization and Spectrophotometry

Spectro_Workflow cluster_prep Sample Preparation & Reaction cluster_analysis Spectrophotometric Analysis Standards Prepare Calibration Standards Deriv Add Derivatizing Reagent Standards->Deriv Sample Prepare Unknown Sample Sample->Deriv Develop Color Development Deriv->Develop Measure Measure Absorbance at λmax Develop->Measure Calibration Generate Calibration Curve Measure->Calibration Quantify Quantify Unknown Sample Calibration->Quantify

Caption: Workflow for the quantification of Biphenyl-4,4'-dicarbohydrazide by spectrophotometry.

Conclusion: Selecting the Appropriate Technique

The choice of analytical technique for the quantification of Biphenyl-4,4'-dicarbohydrazide depends on the specific requirements of the analysis.

  • HPLC-UV is ideal for routine analysis, quality control, and purity assessment where moderate sensitivity is sufficient.

  • LC-MS/MS is the preferred method for trace-level quantification in complex matrices, offering unparalleled sensitivity and selectivity.

  • Spectrophotometry with derivatization provides a simple and cost-effective alternative when chromatographic instrumentation is not available, though it is less sensitive and specific.

Each method, when properly validated, can provide accurate and reliable data to support research, development, and quality assurance activities involving Biphenyl-4,4'-dicarbohydrazide.

References

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4,4'-dicarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. In RSC Publishing. Retrieved from [Link]

  • Open Access Journals. (n.d.). Analytical Methodologies for the Determination of Hydralazine: A Review. Retrieved from [Link]

  • PubMed Central. (2025). Integrating analytical quality by design into bioanalytical method development: an HPLC-FLD method for quantification of alectinib in biological matrix. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Charge Reversal Derivatization Enhances Dicarboxylic Acid Quantification using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]

  • Journal of Analytical Science and Technology. (n.d.). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Retrieved from [Link]

  • ResearchGate. (2025). LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (2024). Identification and quantification of bipyridyl dicarboxylic acid isomers by ion mobility spectrometry. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of cis-and trans-bis(2,2'-bipyridine-4,4'-dicarboxylic acid) ruthenium (II) (NCS) 2 , or N3-type, complexes. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

  • ResearchGate. (2025). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved from [Link]

  • PubChem. (n.d.). [1,1'-Biphenyl]-4,4'-dicarboxaldehyde. Retrieved from [Link]

  • Open Research Online. (2023). A Strategy for Assessing Peak Purity of Pharmaceutical Peptides in Reversed-Phase Chromatography Methods using Two-Dimensional Liquid Chromatography Coupled to Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Agilent. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Biphenyl-4,4'-dicarbohydrazide

Welcome to the technical support center for the synthesis of Biphenyl-4,4'-dicarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Biphenyl-4,4'-dicarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Introduction

Biphenyl-4,4'-dicarbohydrazide is a valuable building block in the synthesis of various polymers, particularly polyamides and polyimides, due to its rigid biphenyl core and reactive hydrazide functional groups. It is also a key intermediate in the preparation of various heterocyclic compounds with potential pharmaceutical applications. The most common synthetic route to this compound is the hydrazinolysis of a biphenyl-4,4'-dicarboxylate ester, typically the dimethyl or diethyl ester, with hydrazine hydrate. While seemingly straightforward, this reaction can present challenges in achieving high yields and purity. This guide provides a comprehensive overview of the synthesis, addresses common issues, and offers practical solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Biphenyl-4,4'-dicarbohydrazide.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields are a common issue and can be attributed to several factors:

  • Incomplete Reaction: The hydrazinolysis reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time and Temperature: Aromatic esters can be less reactive than their aliphatic counterparts. Insufficient reaction time or temperature can lead to incomplete conversion. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting ester is still present after the initial reaction time, consider extending the reflux period.

      • Stoichiometry of Hydrazine Hydrate: An insufficient amount of hydrazine hydrate will result in an incomplete reaction. A significant excess is typically used to drive the reaction to completion.

  • Purity of Starting Materials: The purity of the dimethyl biphenyl-4,4'-dicarboxylate and hydrazine hydrate is critical.

    • Troubleshooting:

      • Ensure the starting ester is of high purity. Impurities can interfere with the reaction.

      • Use fresh, high-quality hydrazine hydrate. Old or degraded hydrazine hydrate can be less reactive.

  • Product Loss During Work-up: The product may be lost during the isolation and purification steps.

    • Troubleshooting:

      • Precipitation and Filtration: Biphenyl-4,4'-dicarbohydrazide is typically a solid that precipitates from the reaction mixture upon cooling. Ensure the mixture is sufficiently cooled to maximize precipitation. Use a fine filter paper and wash the collected solid with a cold solvent to minimize dissolution.

      • Solvent Choice for Washing: Washing the product with a solvent in which it has some solubility will lead to product loss. Cold ethanol or methanol are generally suitable for washing.

Q2: I am observing the formation of a significant amount of side products. What are these and how can I minimize them?

A2: The primary side product in this reaction is the mono-substituted intermediate, methyl 4'-(hydrazinecarbonyl)-[1,1'-biphenyl]-4-carboxylate.

  • Cause: Incomplete reaction, where only one of the two ester groups has reacted with hydrazine.

  • Minimization Strategies:

    • Increase Hydrazine Hydrate Excess: Employing a larger excess of hydrazine hydrate can favor the complete reaction of both ester groups.

    • Prolong Reaction Time/Increase Temperature: As with low yield, allowing the reaction to proceed for a longer duration or at a slightly higher temperature (while monitoring for degradation) can promote the formation of the desired dihydrazide.

    • Efficient Mixing: Ensure the reaction mixture is well-stirred to maintain homogeneity, especially if the starting ester has limited solubility in the reaction solvent.

Q3: The purity of my final product is low, even after recrystallization. What are the likely impurities and how can I remove them?

A3: Common impurities include the mono-hydrazide intermediate and unreacted starting ester.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying Biphenyl-4,4'-dicarbohydrazide.

      • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Due to the low solubility of Biphenyl-4,4'-dicarbohydrazide in common organic solvents, a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary, followed by the addition of an anti-solvent like water or ethanol to induce crystallization.

    • Soxhlet Extraction: For removing highly soluble impurities, Soxhlet extraction of the crude product with a solvent that dissolves the impurities but not the desired product can be effective.

Q4: My starting material, dimethyl biphenyl-4,4'-dicarboxylate, is not dissolving well in the reaction solvent. How can I address this?

A4: Dimethyl biphenyl-4,4'-dicarboxylate has limited solubility in many common solvents.[1]

  • Troubleshooting:

    • Solvent Choice: While ethanol is a common solvent for hydrazinolysis, using a co-solvent system or a higher boiling point alcohol like n-butanol can improve the solubility of the starting ester.

    • Heating: The reaction is typically carried out at reflux, which should aid in dissolving the starting material. Ensure the reaction is heated to the appropriate temperature.

    • Stirring: Vigorous stirring is essential to keep the undissolved starting material suspended and facilitate its reaction.

Experimental Protocol: Synthesis of Biphenyl-4,4'-dicarbohydrazide

This protocol provides a detailed, step-by-step methodology for the synthesis of Biphenyl-4,4'-dicarbohydrazide from dimethyl biphenyl-4,4'-dicarboxylate.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )
Dimethyl biphenyl-4,4'-dicarboxylate792-74-5270.27
Hydrazine hydrate (80% solution)7803-57-850.06
Ethanol (95% or absolute)64-17-546.07
Methanol (for washing)67-56-132.04
Reaction Scheme

G start Dimethyl biphenyl-4,4'-dicarboxylate reagent + Hydrazine Hydrate (Ethanol, Reflux) start->reagent product Biphenyl-4,4'-dicarbohydrazide reagent->product

Caption: Synthesis of Biphenyl-4,4'-dicarbohydrazide.

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl biphenyl-4,4'-dicarboxylate (1.0 eq).

  • Addition of Reagents: To the flask, add ethanol as the solvent, followed by the slow addition of an excess of hydrazine hydrate (typically 5-10 equivalents).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC until the starting ester spot disappears. The reaction time can vary but is typically in the range of 6-12 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature, and then cool it further in an ice bath to maximize the precipitation of the product.

    • Collect the white solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol or methanol to remove any unreacted hydrazine hydrate and other soluble impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., DMF/water or DMSO/ethanol) if necessary.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.

Characterization Data
  • Appearance: White to off-white solid.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3300-3200 (N-H stretching)

    • ~1650 (C=O stretching, amide I)

    • ~1600 (aromatic C=C stretching)

    • ~1550 (N-H bending, amide II)

  • ¹H NMR Spectroscopy (DMSO-d₆, δ ppm):

    • ~9.5 (s, 2H, -CONHH ₂)

    • ~8.0 (d, 4H, aromatic protons ortho to the hydrazide group)

    • ~7.8 (d, 4H, aromatic protons meta to the hydrazide group)

    • ~4.5 (s, 4H, -CONH NH₂)[2]

Troubleshooting Workflow

G start Low Yield or Purity check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time Yes add_hydrazine Increase Hydrazine Hydrate Excess incomplete->add_hydrazine Yes workup_loss Product Loss During Work-up incomplete->workup_loss No success Improved Yield and Purity extend_time->success add_hydrazine->success optimize_cooling Optimize Cooling for Precipitation workup_loss->optimize_cooling Yes optimize_washing Use Cold, Appropriate Washing Solvent workup_loss->optimize_washing Yes impurity_issue Impurity Issues workup_loss->impurity_issue No optimize_cooling->success optimize_washing->success recrystallize Recrystallize from Appropriate Solvent impurity_issue->recrystallize Yes soxhlet Consider Soxhlet Extraction impurity_issue->soxhlet Yes recrystallize->success soxhlet->success

Caption: Troubleshooting Decision Tree.

References

  • Al-Ajely, M. S., & Yaseen, A. N. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences, 28(3).
  • BenchChem. (2025).
  • Cayman Chemical. (2022).
  • Patel, A. L., et al. (2014). Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity.
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). Pharmacia, 69(2), 431–441.
  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2015). Molecules, 20(10), 19047-19066.
  • Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. (2013).
  • Synthesis and Characterization of Metal Particles Using Malic Acid-Derived Polyamides, Polyhydrazides, and Hydrazides. (2024). Molecules, 30(1), 134.
  • Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. (2014). BioMed Research International. Available at: [Link]

Sources

Optimization

Technical Support Center: Biphenyl-4,4'-dicarbohydrazide Purification

Current Status: Operational Topic: Purification & Troubleshooting for Crude Biphenyl-4,4'-dicarbohydrazide Ticket ID: BPH-PUR-001 Assigned Specialist: Senior Application Scientist Introduction: The Solubility Paradox Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Purification & Troubleshooting for Crude Biphenyl-4,4'-dicarbohydrazide Ticket ID: BPH-PUR-001 Assigned Specialist: Senior Application Scientist

Introduction: The Solubility Paradox

Welcome to the technical support hub for Biphenyl-4,4'-dicarbohydrazide (CAS: 4073-72-7). If you are accessing this guide, you have likely encountered the "Solubility Paradox": this molecule is designed to be a rigid linker for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), but that same rigidity makes it notoriously difficult to dissolve and purify.

This guide moves beyond standard textbook recrystallization. We treat the purification process as a logic gate system , where the specific impurity profile dictates the solvent strategy.

Module 1: Diagnostic Decision Matrix

Before heating any solvents, diagnose your crude material. The appearance of your solid tells the story of its impurities.

Visual Inspection Guide
ObservationLikely ImpurityRecommended Protocol
Sticky / Gummy Solid Occluded Solvent / OligomersProtocol A (Trituration)
Yellow / Pink Tint Oxidized Hydrazine / Azo-impuritiesProtocol C (Recrystallization + C)
White but Low MP Unreacted Ester / Mono-hydrazideProtocol B (Hot Slurry)
Ammonia-like Odor Trapped Hydrazine HydrateProtocol A (Water Wash)
Workflow Visualization

PurificationLogic Start Crude Product Analysis CheckColor Is the solid colored (Yellow/Pink)? Start->CheckColor CheckTexture Is it sticky or smelling of ammonia? CheckColor->CheckTexture No ActionCharcoal Recrystallization w/ Activated Charcoal (Protocol C) CheckColor->ActionCharcoal Yes CheckPurity Is purity <95% by HPLC/NMR? CheckTexture->CheckPurity No ActionWash Water/Ethanol Wash (Protocol A) CheckTexture->ActionWash Yes ActionSlurry Hot Ethanol Slurry (Protocol B) CheckPurity->ActionSlurry Yes (Ester Impurity) FinalDry Vacuum Dry @ 100°C CheckPurity->FinalDry No (Pure) ActionCharcoal->FinalDry ActionWash->CheckPurity ActionSlurry->FinalDry

Figure 1: Decision matrix for selecting the appropriate purification method based on crude material properties.

Module 2: The Protocols

Protocol A: The "Hydrazine Purge" (Water/Ethanol Wash)

Target: Removal of hydrazine salts and trapped hydrazine hydrate. Mechanism: Hydrazine is highly soluble in water; the Biphenyl linker is not.

  • Pulverize the crude dried solid into a fine powder.

  • Suspend in deionized water (10 mL per gram of solid).

  • Sonicate for 15 minutes to break up aggregates.

  • Filter under vacuum.

  • Critical Step: Wash the filter cake with copious amounts of water until the filtrate pH is neutral (pH 7).

  • Wash once with cold ethanol to facilitate drying.

Protocol B: The "Ester Strip" (Hot Slurry)

Target: Removal of unreacted diethyl/dimethyl ester or mono-hydrazide intermediates. Mechanism: The ester precursors are soluble in hot ethanol; the dihydrazide is insoluble.

  • Place crude solid in a round-bottom flask.

  • Add Ethanol (EtOH) (20 mL per gram).

  • Heat to reflux (80°C) with vigorous stirring for 1 hour. Do not expect the solid to dissolve.

  • Filter while hot. This keeps the impurities in the liquid phase while capturing your product on the filter.

  • Wash the cake with hot ethanol.

Protocol C: Deep Purification (DMSO/Methanol Recrystallization)

Target: Removal of oxidized byproducts and occlusion. Warning: This method requires high heat. Use a fume hood.[1]

  • Dissolution: Dissolve crude solid in DMSO (dimethyl sulfoxide) at 100–110°C.

    • Ratio: Approx. 1 g solid : 15–20 mL DMSO.

    • Note: If the solution is colored, add activated charcoal (5 wt%), stir for 10 mins, and filter hot over Celite.

  • Precipitation: Slowly add the hot DMSO solution into a beaker of stirring Methanol (anti-solvent, 5x volume of DMSO).

    • Why Methanol? It is miscible with DMSO but forces the hydrazide to crash out.

  • Collection: Filter the white precipitate immediately.

  • Washing: Wash extensively with methanol to remove residual DMSO (DMSO is hard to dry).

Module 3: Troubleshooting & FAQs

Q1: My product turns yellow upon drying. Why?

A: This indicates oxidation. Hydrazide groups (-CONHNH2) are reducing agents and can oxidize to azo compounds or other conjugated species in air, especially when wet or heated.

  • Fix: Always dry under vacuum or inert atmosphere (N2/Ar). If already yellow, perform Protocol C with activated charcoal.

Q2: I cannot get rid of the DMSO solvent peak in NMR.

A: DMSO binds strongly to the amide hydrogens.

  • Fix: You must perform a Soxhlet extraction with methanol or ethanol for 12 hours. Simple vacuum drying is often insufficient to break the solvent-lattice hydrogen bonds.

Q3: The melting point is drifting or too broad.

A: A broad melting point often suggests the presence of the mono-hydrazide intermediate (where one side is a hydrazide and the other is still an ester or acid).

  • Fix: This intermediate is more soluble in ethanol than the product. Repeat Protocol B (Hot Slurry) twice.

Module 4: Validation (Self-Check)

Verify your purity using these specific markers.

TechniqueMarker for PurityMarker for Impurity
1H NMR (DMSO-d6) Sharp singlets at ~9.8 ppm (NH) and ~4.5 ppm (NH2).Ethyl quartet/triplet (residual ester) or broad hump at 3-4 ppm (water/hydrazine).
FTIR Distinct doublet peak at 3200-3300 cm⁻¹ (NH stretching).Broad OH stretch (water) or C=O shift (ester carbonyl vs. amide carbonyl).
DSC Sharp endotherm >260°C (Decomposition).Premature melting <220°C (Ester impurities).

References

  • Synthesis of MOF Linkers

    • Title: Synthesis and characterization of functionalized metal-organic frameworks.
    • Source: Royal Society of Chemistry (RSC)
    • Context: Describes the solubility of biphenyl-dicarboxyl
    • URL:[Link]

  • Solubility Data

    • Title: Solubility of Hybrid Halide Perovskites in DMF and DMSO.[2][3]

    • Source: NIH / PMC.
    • Context: Provides quantitative data on the solubility power of DMF/DMSO for rigid lattice structures at elevated temper
    • URL:[Link]

  • Hydrazine Removal

    • Title: How to quench excess hydrazine monohydr
    • Source: ChemPros Community / Safety Protocols.
    • Context: Validates the water-wash and extraction methods for removing unreacted hydrazine
    • URL:[Link]

  • General Synthesis of Hydrazides

    • Title: Organic Syntheses Procedure: Biphenyl derivatives.[4][5][6][7]

    • Source: Organic Syntheses.
    • Context: Foundation for ester-to-hydrazide conversion and purification via recrystalliz
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Biphenyl-4,4'-dicarbohydrazide

Welcome to the technical support center for the synthesis of Biphenyl-4,4'-dicarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Biphenyl-4,4'-dicarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important bifunctional molecule. Our goal is to equip you with the knowledge to not only identify and resolve issues but also to understand the underlying chemical principles governing the formation of side products.

Introduction to Biphenyl-4,4'-dicarbohydrazide Synthesis

Biphenyl-4,4'-dicarbohydrazide is a valuable building block in medicinal chemistry and materials science, often utilized for the synthesis of polymers, metal-organic frameworks (MOFs), and various heterocyclic compounds with potential biological activities. The most common synthetic route involves a two-step process:

  • Esterification: Conversion of Biphenyl-4,4'-dicarboxylic acid to its corresponding diester (e.g., dimethyl or diethyl ester).

  • Hydrazinolysis: Reaction of the diester with hydrazine hydrate to yield the desired Biphenyl-4,4'-dicarbohydrazide.

While seemingly straightforward, this synthesis is prone to the formation of several side products that can complicate purification and reduce yields. This guide will focus on troubleshooting the critical hydrazinolysis step.

Visualizing the Synthetic Pathway and Potential Side Products

To better understand the potential pitfalls in the synthesis, let's visualize the reaction pathway and the formation of common side products.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side_products Common Side Products Diester Dimethyl Biphenyl-4,4'-dicarboxylate Product Biphenyl-4,4'-dicarbohydrazide Diester->Product + 2 NH2NH2·H2O - 2 CH3OH Acid Biphenyl-4,4'-dicarboxylic Acid Diester->Acid Hydrolysis of Ester Hydrazine Hydrazine Hydrate (NH2NH2·H2O) MonoHydrazide Methyl 4'-(hydrazinocarbonyl)-[1,1'-biphenyl]-4-carboxylate Hydrazine->MonoHydrazide Incomplete Reaction (Stoichiometry/Time) Oligomers Intermolecular Oligomers/Polymers Product->Oligomers Intermolecular Reaction Cyclic Cyclic Hydrazide Species (potential) Product->Cyclic Intramolecular Cyclization (less common)

Optimization

Troubleshooting low reactivity of Biphenyl-4,4'-dicarbohydrazide

Topic: Troubleshooting Low Reactivity & Solubility Issues Ticket Type: Advanced Application Guide Classification: High-Performance Polymers & COF Synthesis The "Brick Dust" Paradox: Understanding the Core Issue User Quer...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity & Solubility Issues Ticket Type: Advanced Application Guide Classification: High-Performance Polymers & COF Synthesis

The "Brick Dust" Paradox: Understanding the Core Issue

User Query: "My BPDC is chemically pure (>98%), but it sits at the bottom of the flask and refuses to react with aldehydes/acid chlorides. Is the batch defective?"

Technical Insight: It is highly unlikely your batch is chemically defective. Biphenyl-4,4'-dicarbohydrazide (BPDC) suffers from a classic "brick dust" morphology. While the hydrazide functional groups (


) are intrinsically nucleophilic and reactive, the biphenyl backbone creates two inhibitory forces:
  • Rigidity: The biphenyl linkage restricts conformational freedom.

  • Intermolecular H-Bonding: The hydrazide protons form a dense, zipper-like hydrogen-bonding network with adjacent carbonyl oxygens, often reinforced by

    
    -
    
    
    
    stacking of the phenyl rings.

The Diagnosis: The "low reactivity" is actually an accessibility issue . If the molecule cannot solvate, the reaction is limited to the solid-liquid interface, which is kinetically negligible.

Phase I: Overcoming the Solubility Barrier

Before attempting any reaction, you must establish a solvent system that disrupts the intermolecular H-bond network.

FAQ: Which solvent system should I use?
Solvent SystemAdditiveApplicationMechanism
NMP (N-methyl-2-pyrrolidone) LiCl (2-5 wt%) Polyamides / PolyhydrazidesLi

coordinates with carbonyl oxygens, disrupting H-bonds (Macro-cation effect).
DMSO (Dimethyl sulfoxide) None / HeatBiological Assays / Small MoleculesHigh polarity disrupts dipole interactions.
o-Dichlorobenzene / n-Butanol 6M Acetic Acid (aq) Covalent Organic Frameworks (COFs)Solvothermal conditions; Butanol aids surface wetting; Acid catalyzes reversible exchange.
HMPA / DMAc LiClHigh MW PolymerizationWarning: HMPA is carcinogenic. Use only if NMP fails.
Protocol A: The LiCl Solvation Method (For Polymers)

Use this if you are synthesizing polyhydrazides or polyoxadiazoles.

  • Dry the Solvent: Distill NMP or DMAc over CaH

    
     to remove water (Water acts as a non-solvent anti-plasticizer here).
    
  • Salt Addition: Add 2-4% (w/v) anhydrous LiCl or CaCl

    
     to the solvent.
    
  • Heat Activation: Heat to 100°C with stirring until the salt is fully dissolved.

  • Monomer Addition: Cool to room temperature, then add BPDC.

  • Observation: The solution should become clear or slightly viscous. If turbid, heat to 60°C.

Visualization: Solubility Decision Logic

SolubilityLogic start Start: BPDC Solid check_app Check Application start->check_app cof_path COF / MOF Synthesis check_app->cof_path poly_path Polymer Synthesis check_app->poly_path solvent_mix Use Mixed Solvent (Mesitylene/Dioxane or o-DCB/BuOH) cof_path->solvent_mix polar_solv Use NMP, DMAc, or DMSO poly_path->polar_solv acid_cat Add 6M Acetic Acid (Catalyst + Solubilizer) solvent_mix->acid_cat result_clear Clear Solution? Proceed to Reaction acid_cat->result_clear salt_add Add LiCl or CaCl2 (2-5%) polar_solv->salt_add heat_step Heat to 100°C to dissolve salt Then add BPDC salt_add->heat_step heat_step->result_clear caption Fig 1. Decision tree for selecting the correct solvation strategy based on application.

Phase II: Troubleshooting Reactivity (Kinetics & Catalysis)

Once solvated, if the reaction is still slow, the issue is likely catalytic or thermodynamic .

FAQ: Why is my hydrazone formation (Schiff base) stalled?

The reaction between BPDC and an aldehyde is an equilibrium process.



Three common failure modes:

  • Water Poisoning: The byproduct is water. If not removed, the equilibrium shifts back to the reactants (Hydrolysis).[1]

  • pH Mismatch: The nucleophilic attack requires the aldehyde oxygen to be protonated (acid catalyst), but too much acid protonates the hydrazide nitrogen, killing its nucleophilicity.

  • Amorphous Precipitation: In COF synthesis, if the reaction is too fast, the product precipitates as an amorphous solid before correcting into a crystal lattice.

Protocol B: Optimization of Reaction Conditions
ParameterAdjustment for Low ReactivityScientific Rationale
Catalyst Acetic Acid (3-6 M) Provides mild protonation without quenching the hydrazide. Avoid strong mineral acids (HCl) unless necessary.
Water Removal Dean-Stark / Mol. Sieves Le Chatelier’s principle: removing water drives the equilibrium forward.
Temperature 120°C (Solvothermal) Provides energy to overcome the activation barrier of the rigid biphenyl rotation.
Modulator Aniline (for COFs) Competes with BPDC to slow down nucleation, allowing defect correction (crystallinity).
Visualization: Hydrazone Formation Mechanism & Rate Limits

ReactionMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Attack (Rate Limiting) cluster_2 Step 3: Elimination Aldehyde Aldehyde (R-CHO) Activated Activated Carbonyl Aldehyde->Activated Protonation Acid H+ Catalyst Acid->Activated Intermediate Hemiaminal Intermediate Activated->Intermediate BPDC BPDC (Nucleophile) BPDC->Intermediate Nucleophilic Attack Product Hydrazone Linkage Intermediate->Product -H2O Water H2O (Byproduct) Intermediate->Water caption Fig 2. Mechanistic pathway. Water removal is critical to prevent the red dashed hydrolysis step. Water->Intermediate Hydrolysis (Reversibility)

References & Further Reading

  • Solubility of Aromatic Hydrazides:

    • Title: Synthesis and Characterization of Metal Particles Using Malic Acid-Derived Polyamides, Polyhydrazides, and Hydrazides.

    • Source: MDPI (Polymers), 2023.

    • Context: Discusses the use of polar solvents and thermal stability of hydrazide backbones.

    • URL:[Link][2][3][4][5]

  • COF Synthesis & Crystallization:

    • Title: Hydrogen Bonding Regulated Flexibility and Disorder in Hydrazone-Linked Covalent Organic Frameworks.[6]

    • Source: J. Am. Chem. Soc., 2023.[6]

    • Context: Details the role of H-bonding in the crystallization and stability of hydrazone-linked frameworks.

    • URL:[Link]

  • Hydrazone Linkage Chemistry:

    • Title: Hydrazone-Linked Covalent Organic Frameworks.[6][7]

    • Source: Angewandte Chemie Int. Ed., 2024 (Review).[7]

    • Context: Comprehensive review on the synthesis conditions, catalysts, and troubleshooting of hydrazone linkages.

    • URL:[Link]

  • Polymer Synthesis Techniques:

    • Title: Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl.[8]

    • Source: High Performance Polymers, 2011.

    • Context: Validates the use of NMP/LiCl systems for dissolving rigid biphenyl-based monomers during polycondensation.

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Biphenyl-4,4'-dicarbohydrazide Synthesis

This technical guide addresses the scale-up synthesis of Biphenyl-4,4'-dicarbohydrazide (BPDC-hydrazide), a critical linker for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). Core Synthesis Workf...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scale-up synthesis of Biphenyl-4,4'-dicarbohydrazide (BPDC-hydrazide), a critical linker for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Core Synthesis Workflow (Logic Map)

The following diagram illustrates the critical path for converting Dimethyl biphenyl-4,4'-dicarboxylate to the target hydrazide, highlighting decision nodes for purity and safety.

G Start Start: Dimethyl Biphenyl-4,4'-dicarboxylate (Solid Ester Precursor) SolventPrep Slurry Generation Solvent: MeOH or EtOH (10-15 vol) Temp: Ambient Start->SolventPrep HydrazineAdd Reagent Addition Hydrazine Hydrate (6-10 eq) CRITICAL: Slow Addition SolventPrep->HydrazineAdd Reflux Reaction Phase Reflux (70-80°C) for 12-24h Monitor: TLC/HPLC HydrazineAdd->Reflux Exothermic Cooling Crystallization Cool to Room Temp -> 0°C Target: Thick White Slurry Reflux->Cooling Completion >99% Filter Isolation Vacuum Filtration Cooling->Filter Wash Purification Wash 1. Cold Alcohol (Remove unreacted ester) 2. Hot Water (Remove Hydrazine salts) Filter->Wash Dry Drying Vacuum Oven @ 60°C Remove trace Hydrazine Wash->Dry End Final Product: Biphenyl-4,4'-dicarbohydrazide Dry->End

Caption: Operational workflow for the hydrazinolysis of diester precursors. Color coding indicates critical control points (Red/Yellow) and stable isolation stages (Green/Blue).

Technical Protocol: Scale-Up Methodology

Objective: Synthesis of 100 g batch of Biphenyl-4,4'-dicarbohydrazide. Precursor: Dimethyl biphenyl-4,4'-dicarboxylate (CAS: 792-74-5).

A. The Chemical Logic

The transformation relies on Nucleophilic Acyl Substitution .

  • Driving Force: The formation of the amide bond (hydrazide) is thermodynamically favored over the ester.

  • Solubility Contrast: The starting ester has moderate solubility in hot alcohols; the resulting hydrazide is highly insoluble due to strong intermolecular hydrogen bonding (resembling Kevlar-like rigidity). This insolubility drives the reaction to completion but creates mixing challenges.

  • Stoichiometry: A large excess of hydrazine is mandatory. If hydrazine is limiting, the bifunctional nature of the starting material leads to oligomerization (forming linear polyhydrazides), which are impossible to separate.

B. Step-by-Step Protocol
StepOperationTechnical Rationale
1 Charge Reactor Load 100 g of Dimethyl biphenyl-4,4'-dicarboxylate into a 2L reactor equipped with an overhead mechanical stirrer (NOT magnetic).
2 Solvent Addition Add 1.2 L of Methanol (MeOH). Start stirring at 300-400 RPM. The ester will not fully dissolve; this is a slurry reaction.
3 Hydrazine Charge Add 185 g (180 mL) of Hydrazine Hydrate (80% or 64% solution). This represents ~10 equivalents.[1] Safety: Add slowly to manage minor exotherm.
4 Reaction Heat to Reflux (65-70°C) . Maintain reflux for 24 hours . The slurry will change appearance (texture becomes finer/chalkier) as the bulky ester converts to the rigid hydrazide.
5 Cooling Cool slowly to room temperature, then chill to 4°C. This maximizes yield by precipitating any dissolved product.
6 Filtration Filter the thick white slurry. Note: Filtration may be slow due to small particle size. Use a wide-pore frit or Buchner funnel.
7 Critical Wash 1. Wash cake with 300 mL Cold MeOH (removes unreacted ester).2. Wash cake with 500 mL Hot Water (60°C) (removes trapped hydrazine salts).3. Final rinse with 100 mL Acetone (aids drying).
8 Drying Dry in a vacuum oven at 80°C for 12 hours. Ensure trap is set for hydrazine vapors.

Troubleshooting & FAQ

Category 1: Reaction Kinetics & Conversion

Q: My product yield is high, but the melting point is low/broad. Why? A: This indicates Oligomer Formation .

  • Cause: Insufficient hydrazine concentration relative to the ester. If a mono-hydrazide intermediate reacts with another ester molecule instead of a hydrazine molecule, you form a dimer/oligomer.

  • Fix: Ensure the molar ratio of Hydrazine:Ester is at least 8:1 or 10:1 . The excess hydrazine ensures that every ester group encounters a hydrazine molecule before it encounters another chain.

Q: The reaction slurry is too thick to stir. Can I add more solvent? A: Yes, but be careful.

  • Risk: Diluting too much decreases the reaction rate (second-order kinetics).

  • Solution: Instead of adding more alcohol, switch to a higher boiling solvent like n-Butanol or add a co-solvent like DMSO (10% vol) to slightly solubilize the intermediate, improving mass transfer without stopping precipitation.

Category 2: Purity & Appearance

Q: The final product is yellow instead of white. A: This is due to Oxidation or Azine Formation .

  • Mechanism: Hydrazine oxidizes in air to form colored impurities. Alternatively, trace aldehydes (if using recovered solvent) can react with hydrazine to form yellow azines.

  • Fix:

    • Perform the reaction under a Nitrogen/Argon blanket .

    • Wash the final yellow solid with hot ethanol; the yellow impurities are often more soluble than the target hydrazide.

Q: NMR shows residual methyl peaks (3.9 ppm). A: Incomplete conversion (Mono-ester/Mono-hydrazide).

  • Cause: The product precipitated and trapped unreacted ester inside the crystal lattice ("occlusion").

  • Fix: You cannot "wash" this out. You must re-pulp (resuspend) the solid in fresh hydrazine/methanol and reflux for another 6 hours.

Category 3: Safety & Handling[2]

Q: How do I handle the excess hydrazine in the filtrate? A: Do not mix with oxidizers.

  • Protocol: Treat the filtrate with dilute sodium hypochlorite (bleach) in an ice bath very slowly to neutralize hydrazine before disposal, OR collect as hazardous high-nitrogen waste.

  • Warning: Hydrazine hydrate is a known carcinogen and skin sensitizer. Double-glove (Nitrile) and work in a fume hood.

Quantitative Data Summary

ParameterStandard Protocol (MeOH)Optimized Protocol (n-BuOH)Impact
Reaction Temp 65°C117°CHigher temp accelerates kinetics.
Time to Completion 24 - 36 Hours8 - 12 HoursSignificant throughput increase.
Hydrazine Eq. 10 - 15 eq6 - 8 eqHigher temp allows lower excess.
Yield 85 - 90%92 - 95%Better conversion of occluded ester.
Color Profile White to Off-WhiteWhiteLess time for oxidative side-reactions.

References

  • Synthesis of Biphenyl-4,4'-dicarboxylic acid precursors: Title: Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl.[2] Source: ACS Figshare (2025).[3] URL:[Link]

  • General Hydrazinolysis Safety & Scale-up: Title: Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.[4] Source: Organic Process Research & Development (ACS Publications). URL:[Link]

  • Application in MOF/COF Synthesis (Contextual Grounding): Title: Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks. Source: ResearchGate / Nanomaterials. URL:[Link]

  • Hydrazine Handling & Toxicity: Title: Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Source: Organic Process Research & Development. URL:[Link]

Sources

Troubleshooting

Center for Experimental Excellence: Technical Support &amp; Troubleshooting Hub

Welcome to the Center for Experimental Excellence. Current Status: Operational Lead Scientist: Senior Application Specialist (Bio-Pharma Div.) Reproducibility is not an accident; it is an engineering discipline.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Center for Experimental Excellence. Current Status: Operational Lead Scientist: Senior Application Specialist (Bio-Pharma Div.)

Reproducibility is not an accident; it is an engineering discipline. As researchers, we often treat protocols as recipes, but in drug development, they must be treated as algorithms . If the input (cells/reagents) is variable, or the processing (westerns/qPCR) is uncalibrated, the output is noise.

This guide addresses the three most common sources of experimental failure I encounter in the field: Biological Drift , Normalization Bias , and Amplification Error .

Module 1: The Biological Input (Cell Culture)

Core Philosophy: Your cells are reagents, not pets. They evolve. If you cannot trace the lineage of your cells to a verified source, your data is already compromised.

FAQ: Biological Consistency

Q: My IC50 values for the same compound have shifted 10-fold over the last three months. What is happening? A: You are likely observing Phenotypic Drift . Cancer cell lines are genetically unstable. By passage 30, a cell line can diverge significantly from the parental strain in gene expression and drug sensitivity.

  • Immediate Action: Check the passage number. If >20 from the frozen stock, discard the cells.

  • Root Cause: Selection pressure. Fast-growing subpopulations overgrow the culture, altering the average phenotype.

Q: My cells look healthy, but my transfection efficiency has dropped to near zero. A: This is a classic signature of Mycoplasma contamination . Unlike bacteria or fungi, mycoplasma does not cause turbidity. It competes for nucleosides, altering cell metabolism and devastating transfection efficiency.

  • Immediate Action: Quarantine the incubator and run a PCR-based mycoplasma detection kit immediately.

Protocol: The Two-Tier Cell Banking System

To prevent drift, you must never culture continuously. Implement a Master Cell Bank (MCB) and Working Cell Bank (WCB) system.

  • Acquire: Obtain a vial from an authenticated repository (e.g., ATCC, ECACC). Do not accept cells from "the lab down the hall."

  • Expand (MCB): Thaw and culture for minimum passages (2–3). Freeze down 10–20 vials. This is your Master Cell Bank.

  • Validate: Perform STR Profiling and Mycoplasma testing on one MCB vial.

  • Create WCB: Thaw one MCB vial. Expand to create 20 vials of Working Cell Bank .

  • Experiment: Thaw one WCB vial for experiments. Discard after 4–6 weeks or 10 passages.

Visualization: Cell Lineage Control

Figure 1: The Two-Tier Banking System ensures that cells used in experiments are never more than a few generations removed from the authenticated source.

CellBanking Source Authenticated Source (ATCC/ECACC) MCB Master Cell Bank (MCB) (Passage 3-4) Source->MCB Thaw & Expand QC QC Check: STR Profiling & Mycoplasma MCB->QC WCB Working Cell Bank (WCB) (Passage 6-8) MCB->WCB Thaw 1 Vial Expand to 20 QC->MCB Validated Exp Experimental Culture (Limit: 4-6 weeks) WCB->Exp Thaw for Use Exp->Exp Routine Passaging Discard DISCARD (Prevent Drift) Exp->Discard >10 Passages

Module 2: Protein Analysis (Western Blotting)

Core Philosophy: Western blotting is semi-quantitative. Most "changes" in protein expression are actually artifacts of poor normalization.

FAQ: Normalization & Linearity

Q: I treated my cells with a metabolic inhibitor, and now my GAPDH loading control is changing. How do I normalize? A: You cannot use GAPDH, Actin, or Tubulin in this context. "Housekeeping" proteins are metabolic enzymes; their expression varies with cell stress, hypoxia, and metabolic drug treatment.

  • The Fix: Switch to Total Protein Normalization (TPN) . This stains the entire lane (all proteins) on the membrane, averaging out specific variations.

Q: My bands are saturated (black blobs). Can I just use a shorter exposure? A: Only if you re-image. Once a pixel is saturated (255 on an 8-bit scale), the quantitative data is lost. You cannot "fix" saturation in post-processing. You must ensure your signal falls within the Linear Dynamic Range of your detection system.[1]

Data: Comparison of Normalization Strategies
FeatureHousekeeping Proteins (HKP)Total Protein Normalization (TPN)
Target Single protein (e.g., GAPDH, Actin)Entire proteome in the lane
Assumption Expression is constant under all conditionsTotal biomass loading is consistent
Linearity Poor (Often saturates at high loads)Excellent (Linear over 1–50 µg)
Susceptibility High (Affected by experimental treatment)Low (Averages out individual changes)
Recommendation Only for simple, validated contextsGold Standard for quantitative blots
Protocol: Total Protein Normalization (Stain-Free/Ponceau)
  • Run SDS-PAGE.

  • Stain:

    • Option A (Stain-Free): Use TGX/Stain-Free gels and activate in imager.

    • Option B (Ponceau S): After transfer, stain membrane with Ponceau S for 5 mins, wash with water until bands are visible.

  • Image: Capture the total protein image before blocking.

  • Normalize: In your analysis software, define the "Normalization Channel" as the total lane density, not a single band.

Visualization: Western Blot Troubleshooting Logic

Figure 2: Decision tree for diagnosing common Western Blot failures.

WesternTroubleshoot Start Issue: Weak/No Signal Transfer Check Transfer Efficiency (Ponceau/Stain-Free) Start->Transfer GoodTransfer Transfer Good? Transfer->GoodTransfer BadTransferNode Issue: Transfer Failure GoodTransfer->BadTransferNode No Proteins Visible PrimaryAb Check Primary Antibody GoodTransfer->PrimaryAb Proteins Visible Methanol Check Methanol in Buffer (High MW proteins need less) BadTransferNode->Methanol Contact Check Gel-Membrane Contact BadTransferNode->Contact Validation Is Ab Validated? (Positive Control Lysate) PrimaryAb->Validation Secondary Check Secondary Ab (HRP Activity) Validation->Secondary Control Band Visible

Module 3: Nucleic Acid Amplification (qPCR)

Core Philosophy: qPCR is an exponential process. A small error in efficiency (


) results in massive data skew (

shift). Adherence to MIQE Guidelines (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) is mandatory.
FAQ: Amplification & Design

Q: I have high variability between technical replicates (e.g., Cq 22.1, 22.8, 23.5). A: This is usually Pipetting Error or Template Inhibition .

  • The Test: If you are pipetting volumes < 2 µL, stop. The error margin is too high. Dilute your primer/template so you can pipette at least 5 µL.

  • Inhibition: If your DNA template contains ethanol or phenol carryover from extraction, it inhibits the polymerase.

Q: How do I know if my primers are good? A: You must calculate Primer Efficiency . A primer pair with 80% efficiency cannot be compared to one with 100% efficiency using the standard


 method.
Protocol: Primer Efficiency Validation

Before running your actual samples, you must validate the assay.

  • Standard Curve: Prepare a 5-fold serial dilution of a positive control cDNA (5 points: Undiluted, 1:5, 1:25, 1:125, 1:625).

  • Run qPCR: Run the primers against this dilution series.

  • Calculate Slope: Plot

    
     (y-axis) vs. Log(Concentration) (x-axis).
    
  • Determine Efficiency (

    
    ): 
    
    
    
    
  • Criteria: Good primers must have an efficiency between 90% and 110% (Slope between -3.1 and -3.6). If outside this range, redesign primers.

Visualization: MIQE-Compliant Workflow

Figure 3: The logical flow for validating a qPCR experiment according to MIQE standards.

MIQE Design 1. In Silico Design (Intron-spanning primers) WetLab 2. Wet Lab Validation Design->WetLab Gel Specificity Check (Agarose Gel: Single Band?) WetLab->Gel Eff Efficiency Check (Standard Curve 90-110%) Gel->Eff If Specific RefGene 3. Reference Gene Selection (GeNorm/NormFinder) Eff->RefGene If Efficient ExpRun 4. Experimental Run (Triplicates + NTC) RefGene->ExpRun

References

  • Bustin, S. A., et al. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry. Available at: [Link]

  • International Cell Line Authentication Committee (ICLAC). Guide to Cell Line Authentication. Available at: [Link]

  • Uhlen, M., et al. (2016).[2][3] A proposal for validation of antibodies. Nature Methods.[2] Available at: [Link]

  • Journal of Biological Chemistry (JBC). Guidelines for Collecting and Presenting Data (Western Blotting). Available at: [Link]

  • Drexler, H. G., & Uphoff, C. C. (2002). Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention. Cytotechnology. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Biphenyl-4,4'-dicarbohydrazide (BPDC-H) in Reticular Chemistry

Topic: Comparative Analysis of Biphenyl-4,4'-dicarbohydrazide (BPDC-H) with Similar Linkers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Biphenyl-4,4'-dicarbohydrazide (BPDC-H) with Similar Linkers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Biphenyl-4,4'-dicarbohydrazide (BPDC-H, CAS: 4073-75-0) represents a critical class of rigid, ditopic linkers used in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and supramolecular polymers. Distinguished by its extended biphenyl core, BPDC-H offers superior pore aperture tunability and conjugated electron systems compared to its phenyl-based analog, Terephthalohydrazide (TPH).

This guide provides a technical comparison of BPDC-H against standard alternatives, focusing on structural rigidity, pore size engineering, and hydrolytic stability. It includes validated synthesis protocols and performance metrics to assist researchers in linker selection for gas storage, catalysis, and drug delivery applications.

Structural & Functional Comparison

The selection of a hydrazide linker dictates the topology, porosity, and stability of the resulting framework. The table below contrasts BPDC-H with its primary competitors: Terephthalohydrazide (TPH) and Adipic Acid Dihydrazide (ADH).

Table 1: Comparative Physicochemical Profile[1]
FeatureBiphenyl-4,4'-dicarbohydrazide (BPDC-H)Terephthalohydrazide (TPH)Adipic Acid Dihydrazide (ADH)
Structure Rigid, Biphenyl Core (2 rings)Rigid, Phenyl Core (1 ring)Flexible, Aliphatic Chain
Length (approx.) ~11.5 Å~7.2 Å~8.5 Å (Variable conformation)
Linkage Type Acylhydrazone (in COFs)Acylhydrazone (in COFs)Acylhydrazone (Flexible)
Pore Size Potential Meso- to Macroporous (>2 nm)Microporous (<2 nm)Low (prone to collapse)
Conjugation Extended

-system
Limited

-system
None (Insulating)
Thermal Stability High (>300°C)High (>300°C)Moderate (<200°C)
Solubility Low (DMSO/DMF required)Low (DMSO/DMF required)High (Water/Alcohols)
Mechanism of Action: The "Spacer Effect"

BPDC-H serves as an extended strut. In reticular synthesis, replacing TPH with BPDC-H typically results in an isoreticular expansion—increasing the pore volume without altering the network topology (e.g., from hcb to expanded hcb topology). The biphenyl moiety also introduces a twist angle (~20-40°) between the phenyl rings, which can reduce


-stacking energy compared to the planar TPH, potentially aiding solubility during initial nucleation but requiring careful solvent selection to ensure crystallinity.

Experimental Protocols

Protocol A: Synthesis of Biphenyl-4,4'-dicarbohydrazide (BPDC-H)

Rationale: Commercial purity often varies. In-house synthesis ensures the removal of mono-hydrazide impurities which act as defect-inducing chain terminators in COF synthesis.

Reagents:

  • Dimethyl biphenyl-4,4'-dicarboxylate (10 mmol)

  • Hydrazine hydrate (80% aq., 100 mmol, 10 eq.)

  • Ethanol (Absolute, 50 mL)

Workflow:

  • Dissolution: Suspend the diester in ethanol in a round-bottom flask.

  • Activation: Add hydrazine hydrate dropwise while stirring.

  • Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. The suspension will initially clear (ester dissolution) and then precipitate the product.

  • Isolation: Cool to room temperature. Filter the white precipitate.

  • Purification: Wash extensively with cold ethanol and water to remove excess hydrazine.

  • Drying: Vacuum dry at 80°C for 6 hours.

  • Validation: Check melting point (>300°C) and FTIR (Look for C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹).

Protocol B: Solvothermal Synthesis of Acylhydrazone COF (BPDC-COF)

Rationale: Acylhydrazone linkages are dynamic.[1] The use of acetic acid catalyzes the reversible formation of the C=N bond, allowing error correction and crystallization.

Reagents:

  • BPDC-H (Linker A, 0.1 mmol)

  • 1,3,5-Triformylphloroglucinol (Tp) or 1,3,5-Benzenetricarboxaldehyde (Linker B, 0.067 mmol)

  • Solvent: Mesitylene/Dioxane (1:1 v/v, 3 mL)

  • Catalyst: Aqueous Acetic Acid (6M, 0.3 mL)

Step-by-Step:

  • Charging: Load BPDC-H and the aldehyde into a Pyrex tube (o.d. 10 mm).

  • Solvation: Add the solvent mixture and sonicate for 10 minutes to ensure dispersion.

  • Catalysis: Add the acetic acid catalyst.

  • Degassing: Flash freeze in liquid nitrogen, pump to vacuum (50 mTorr), and thaw. Repeat 3 times (Freeze-Pump-Thaw) to remove oxygen.

  • Sealing: Flame seal the tube under vacuum.

  • Thermolysis: Place in an oven at 120°C for 72 hours.

  • Workup: Open the tube, filter the powder, and wash with THF and Acetone. Soxhlet extract with THF for 24 hours to remove oligomers.

  • Activation: Supercritical CO₂ drying or vacuum heating at 100°C.

Visualizations

Diagram 1: Synthesis Logic & Structural Evolution

This diagram illustrates the conversion of the diester precursor to the hydrazide linker and its subsequent reticulation into a COF.

SynthesisWorkflow cluster_props Property Evolution Ester Dimethyl biphenyl-4,4'-dicarboxylate (Precursor) BPDCH Biphenyl-4,4'-dicarbohydrazide (BPDC-H Linker) Ester->BPDCH Reflux (EtOH) Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->BPDCH COF Acylhydrazone COF (Crystalline Framework) BPDCH->COF Solvothermal Condensation (AcOH cat., 120°C) Prop1 Linearity BPDCH->Prop1 Aldehyde Trialdehyde (e.g., Tp) (Knot) Aldehyde->COF Prop3 Porosity COF->Prop3 Prop2 Rigidity

Caption: Synthesis pathway from ester precursor to crystalline COF, highlighting the critical node assembly step.

Diagram 2: Comparative Linker Geometry

A schematic representation of the spatial consequences of choosing BPDC-H over TPH.

Caption: Structural elongation provided by BPDC-H results in a direct expansion of the pore aperture.

Performance Data Analysis

The following data summarizes the expected performance shifts when substituting TPH with BPDC-H in an isoreticular COF series (e.g., reacting with 1,3,5-triformylbenzene).

MetricTPH-COF (Phenyl)BPDC-COF (Biphenyl)Interpretation
BET Surface Area ~1200 m²/g~1800–2300 m²/gExtended linkers reduce density and increase accessible surface area.
Pore Diameter 1.2 nm2.1 nmShift from microporous to mesoporous regime, facilitating transport of larger drug molecules.
Chemical Stability High (pH 3–11)High (pH 3–11)Both form stable acylhydrazone bonds; biphenyl hydrophobicity may slightly enhance hydrolytic stability.
Fluorescence Low/ModerateHighThe extended conjugation of the biphenyl unit often enhances quantum yield (blue/green emission).

Critical Insight: While BPDC-H increases pore size, it also increases the risk of interpenetration (catenation). If the pores become too large, independent nets may grow inside each other, drastically reducing the effective surface area. This can be mitigated by using bulky side-groups on the aldehyde partner to sterically block interpenetration.

References

  • Nguyen, H. L., et al. "Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting."[2] ACS Central Science, 2022. (Context on hydrazide linkage stability). [Link]

  • ResearchGate. Synthesis of Octafluorobiphenyl-4,4′-dicarboxylic acid and photoluminescent compounds. (Context on fluorinated derivatives of the linker). [Link]

Sources

Comparative

Validating the Purity of Synthesized Biphenyl-4,4'-dicarbohydrazide

Executive Summary: The "Silent Killer" of Framework Synthesis In the high-stakes arena of Reticular Chemistry (MOFs/COFs), Biphenyl-4,4'-dicarbohydrazide serves as a critical rigid linker. Its symmetry and length dictate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Killer" of Framework Synthesis

In the high-stakes arena of Reticular Chemistry (MOFs/COFs), Biphenyl-4,4'-dicarbohydrazide serves as a critical rigid linker. Its symmetry and length dictate pore size and topology. However, commercial sources and in-house syntheses frequently suffer from a specific, insidious impurity: the mono-hydrazide mono-ester intermediate .

Unlike simple organic small molecules, a 95% pure linker can result in a 0% yield of a crystalline framework due to defect propagation. This guide moves beyond basic Certificates of Analysis (CoA) to establish a rigorous, self-validating protocol for ensuring "Network-Grade" purity. We will objectively compare analytical methods, demonstrating why Quantitative


H-NMR (qNMR)  is the non-negotiable gold standard over FT-IR and Elemental Analysis.

The Synthesis Context & Impurity Profile[1]

To validate purity, one must understand the origin of impurities. The standard synthesis involves the nucleophilic acyl substitution of diethyl biphenyl-4,4'-dicarboxylate with hydrazine hydrate.

The Reaction Pathway:



Common Impurities:

  • Unreacted Diester: Due to poor solubility of the starting material.

  • Mono-hydrazide Mono-ester: The "chain terminator." It looks chemically similar to the product but has one "dead" end, preventing network propagation.

  • Trapped Hydrazine: Hydrazides are excellent hydrogen-bond donors/acceptors and often occlude hydrazine or solvent within the crystal lattice.

Comparative Analysis of Validation Methods

We evaluated three common analytical techniques for their ability to detect the critical "Mono-hydrazide" impurity.

Table 1: Comparative Utility Matrix
FeatureMethod A:

H-NMR (DMSO-d

)
Method B: FT-IR (ATR) Method C: Elemental Analysis (CHN)
Primary Utility Structural quantification & solvent detection.Functional group confirmation.Bulk purity confirmation.
Sensitivity to Mono-ester High. Detects ethyl protons (1.3/4.3 ppm).Low. Ester C=O is often masked by Amide I/II bands.Medium. Requires <0.5% error margin to detect.
Sample Requirement ~5-10 mg (Destructive/Recoverable).~2 mg (Non-destructive).~2-5 mg (Destructive).
Throughput Medium (requires dissolution).[1]High (instant).Low (combustion cycle).
Verdict Gold Standard. Screening Tool Only. Supporting Data Only.

Detailed Experimental Protocols

Protocol A: The Gold Standard – Quantitative H-NMR

Rationale: The hydrazide product is insoluble in chloroform or methanol. DMSO-d


 is required to break the strong intermolecular hydrogen bonding.

Step-by-Step Workflow:

  • Preparation: Dry the sample in a vacuum oven at 80°C for 4 hours to remove surface moisture.

  • Dissolution: Weigh 10 mg of sample into a vial. Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Note: Sonicate for 5 minutes. If the solution is hazy, heat gently with a heat gun. A clear solution is mandatory.

  • Acquisition: Run a standard proton sequence (16 scans minimum, d1=10s to ensure relaxation of amide protons).

Acceptance Criteria (The "Fingerprint"):

  • 
     9.8 - 10.0 ppm (s, 2H):  Amide -CONH - protons. Must integrate to 2.0.
    
  • 
     7.9 - 8.0 ppm (d, 4H):  Aromatic protons (ortho to carbonyl).
    
  • 
     7.7 - 7.8 ppm (d, 4H):  Aromatic protons (meta to carbonyl).
    
  • 
     4.5 - 4.6 ppm (br s, 4H):  Amine -NH
    
    
    
    protons. Broadening indicates water exchange.

Rejection Criteria (Red Flags):

  • Triplet at 1.3 ppm / Quartet at 4.3 ppm: Indicates unreacted Ethyl Ester . Even a 1% integral indicates incomplete reaction.

  • Asymmetry in Aromatics: If the biphenyl region shows more than two doublets, the symmetry is broken (Mono-hydrazide presence).

Protocol B: FT-IR Screening (Quick Check)

Rationale: Useful for monitoring the disappearance of the ester carbonyl during synthesis, but not for final purity certification.

  • Setup: ATR (Attenuated Total Reflectance) mode on diamond crystal.

  • Scan: 4000–400 cm

    
    , 32 scans.
    
  • Analysis:

    • Target: Strong Amide I band at ~1650 cm

      
      .
      
    • Impurity Check: Look for a shoulder or weak peak at 1715–1720 cm

      
       . This represents the Ester C=O stretch. If present, re-process the batch.
      

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating the linker before committing it to expensive MOF synthesis.

ValidationLogic Start Synthesized Biphenyl-4,4'-dicarbohydrazide Solubility Solubility Test (DMSO vs. Ethanol) Start->Solubility Decision1 Soluble in Ethanol? Solubility->Decision1 Fail1 REJECT: High Ester Content (Re-flux with Hydrazine) Decision1->Fail1 Yes NMR 1H-NMR (DMSO-d6) Decision1->NMR No (Insoluble) CheckEthyl Check 1.3 & 4.3 ppm (Ethyl Group) NMR->CheckEthyl Fail2 REJECT: Incomplete Conversion CheckEthyl->Fail2 Signals Present CheckSym Check Aromatic Symmetry (AA'BB' System) CheckEthyl->CheckSym Absent Fail3 REJECT: Mono-Hydrazide Impurity CheckSym->Fail3 Asymmetric Final PASS: Network-Grade Purity CheckSym->Final Symmetric

Figure 1: Critical Decision Tree for Validating Linker Purity. Note that solubility differences are the first crude indicator of conversion.

Troubleshooting & Purification

If your validation (Protocol A) fails, do not discard the batch. The following purification method exploits the solubility differential between the hydrazide and the impurities.

The "Hot Wash" Protocol:

  • Suspend the crude solid in boiling Ethanol (20 mL/g).

    • Why? The impurity (mono-ester) and starting material are soluble in hot ethanol; the di-hydrazide is not.

  • Reflux for 30 minutes.

  • Filter while hot (critical!).

  • Wash the filter cake with hot ethanol (

    
     mL) followed by diethyl ether.
    
  • Dry under vacuum.[2][3]

References

  • Schaate, A., et al. (2011). "Porous Rigid Metal–Organic Frameworks based on Biphenyl-4,4′-dicarboxylic Acid." Chemistry – A European Journal.

    • Context: Establishes the baseline properties of the dicarboxylate precursor and the necessity for high-purity linkers in DUT-5 synthesis.
  • Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society.

    • Context: The foundational UiO-66/67 paper demonstrating the sensitivity of Zr-MOFs to linker defects.
  • Sigma-Aldrich. "Biphenyl-4,4'-dicarboxylic acid Product Specification."

    • Context: Provides physical property baselines (Melting Point >300°C)

Sources

Validation

A Forward-Looking Performance Comparison: Biphenyl-4,4'-dicarbohydrazide-Based MOFs as a Frontier in Porous Materials

Introduction: Beyond Carboxylates - The Untapped Potential of Hydrazide Linkers in MOF Chemistry For decades, the design of Metal-Organic Frameworks (MOFs) has been dominated by the use of carboxylate-based organic linke...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Carboxylates - The Untapped Potential of Hydrazide Linkers in MOF Chemistry

For decades, the design of Metal-Organic Frameworks (MOFs) has been dominated by the use of carboxylate-based organic linkers. The robust coordination of carboxylate groups to various metal centers has given rise to a vast library of porous materials with applications spanning gas storage, catalysis, and drug delivery. Among these, MOFs constructed from Biphenyl-4,4'-dicarboxylic acid (BPDC) are well-studied, offering a rigid and extended backbone conducive to forming porous structures. However, the exploration of alternative functional groups as coordinating moieties remains a fertile ground for innovation. This guide delves into the prospective landscape of MOFs synthesized from Biphenyl-4,4'-dicarbohydrazide , a linker that, while structurally analogous to BPDC, introduces the hydrazide functional group—a moiety with the potential to unlock novel properties and performance characteristics.

Due to the nascent stage of research into Biphenyl-4,4'-dicarbohydrazide-based MOFs, this guide will adopt a forward-looking perspective. Instead of a retrospective comparison of established materials, we will:

  • Detail the synthesis of the Biphenyl-4,4'-dicarbohydrazide linker.

  • Theorize the potential advantages of hydrazide-based MOFs over their carboxylate counterparts.

  • Propose a robust experimental workflow for the synthesis, characterization, and performance evaluation of these novel MOFs.

  • Establish a performance benchmark by comparing the potential attributes of Biphenyl-4,4'-dicarbohydrazide MOFs with the known performance of well-characterized BPDC-based MOFs in key application areas.

This guide is intended for researchers and professionals in materials science and drug development who are keen to explore the frontiers of MOF chemistry and design next-generation porous materials.

The Biphenyl-4,4'-dicarbohydrazide Linker: Synthesis and Intrinsic Properties

The journey into a new class of MOFs begins with the synthesis of the organic linker. Biphenyl-4,4'-dicarbohydrazide can be synthesized from its dicarboxylate precursor, Biphenyl-4,4'-dicarboxylic acid, through a two-step process involving esterification followed by hydrazinolysis.

Experimental Protocol: Synthesis of Biphenyl-4,4'-dicarbohydrazide

Part 1: Esterification of Biphenyl-4,4'-dicarboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Biphenyl-4,4'-dicarboxylic acid (1.0 eq.) in an excess of methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the dimethyl Biphenyl-4,4'-dicarboxylate as a white solid.

Part 2: Hydrazinolysis of Dimethyl Biphenyl-4,4'-dicarboxylate

  • Reaction Setup: Dissolve the dimethyl Biphenyl-4,4'-dicarboxylate (1.0 eq.) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (typically 10-20 eq.) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. A white precipitate of Biphenyl-4,4'-dicarbohydrazide will form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid thoroughly with ethanol to remove any unreacted starting materials and excess hydrazine.

  • Drying: Dry the product under vacuum to obtain pure Biphenyl-4,4'-dicarbohydrazide.

Synthesis_Workflow cluster_esterification Part 1: Esterification cluster_hydrazinolysis Part 2: Hydrazinolysis BPDC Biphenyl-4,4'-dicarboxylic acid Ester Dimethyl Biphenyl-4,4'-dicarboxylate BPDC->Ester Reflux Hydrazide Biphenyl-4,4'-dicarbohydrazide Ester->Hydrazide Stir at RT Methanol Methanol, H₂SO₄ (cat.) Methanol->Ester Hydrazine Hydrazine Hydrate, Ethanol Hydrazine->Hydrazide

Figure 1: Synthetic workflow for Biphenyl-4,4'-dicarbohydrazide.
Advantages of the Hydrazide Moiety in MOF Design

The substitution of a carboxylate group with a hydrazide group introduces several key chemical features that can be advantageous in the design of MOFs:

  • Enhanced Hydrogen Bonding: The -CONHNH₂ group is a potent hydrogen bond donor and acceptor. This can lead to the formation of robust, reticular hydrogen-bonding networks within the MOF structure, potentially enhancing its thermal and chemical stability[1].

  • Alternative Coordination Modes: Hydrazide ligands can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions. This versatility in coordination chemistry can lead to the formation of novel network topologies and secondary building units (SBUs) not accessible with carboxylates[2][3].

  • Post-Synthesizable Functionality: The terminal -NH₂ group of the hydrazide is amenable to post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications[4].

Proposed Synthesis and Characterization of a Biphenyl-4,4'-dicarbohydrazide MOF (BDH-MOF)

Leveraging established solvothermal/hydrothermal synthesis protocols for carboxylate-based MOFs, we propose a general method for the synthesis of a hypothetical "BDH-MOF".

Experimental Protocol: Hydrothermal Synthesis of BDH-MOF-Zn
  • Precursor Solution: In a 20 mL scintillation vial, dissolve Biphenyl-4,4'-dicarbohydrazide (0.1 mmol) and a zinc salt, such as Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol), in 10 mL of N,N-Dimethylformamide (DMF).

  • Modulator (Optional): Add a modulator, such as a few drops of a weak acid or base, to control the crystal growth and phase purity.

  • Homogenization: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogenization.

  • Reaction: Seal the vial and place it in a preheated oven at 80-120 °C for 24-72 hours.

  • Isolation and Washing: After cooling to room temperature, decant the mother liquor and wash the resulting crystalline product with fresh DMF and then with a volatile solvent like ethanol to exchange the high-boiling point solvent.

  • Activation: Activate the material by heating under vacuum to remove the solvent molecules from the pores.

MOF_Synthesis_Workflow cluster_synthesis Hydrothermal Synthesis cluster_postsynthesis Post-Synthesis Processing Start Biphenyl-4,4'-dicarbohydrazide + Metal Salt in DMF React Heating in Oven (80-120°C) Start->React Crystals BDH-MOF Crystals React->Crystals Wash Washing with DMF and Ethanol Crystals->Wash Activate Activation (Heating under Vacuum) Wash->Activate Final Porous BDH-MOF Activate->Final

Figure 2: General workflow for the synthesis and activation of a BDH-MOF.
Comprehensive Characterization of the Novel MOF

A thorough characterization is crucial to understand the structure and properties of the newly synthesized material. The following techniques are recommended:

Characterization TechniquePurpose
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.
Single-Crystal X-Ray Diffraction (SC-XRD) To determine the precise crystal structure, including connectivity, pore geometry, and the coordination environment of the metal centers.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes[5].
Gas Adsorption Analysis (N₂ at 77 K) To determine the porosity, including the BET surface area and pore size distribution[6].
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the hydrazide linker to the metal centers by observing shifts in the C=O and N-H stretching frequencies.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size distribution.

Performance Comparison: BDH-MOFs vs. BPDC-MOFs

While experimental data for BDH-MOFs is not yet available, we can extrapolate their potential performance based on the properties of the hydrazide functional group and compare it to the established performance of BPDC-based MOFs.

Catalysis

The hydrazide group, with its lone pairs of electrons on the nitrogen atoms, can act as a Lewis base, potentially enabling the MOF to catalyze base-mediated reactions. Furthermore, the N-H groups can participate in hydrogen-bond-donating catalysis. This dual functionality could lead to enhanced catalytic activity compared to BPDC-MOFs, which typically rely on the Lewis acidity of the metal centers.

Proposed Experiment: Knoevenagel condensation of benzaldehyde with malononitrile, a classic base-catalyzed reaction.

MOF TypeProposed Catalytic SitesExpected Performance
BDH-MOF-Zn Lewis acidic Zn(II) centers and Lewis basic/H-bonding hydrazide groups.Potentially higher catalytic activity due to bifunctional catalysis.
BPDC-MOF-Zn Lewis acidic Zn(II) centers.Moderate catalytic activity.[7]
Gas Adsorption (CO₂ Capture)

The presence of polar N-H and C=O groups in the hydrazide linker is expected to increase the affinity of the MOF for polar molecules like CO₂ through dipole-quadrupole and hydrogen-bonding interactions. This could lead to higher CO₂ uptake and selectivity over non-polar gases like N₂ and CH₄.

Proposed Experiment: Single-component CO₂ and N₂ adsorption isotherms at 273 K and 298 K to determine adsorption capacity and isosteric heat of adsorption (Qst).

MOF TypeKey Structural Feature for CO₂ AdsorptionPredicted CO₂ Adsorption Performance
BDH-MOF Polar hydrazide groups for strong CO₂ interaction.High CO₂ uptake and high Qst, indicating strong affinity.
BPDC-MOF Aromatic rings and carboxylate groups.Moderate CO₂ uptake and Qst.[8]
Drug Delivery

The hydrogen-bonding capabilities of the hydrazide linker could be highly beneficial for the encapsulation and controlled release of drug molecules that possess hydrogen-bond donor or acceptor groups. The hydrazone linkage, which can be formed by reacting the hydrazide with an aldehyde or ketone, is also known to be reversible under acidic conditions, offering a potential pH-responsive drug release mechanism[4][9].

Proposed Experiment: Loading of a model drug, such as ibuprofen, and subsequent release studies in simulated body fluid (pH 7.4) and a mildly acidic environment (pH 5.5).

MOF TypeDrug Interaction and Release MechanismAnticipated Drug Delivery Performance
BDH-MOF Strong hydrogen bonding with drug molecules; potential for pH-responsive release via hydrazone cleavage (with modified drug).High drug loading capacity and sustained/triggered release.
BPDC-MOF Primarily host-guest interactions within the pores.Good drug loading, but release is mainly diffusion-controlled.[10]

Conclusion and Future Outlook

The exploration of Biphenyl-4,4'-dicarbohydrazide as a linker for MOF synthesis represents a promising, yet largely unexplored, avenue of research. The unique chemical properties of the hydrazide functional group—its strong hydrogen-bonding capabilities, versatile coordination chemistry, and potential for post-synthetic modification—suggest that BDH-MOFs could exhibit superior performance in catalysis, gas adsorption, and drug delivery compared to their well-established dicarboxylate analogues.

This guide provides a foundational framework for researchers to embark on the synthesis and characterization of this new class of materials. The proposed experimental protocols and comparative analysis serve as a roadmap for systematically evaluating their performance and unlocking their full potential. As a Senior Application Scientist, I am confident that the insights and methodologies presented here will catalyze further innovation in the ever-evolving field of metal-organic frameworks.

References

  • CN103483186B - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google P
  • US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid - Google P
  • US7880026B2 - MOF synthesis method - Google P
  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate - Protocols.io. [Link]

  • Synthesis of MOFs and Characterization and Drug Loading Efficiency - MDPI. [Link]

  • Synthesis method of MOF via hydrothermal procedure - ResearchGate. [Link]

  • NH2−BDC-Pillared Ho-MOFs with/without Viologen Encapsulation: Fluorescence Sensing, Multistimulus - ACS Publications. [Link]

  • Hydrogen-Bonding Assembly of Coordination Polymers Showing Reversible Dynamic Solid-State Structural Transformations - ResearchGate. [Link]

  • Comprehensive Guide to Material Porosity Characterization Methods | Universal Lab Blog. [Link]

  • Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting | ACS Central Science. [Link]

  • Capacitance performances of the Ni-BPDC-MOF sample. (a) CV curves at... - ResearchGate. [Link]

  • Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture - Chemical Science (RSC Publishing). [Link]

  • Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds - PMC. [Link]

  • Hydrothermal Synthesis and Characterization of a Metal–Organic Framework by Thermogravimetric Analysis, Powder X-ray Diffraction, and Infrared Spectroscopy: An Integrative Inorganic Chemistry Experiment | Journal of Chemical Education. [Link]

  • Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed. [Link]

  • Hydrogen-Bonding Assembly of Coordination Polymers Showing Reversible Dynamic Solid-State Structural Transformations - MDPI. [Link]

  • Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery - PMC. [Link]

  • Electrochemical Sensor Based on Acetylene Black-Modified Two-Dimensional Metal–Organic Framework [Cd2(BPDC)2(1,4-bis)2]n/AB for Efficient Detection of NO2– | Langmuir. [Link]

  • A New Method for the Characterization Of Porous Materials | Langmuir. [Link]

  • Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation - ResearchGate. [Link]

  • A Series of Highly Connected Metal–Organic Frameworks Based on Triangular Ligands and d10 Metals: Syntheses, Structures, Photoluminescence, and Photocatalysis | Crystal Growth & Design. [Link]

  • Metal–organic frameworks for carbon dioxide capture | MRS Energy & Sustainability | Cambridge Core. [Link]

  • The Applications of Metal-organic-frameworks in Controlled Release of Drugs - ResearchGate. [Link]

  • Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning - Penn State Research Database. [Link]

  • Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry - PMC. [Link]

  • Acylhydrazine-based reticular hydrogen bonds enable robust, tough, and dynamic supramolecular materials - NIH. [Link]

  • 9.6: Coordination Frameworks - Chemistry LibreTexts. [Link]

  • Hydrazido-PEG bifunctional crosslinkers - Interchim. [Link]

  • Characterizing Porous Materials | Chemical & Petroleum Engineering. [Link]

  • Metal–Organic Frameworks-Based Catalysts for Biomass Processing - MDPI. [Link]

  • Structural Characterization of Porous Materials | Pore Scale Phenomena. [Link]

  • The crucial role of hydrogen bonding in shaping the structures of zinc-based coordination polymers using tridentate N, N, O donor reduced Schiff base ligands and bridging acetates - RSC Publishing. [Link]

  • The effect of hydrazide linkers on hyaluronan hydrazone hydrogels - PubMed. [Link]

  • Drug release and solubility properties of two zeolitic metal–organic frameworks influenced by their hydrophobicity/hydrophilicity - Dalton Transactions (RSC Publishing). [Link]

  • Electronic supporting information Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal-organic frameworks based on DUT-5 - The Royal Society of Chemistry. [Link]

  • Microscopic adsorption of CO2 in metal organic frameworks (MOF-5, ZIF-8 and UiO-66) by grand canonical Monte Carlo simulation: A comparative analysis - ResearchGate. [Link]

  • 2.7 Rh porphyrin hydrazine coordination chemistry. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of Biphenyl-4,4'-dicarbohydrazide Derivatives

In the landscape of contemporary drug discovery and chemical biology, the biphenyl scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are endowed with a wide spectrum of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and chemical biology, the biphenyl scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are endowed with a wide spectrum of biological activities, ranging from antimicrobial to potent enzyme inhibition.[1] Among these, Biphenyl-4,4'-dicarbohydrazide and its analogs represent a promising class of molecules. However, a critical aspect of preclinical drug development is the comprehensive characterization of a compound's selectivity, often termed cross-reactivity or off-target effects. This guide provides a comparative analysis of the potential cross-reactivity of Biphenyl-4,4'-dicarbohydrazide derivatives, drawing upon existing knowledge of structurally related compounds and outlining robust experimental methodologies for their empirical evaluation.

The Significance of the Biphenyl-4,4'-dicarbohydrazide Scaffold

Biphenyl-4,4'-dicarbohydrazide is a symmetrical molecule featuring a rigid biphenyl core flanked by two reactive carbohydrazide moieties. This unique structure provides a versatile platform for the synthesis of a diverse library of derivatives, primarily through condensation reactions with various aldehydes and ketones to form hydrazones. The biphenyl group imparts a degree of conformational rigidity and lipophilicity, often facilitating interactions with hydrophobic pockets in biological targets. The carbohydrazide groups, and the resultant hydrazone linkages, are key pharmacophoric features known to participate in hydrogen bonding and other critical interactions within enzyme active sites or receptor binding pockets.

Published research has highlighted the potential of biphenyl derivatives in various therapeutic areas. For instance, different biphenyl analogs have been investigated as inhibitors of enzymes like succinate dehydrogenase (SDH) and monoamine oxidase (MAO), as well as modulators of other biological pathways.[2][3]

Understanding Cross-Reactivity: An Imperative in Drug Development

Cross-reactivity, or the interaction of a drug candidate with unintended biological targets, is a double-edged sword in pharmacology. While in some instances it can lead to beneficial polypharmacology, it is more often associated with adverse drug reactions and toxicity. Therefore, a thorough understanding of a compound's selectivity profile is paramount to mitigate risks and ensure the development of safe and effective therapeutics. Early-stage assessment of off-target effects allows for the strategic modification of lead compounds to enhance their selectivity and reduce potential liabilities.

Potential Cross-Reactivity Profile of Biphenyl-4,4'-dicarbohydrazide Derivatives: An Inferential Analysis

Direct and comprehensive cross-reactivity studies on Biphenyl-4,4'-dicarbohydrazide derivatives are not extensively reported in the public domain. However, based on the known biological activities of the constituent chemical moieties—the biphenyl core and the hydrazide/hydrazone functionality—we can infer a potential cross-reactivity profile. This serves as a foundational guide for researchers to design targeted screening panels.

Monoamine Oxidases (MAOs)

The hydrazide and hydrazone moieties are well-established pharmacophores in the design of MAO inhibitors.[3][4] Numerous hydrazone-containing compounds have been synthesized and shown to exhibit potent inhibitory activity against both MAO-A and MAO-B isoforms.[3] The mechanism often involves interaction with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. Given the presence of two carbohydrazide groups, it is highly plausible that Biphenyl-4,4'-dicarbohydrazide derivatives could exhibit affinity for MAOs.

Succinate Dehydrogenase (SDH) and Other Dehydrogenases

Several biphenyl derivatives have been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[2][5] The biphenyl scaffold can effectively occupy the ubiquinone binding site (Q-site) of the enzyme complex. Therefore, it is conceivable that Biphenyl-4,4'-dicarbohydrazide derivatives may also interact with SDH. Furthermore, due to structural similarities in cofactor binding sites (e.g., FAD or NAD+), cross-reactivity with other dehydrogenases or oxidoreductases should be considered a possibility.

Other Potential Off-Target Interactions

The planar and aromatic nature of the biphenyl core could facilitate interactions with a variety of other biological targets through pi-pi stacking and hydrophobic interactions. Potential off-target families to consider for screening include:

  • Cytochrome P450 (CYP) Enzymes: Many aromatic compounds are substrates or inhibitors of CYP enzymes, which could lead to drug-drug interactions.

  • Nuclear Receptors: The rigid, lipophilic structure of biphenyl derivatives might allow for binding to the ligand-binding domains of some nuclear receptors.

  • Kinases: While not a classic kinase inhibitor scaffold, the potential for ATP-competitive or allosteric inhibition should not be dismissed without empirical testing.

  • Ion Channels: Hydrophobic interactions with transmembrane domains of ion channels could lead to unintended modulation of their activity.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the potential cross-reactivity of a generic Biphenyl-4,4'-dicarbohydrazide derivative against a panel of targets. The IC50 values are illustrative and intended to guide the design of experimental studies.

Target ClassSpecific TargetPredicted InteractionRationale
Primary Target User-definedUser-definedBased on initial screening or design hypothesis.
Oxidoreductases Monoamine Oxidase A (MAO-A)Possible Inhibition (Low µM)Hydrazide/hydrazone moiety is a known MAO inhibitor pharmacophore.[3]
Monoamine Oxidase B (MAO-B)Possible Inhibition (Low µM)Hydrazide/hydrazone moiety is a known MAO inhibitor pharmacophore.[3]
Succinate Dehydrogenase (SDH)Possible Inhibition (µM range)Biphenyl scaffold is a known SDH inhibitor pharmacophore.[2][5]
Other DehydrogenasesPotential for weak interactionStructural similarity in cofactor binding domains.
Sulfatases Aryl Sulfatase A/BPossible InhibitionBiphenyl derivatives have shown activity against sulfatases.[6]
Nuclear Receptors Estrogen Receptor α (ERα)Potential for weak interactionBiphenyl core can mimic endogenous ligands.
Ion Channels hERGPotential for weak interactionA common off-target for lipophilic compounds.

Experimental Protocols for Cross-Reactivity Profiling

To empirically determine the cross-reactivity profile of Biphenyl-4,4'-dicarbohydrazide derivatives, a tiered screening approach is recommended. This involves a combination of biochemical and cell-based assays.

Workflow for Assessing Compound Selectivity

G cluster_0 Tier 1: Primary Target & Key Off-Targets cluster_1 Tier 2: Broader Selectivity Panel cluster_2 Tier 3: Cellular Confirmation cluster_3 Data Analysis & Interpretation A Compound Synthesis & Characterization B Primary Target Enzyme Inhibition Assay (e.g., SDH activity) A->B C Key Predicted Off-Target Assays (e.g., MAO-A/B Inhibition) A->C D Broad Enzyme Panel Screening (e.g., Dehydrogenase Panel) B->D H Determine IC50/Ki Values B->H E Receptor Binding Assay Panel (e.g., GPCRs, Nuclear Receptors) C->E C->H I Calculate Selectivity Ratios D->I E->I F Cellular Thermal Shift Assay (CETSA) for Target Engagement J Structure-Activity Relationship (SAR) & Lead Optimization F->J G Cell-Based Functional Assays (e.g., Cytotoxicity, Pathway Modulation) G->J H->I I->F I->G I->J G cluster_0 On-Target Pathway (Mitochondrion) cluster_1 Off-Target Pathway (Neuron) compound Biphenyl-4,4'-dicarbohydrazide Derivative SDH Succinate Dehydrogenase (SDH) compound->SDH Inhibition (On-Target) MAO Monoamine Oxidase (MAO) compound->MAO Inhibition (Off-Target) ETC Electron Transport Chain SDH->ETC e- ATP ATP Production SDH->ATP Inhibition ETC->ATP Neurotransmitters Dopamine, Serotonin MAO->Neurotransmitters Inhibition of Degradation Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitter_Levels Increased Neurotransmitter Levels Neurotransmitters->MAO Degradation Neurotransmitters->Neurotransmitter_Levels

Caption: Hypothetical on-target and off-target effects of a Biphenyl-4,4'-dicarbohydrazide derivative.

Conclusion

While Biphenyl-4,4'-dicarbohydrazide derivatives hold considerable promise as a scaffold for drug discovery, a thorough investigation of their cross-reactivity is essential for their successful development. This guide provides a framework for predicting and experimentally validating the selectivity profile of these compounds. By employing a systematic approach that combines inferential analysis with robust in vitro and cellular assays, researchers can gain a comprehensive understanding of their biological activity, paving the way for the design of safer and more effective therapeutic agents. The provided protocols serve as a starting point, and it is incumbent upon the diligent scientist to optimize and validate these methods for their specific applications.

References

  • Bolognino, I., Giangregorio, N., Tonazzi, A., Martínez, A. L., Altomare, C. D., Loza, M. I., Sablone, S., Cellamare, S., & Catto, M. (2021). Synthesis and biological evaluation of dantrolene-like hydrazide and hydrazone analogues as multitarget agents for neurodegenerative diseases. Journal of Medicinal Chemistry, 64(4), 1989–2009. [Link]

  • Chilton, J., et al. (2018). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. Bioorganic & Medicinal Chemistry, 26(15), 4443-4453. [Link]

  • Dong, L., et al. (2022). Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. Journal of Agricultural and Food Chemistry, 70(49), 15471–15480. [Link]

  • Gökhan-Kelekçi, N., et al. (2021). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 26(21), 6487. [Link]

  • Jadhav, S. D., et al. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 3(5), 435-442. [Link]

  • Jafari, M., et al. (2016). Receptor Binding Assays for HTS and Drug Discovery. Methods in Molecular Biology, 1439, 139-156. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Özdemir, Ü. Ö., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 8(49), 47250–47265. [Link]

  • Pisoschi, A. M., et al. (2018). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 19(6), 1729. [Link]

  • Reja, R., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules, 28(24), 8089. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: A novel cell-based drug discovery paradigm. Drug Discovery Today, 21(10), 1695-1702. [Link]

  • Lomenick, B., et al. (2009). A method for measuring the thermal stability of proteins in cells. Nature Protocols, 4(12), 1753-1764. [Link]

  • Reymond, J. L. (2004). Spectrophotometric Enzyme Assays for High-Throughput Screening. Food Technology and Biotechnology, 42(4), 265-269. [Link]

  • Carpenter, T. S., et al. (2010). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 595, 35-49. [Link]

  • Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 4045. [Link]

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Validation

A Senior Application Scientist's Guide to Carbonyl Derivatization: Benchmarking Biphenyl-4,4'-dicarbohydrazide Against Commercial Alternatives

For researchers, scientists, and professionals in drug development, the precise quantification of carbonyl compounds—aldehydes and ketones—is a persistent analytical challenge. These molecules are often characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of carbonyl compounds—aldehydes and ketones—is a persistent analytical challenge. These molecules are often characterized by low molecular weight, high volatility, and poor ionization efficiency, complicating their direct analysis by modern chromatographic techniques. Chemical derivatization stands as a cornerstone strategy to surmount these obstacles, enhancing detectability, improving chromatographic separation, and ensuring the stability of these reactive species.

This guide provides an in-depth comparison of derivatizing agents for carbonyl compounds, with a particular focus on the potential utility of Biphenyl-4,4'-dicarbohydrazide. While this specific reagent is not extensively documented in analytical literature as a primary derivatizing agent, its structure suggests unique properties that warrant consideration. We will benchmark its theoretical advantages against well-established, commercially available alternatives, namely 2,4-Dinitrophenylhydrazine (DNPH), Dansyl Hydrazine, and Girard's Reagent T. Our analysis is grounded in established chemical principles and supported by experimental protocols for the benchmarked reagents.

The Rationale for Derivatization in Carbonyl Analysis

The primary motivation for derivatizing carbonyl compounds is to attach a chemical tag that imparts favorable analytical characteristics. An ideal derivatizing agent should react rapidly and selectively with the carbonyl group under mild conditions to form a stable product. This product, or derivative, should possess properties that the original analyte lacks, such as a strong chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a permanently charged group for enhanced mass spectrometric ionization.

The selection of a derivatization reagent is therefore a critical decision in method development, directly influencing the sensitivity, selectivity, and robustness of the analytical method.[1]

In Focus: Biphenyl-4,4'-dicarbohydrazide

Biphenyl-4,4'-dicarbohydrazide is a symmetrical molecule featuring two hydrazide functional groups on a rigid biphenyl backbone. The hydrazide moieties are nucleophilic and will react with the electrophilic carbon of a carbonyl group to form a stable hydrazone.

Projected Performance Characteristics:
  • Bifunctionality: The presence of two reactive sites allows for the possibility of derivatizing two separate carbonyl molecules or a dicarbonyl compound, potentially aiding in the analysis of complex samples.

  • Chromophoric Properties: The biphenyl system provides inherent UV absorptivity, which is expected to be conferred to the resulting hydrazone derivative, facilitating detection by HPLC-UV. The extended conjugation in the hydrazone product could shift the maximum absorbance to a more analytically useful wavelength.

  • Enhanced Mass Spectrometric Detection: The introduction of two nitrogen-rich hydrazone linkages could improve ionization efficiency in mass spectrometry, particularly in positive-ion mode.

  • Chromatographic Retention: The non-polar biphenyl core is likely to increase the retention of small, polar carbonyl compounds on reversed-phase HPLC columns, improving their separation from solvent fronts and other early-eluting interferences.

  • Structural Rigidity: The rigid backbone may lead to more predictable fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in structural elucidation.

Commercial Alternatives: A Performance Overview

The analytical landscape for carbonyl derivatization is dominated by a few key reagents, each with a well-characterized performance profile.

2,4-Dinitrophenylhydrazine (DNPH)

DNPH, also known as Brady's reagent, is arguably the most widely used derivatizing agent for carbonyls.[1][2] It reacts with aldehydes and ketones to form yellow, orange, or red 2,4-dinitrophenylhydrazones.[2][3] This reaction forms the basis of several standardized methods, including EPA Method 8315A for the determination of carbonyl compounds in various matrices by HPLC.[4]

Dansyl Hydrazine

Dansyl hydrazine reacts with carbonyls to produce highly fluorescent hydrazone derivatives. This property makes it an excellent choice for applications requiring high sensitivity, enabling the detection of trace levels of aldehydes and ketones using HPLC with fluorescence detection.

Girard's Reagent T (GT)

Girard's Reagent T is a hydrazide that contains a quaternary ammonium group.[5] This permanent positive charge makes it particularly suitable for enhancing the detection of derivatized carbonyls by electrospray ionization mass spectrometry (ESI-MS).[5] The resulting hydrazones are also more water-soluble, which can be advantageous for certain extraction and cleanup procedures.

Comparative Performance Data

The following table summarizes the key performance characteristics of the discussed derivatizing agents. The data for Biphenyl-4,4'-dicarbohydrazide are projected based on its chemical structure and the known properties of similar compounds.

Derivatizing AgentAbbreviationKey FeaturesTypical Detection MethodAdvantagesDisadvantages
Biphenyl-4,4'-dicarbohydrazide BPHBifunctional, rigid biphenyl coreHPLC-UV, LC-MSPotentially derivatizes two molecules, good chromatographic retention, stable derivativeLack of established protocols, potential for cross-reactivity with dicarbonyls
2,4-Dinitrophenylhydrazine DNPHForms colored hydrazonesHPLC-UV, LC-MSWell-established methods, reliable and robust, good for a wide range of carbonyls[4][6]Can form E/Z isomers complicating chromatography, less sensitive than fluorescent tags
Dansyl Hydrazine DnsHForms highly fluorescent derivativesHPLC-Fluorescence, LC-MSExcellent sensitivity for trace analysisCan be light-sensitive, may require specific handling
Girard's Reagent T GTContains a permanent positive chargeLC-MSSignificantly enhances ESI-MS signal, improves water solubility[5]May alter chromatographic behavior significantly, primarily for MS detection

Experimental Protocols

To ensure a valid comparison, it is essential to follow standardized and optimized protocols for each derivatization reaction.

General Workflow for Carbonyl Derivatization

The following diagram illustrates a typical workflow for the derivatization and analysis of carbonyl compounds.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., air, water, biological fluid) Extraction Extraction of Carbonyls (if necessary) Sample->Extraction Deriv Add Derivatizing Agent (e.g., BPH, DNPH, DnsH, GT) Extraction->Deriv Reaction Incubate under Optimized Conditions (Time, Temp, pH) Deriv->Reaction Cleanup Sample Cleanup (e.g., SPE) Reaction->Cleanup Analysis Instrumental Analysis (HPLC-UV, LC-MS, etc.) Cleanup->Analysis Data Quantification and Data Interpretation Analysis->Data

Caption: General workflow for carbonyl derivatization and analysis.

Protocol 1: Derivatization using 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is adapted from established methods such as U.S. EPA Method 8315A.[4]

  • Reagent Preparation: Prepare a solution of DNPH in a suitable solvent (e.g., acetonitrile) acidified with a small amount of strong acid (e.g., phosphoric acid).

  • Sample Preparation: For aqueous samples, adjust the pH to approximately 3.[2]

  • Reaction: Add an excess of the DNPH reagent to the sample. Vortex to mix.

  • Incubation: Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 1 hour).[2]

  • Extraction: The resulting hydrazones can be extracted from aqueous samples using a solid-phase extraction (SPE) cartridge.

  • Analysis: Elute the hydrazones from the SPE cartridge with a suitable solvent (e.g., acetonitrile) and analyze by HPLC with UV detection at approximately 360 nm.[2][7]

Protocol 2: Derivatization using Dansyl Hydrazine
  • Reagent Preparation: Dissolve Dansyl Hydrazine in a suitable solvent such as acetonitrile.

  • Reaction: Mix the sample containing carbonyl compounds with the Dansyl Hydrazine solution. An acidic catalyst (e.g., trifluoroacetic acid) is often added to facilitate the reaction.

  • Incubation: Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • Analysis: After cooling, the reaction mixture can be directly injected into the HPLC system or diluted if necessary. Detection is performed using a fluorescence detector with appropriate excitation and emission wavelengths.

Protocol 3: Derivatization using Girard's Reagent T (GT)
  • Reagent Preparation: Prepare a fresh solution of Girard's Reagent T in a solvent mixture, often containing methanol and a small amount of acetic acid.

  • Reaction: Add the GT solution to the sample.

  • Incubation: The reaction is typically carried out at room temperature or with gentle heating for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.

  • Analysis: The reaction mixture is then analyzed by LC-MS in positive ion mode, monitoring for the characteristic mass of the derivatized analytes.

Projected Protocol for Biphenyl-4,4'-dicarbohydrazide

Based on the chemistry of other carbohydrazides, a plausible protocol for derivatization would be as follows:

  • Reagent Preparation: Dissolve Biphenyl-4,4'-dicarbohydrazide in a polar organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), as it may have limited solubility in more common solvents like acetonitrile or methanol.

  • Reaction: Add the BPH solution to the sample, likely under slightly acidic conditions to catalyze the reaction.

  • Incubation: An elevated temperature (e.g., 60-80°C) may be required to ensure complete reaction, given the potentially lower reactivity of the aromatic hydrazide compared to more aliphatic counterparts.

  • Analysis: The resulting derivatives would be amenable to analysis by reversed-phase HPLC with UV detection, likely in the 280-320 nm range, or by LC-MS.

Visualizing the Derivatization Reaction

The fundamental reaction between a carbonyl compound and a hydrazide-based derivatizing agent is a condensation reaction, resulting in the formation of a hydrazone and the elimination of water.

Caption: General reaction scheme for carbonyl derivatization.

Conclusion and Future Outlook

While 2,4-Dinitrophenylhydrazine, Dansyl Hydrazine, and Girard's Reagent T are well-established and reliable choices for the derivatization of carbonyl compounds, the exploration of novel reagents is crucial for advancing analytical capabilities. Biphenyl-4,4'-dicarbohydrazide presents an interesting structural motif that could offer unique advantages in terms of chromatographic separation and detection.

The bifunctionality of Biphenyl-4,4'-dicarbohydrazide could be particularly advantageous for the analysis of dicarbonyl compounds or for developing novel cross-linking strategies in proteomics and materials science. However, comprehensive experimental validation is required to fully characterize its reactivity, the stability of its derivatives, and its overall performance in comparison to existing reagents.

Future work should focus on synthesizing and purifying Biphenyl-4,4'-dicarbohydrazide and systematically evaluating its performance as a derivatizing agent for a wide range of aldehydes and ketones. Such studies will be instrumental in determining its place in the analytical chemist's toolkit and potentially unlocking new applications in complex sample analysis.

References

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Retrieved February 4, 2026, from [Link]

  • chemistrysh.com. (2026). 2,4-Dinitrophenyl Hydrazine Test for Carbonyl Groups Detection. chemistrysh.com. Retrieved February 4, 2026, from [Link]

  • Clark, J. (2015). Testing for the carbonyl group using Brady's reagent (2,4-DNP). Chemguide. Retrieved February 4, 2026, from [Link]

  • Clark, J. (n.d.). addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved February 4, 2026, from [Link]

  • Han, Q., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 693.
  • Helmenstine, A. M. (2019). Brady's Test for Aldehydes and Ketones. Science Notes and Projects. Retrieved February 4, 2026, from [Link]

  • Ho, S. S. H., & Yu, J. Z. (2004). Determination of airborne carbonyls: Comparison of a thermal desorption/GC method with the standard DNPH/HPLC method. Geophysical Research Letters, 31(1).
  • Li, N., et al. (2016). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Journal of the American Society for Mass Spectrometry, 27(7), 1239–1246.
  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. EPA. Retrieved February 4, 2026, from [Link]

  • Wang, T., et al. (2019). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry, 91(22), 14337–14345.
  • Woolf, A. A. (1999). 2,4-Dinitrophenylhydrazones: a modified method for the preparation of these derivatives and an explanation of previous conflicting results. The Journal of Organic Chemistry, 64(15), 5664–5665.
  • Zhang, J., & Cai, J. (2005). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Agilent. Retrieved February 4, 2026, from [Link]

  • Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-682.
  • Mitchell, R. E., & Birnboim, H. C. (1977). The use of Girard-T reagent in a rapid and sensitive method for measuring glyoxal and certain other α-dicarbonyl compounds. Analytical Biochemistry, 81(1), 47–56.

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Comparative

A Technical Guide to Biphenyl-4,4'-dicarbohydrazide and Its Structural Analogs: Synthesis, Properties, and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the biphenyl scaffold remains a cornerstone for the design of novel molecules with tailored p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold remains a cornerstone for the design of novel molecules with tailored properties. Biphenyl-4,4'-dicarbohydrazide, a symmetrical molecule featuring a rigid biphenyl core and reactive hydrazide functionalities, serves as a versatile building block for the synthesis of a wide array of derivatives. This guide provides a comprehensive comparison of Biphenyl-4,4'-dicarbohydrazide and its structural analogs, delving into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols.

Biphenyl-4,4'-dicarbohydrazide: The Parent Compound

Biphenyl-4,4'-dicarbohydrazide is a derivative of Biphenyl-4,4'-dicarboxylic acid, a well-established monomer in the polymer and metal-organic framework (MOF) industries, known for conferring thermal stability to the resulting materials.[1] The introduction of hydrazide moieties at the 4 and 4' positions of the biphenyl ring system imparts unique chemical reactivity, making it a valuable precursor for the synthesis of heterocyclic compounds and coordination polymers.

Synthesis of Biphenyl-4,4'-dicarbohydrazide

The synthesis of Biphenyl-4,4'-dicarbohydrazide typically proceeds through a two-step process, starting from the commercially available Biphenyl-4,4'-dicarboxylic acid.

Step 1: Esterification of Biphenyl-4,4'-dicarboxylic acid

The dicarboxylic acid is first converted to its corresponding dimethyl or diethyl ester to facilitate the subsequent reaction with hydrazine.

  • Protocol:

    • Suspend Biphenyl-4,4'-dicarboxylic acid (1 equivalent) in an excess of absolute methanol or ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours until the solid dissolves and the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution.

    • Filter the precipitated dimethyl or diethyl biphenyl-4,4'-dicarboxylate, wash with water, and dry.

Step 2: Hydrazinolysis of the Diester

The purified diester is then reacted with hydrazine hydrate to yield the desired dicarbohydrazide.

  • Protocol:

    • Dissolve Dimethyl biphenyl-4,4'-dicarboxylate (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

    • Add an excess of hydrazine hydrate (10-20 equivalents).

    • Reflux the mixture for 8-12 hours, during which the product precipitates out of the solution.

    • Cool the reaction mixture to room temperature.

    • Filter the solid product, wash with cold ethanol, and then with diethyl ether.

    • Dry the resulting Biphenyl-4,4'-dicarbohydrazide under vacuum.

Synthesis_of_Biphenyl_4_4_dicarbohydrazide Dicarboxylic_Acid Biphenyl-4,4'-dicarboxylic acid Diester Dimethyl Biphenyl-4,4'-dicarboxylate Dicarboxylic_Acid->Diester MeOH, H₂SO₄ (cat.), Reflux Dicarbohydrazide Biphenyl-4,4'-dicarbohydrazide Diester->Dicarbohydrazide Hydrazine Hydrate, EtOH, Reflux

Caption: Synthesis of Biphenyl-4,4'-dicarbohydrazide.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₄H₁₄N₄O₂N/A
Molecular Weight270.29 g/mol N/A
Melting Point>300 °C[1] (of precursor)
SolubilitySparingly soluble in common organic solvents, soluble in DMSO and DMF.[2] (of diester)
  • IR (cm⁻¹): ~3300-3200 (N-H stretching), ~1640 (C=O stretching, Amide I), ~1530 (N-H bending, Amide II).

  • ¹H NMR (DMSO-d₆, δ ppm): Aromatic protons in the range of 7.5-8.0, and two distinct signals for the -NH and -NH₂ protons, typically in the range of 9.5-10.5 and 4.0-5.0, respectively.

  • ¹³C NMR (DMSO-d₆, δ ppm): Carbonyl carbon around 165-170, and aromatic carbons in the range of 120-140.

  • Mass Spectrometry (m/z): A molecular ion peak corresponding to the molecular weight.

Structural Analogs of Biphenyl-4,4'-dicarbohydrazide

Structural modifications of Biphenyl-4,4'-dicarbohydrazide can be broadly categorized into three types:

  • Substitution on the Biphenyl Core: Introduction of various functional groups on the aromatic rings.

  • Modification of the Hydrazide Moiety: Conversion of the hydrazide to other functionalities, such as hydrazones.

  • Alteration of the Biphenyl Linkage: Introduction of spacers or different linkages between the two phenyl rings.

Analogs with Substituted Biphenyl Cores

The introduction of substituents on the biphenyl rings can significantly influence the electronic properties, steric hindrance, and biological activity of the resulting molecules.

Example: 3,3'-Dinitro-biphenyl-4,4'-dicarbohydrazide

The synthesis of this analog would start from the corresponding 3,3'-Dinitro-biphenyl-4,4'-dicarboxylic acid. The electron-withdrawing nitro groups are expected to increase the acidity of the N-H protons and potentially enhance biological activity.

Comparative Properties:

PropertyBiphenyl-4,4'-dicarbohydrazide3,3'-Dinitro-biphenyl-4,4'-dicarbohydrazide
Synthesis From Biphenyl-4,4'-dicarboxylic acidFrom 3,3'-Dinitro-biphenyl-4,4'-dicarboxylic acid
Electronic Effect NeutralElectron-withdrawing
Expected Solubility LowPotentially lower in non-polar solvents
Potential Application Precursor for polymers and heterocyclesPotential for enhanced biological activity
Hydrazide-Hydrazone Derivatives

The condensation of the terminal amino group of the hydrazide with various aldehydes and ketones leads to the formation of hydrazide-hydrazones, a class of compounds known for their diverse biological activities.

Example: Biphenyl-4,4'-bis(carbohydrazide-hydrazones)

A study on biphenyl-4-carboxylic acid hydrazide-hydrazones has demonstrated their potential as antimicrobial agents.[3] By extension, the corresponding bis(hydrazide-hydrazones) from Biphenyl-4,4'-dicarbohydrazide are promising candidates for enhanced biological efficacy.

Experimental Protocol: Synthesis of Biphenyl-4,4'-bis(carbohydrazide-hydrazones)

  • Dissolve Biphenyl-4,4'-dicarbohydrazide (1 equivalent) in a minimal amount of hot ethanol.

  • Add the desired aromatic aldehyde or ketone (2.2 equivalents) and a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, DMF).

Hydrazone_Synthesis Dicarbohydrazide Biphenyl-4,4'-dicarbohydrazide Hydrazone Biphenyl-4,4'-bis(hydrazide-hydrazone) Dicarbohydrazide->Hydrazone Aldehyde Aromatic Aldehyde (2 eq.) Aldehyde->Hydrazone EtOH, Acetic Acid (cat.), Reflux

Caption: Synthesis of Biphenyl-4,4'-bis(hydrazide-hydrazones).

Comparative Biological Activity:

Seven synthesized biphenyl-4-carboxylic acid hydrazide-hydrazone derivatives were evaluated for their in vitro antimicrobial activity against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (Candida albicans, Aspergillus niger).[3] The results indicated that all the newly synthesized compounds exhibited promising antimicrobial activity.[3] This suggests that the corresponding bis-derivatives from Biphenyl-4,4'-dicarbohydrazide could exhibit even greater potency due to the presence of two active pharmacophores.

Future Directions and Applications

The structural framework of Biphenyl-4,4'-dicarbohydrazide and its analogs offers vast opportunities for further exploration in drug discovery and materials science.

  • Drug Development: The demonstrated antimicrobial and potential anticancer activities of biphenyl derivatives warrant further investigation.[4][5] Structure-activity relationship (SAR) studies on a library of substituted analogs can lead to the identification of lead compounds with improved efficacy and selectivity.

  • Coordination Polymers and MOFs: The dicarbohydrazide moiety can act as a versatile ligand for the construction of novel coordination polymers and MOFs with interesting topologies and potential applications in gas storage, catalysis, and sensing.

  • Polymer Chemistry: As a diamine equivalent, Biphenyl-4,4'-dicarbohydrazide can be used as a monomer for the synthesis of novel polyamides and other polymers with enhanced thermal stability and specific functional properties.

Conclusion

Biphenyl-4,4'-dicarbohydrazide is a valuable and versatile chemical entity with a rigid core and reactive functional groups. This guide has provided a comparative overview of its synthesis and properties, alongside those of its structural analogs. The exploration of substituted biphenyl cores and the derivatization of the hydrazide moieties into hydrazones have been highlighted as promising avenues for the development of new molecules with significant biological and material applications. Further research into a wider range of structural analogs and comprehensive testing of their properties will undoubtedly unlock the full potential of this intriguing class of compounds.

References

  • [Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.]([Link]

Sources

Validation

Head-to-Head: Asymmetric Hydrogenation vs. Biocatalytic Transamination in Sitagliptin Manufacture

Executive Summary Verdict: The biocatalytic route (Route B) is the superior methodology for large-scale manufacturing, rendering the metal-catalyzed route (Route A) obsolete for this specific application. While Route A (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The biocatalytic route (Route B) is the superior methodology for large-scale manufacturing, rendering the metal-catalyzed route (Route A) obsolete for this specific application.

While Route A (Rhodium-catalyzed asymmetric hydrogenation) represented a triumph of process chemistry in the mid-2000s, it is bottlenecked by high-pressure requirements, heavy metal remediation, and insufficient stereoselectivity (97% e.e.) requiring downstream recrystallization. Route B (Engineered Transaminase) delivers near-perfect stereoselectivity (>99.95% e.e.), eliminates heavy metals, and increases productivity by 53%.

This guide provides a technical breakdown of why the industry shifted paradigms and how to replicate the winning protocol.

The Challenge: The Chiral -Amino Acid

Target Molecule: Sitagliptin (Januvia®) The Crux: The synthesis hinges on the formation of a chiral ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-amino acid moiety from a pro-chiral ketone.[1] The primary difficulty is introducing the amine with strict (

)-stereochemistry while avoiding racemization and metal contamination.

Route Analysis

Route A: The Process Chemistry Standard (Asymmetric Hydrogenation)

Mechanism: Enamine formation followed by Rhodium-catalyzed hydrogenation.[2][3]

  • Methodology: The pro-chiral ketone is condensed with ammonium acetate to form an enamine. This enamine undergoes asymmetric hydrogenation using a Rh(I) catalyst with a chiral ferrocenyl ligand (Josiphos).

  • The Bottleneck: The hydrogenation requires specialized high-pressure vessels (250 psi). Furthermore, the intrinsic selectivity of the Rh-catalyst tops out at ~97% e.e.[3] This is below pharmaceutical grade (>99%), necessitating an additional crystallization step that sacrifices yield for purity.

  • Downstream Processing (DSP): Requires carbon treatment to scavenge Rhodium to <5 ppm levels.

Route B: The Biocatalytic Evolution (Transaminase)

Mechanism: Direct transamination using an engineered PLP-dependent enzyme.

  • Methodology: An (

    
    )-selective transaminase (ATA-117 variant) transfers an amine group from an isopropylamine donor directly to the ketone substrate.
    
  • The Breakthrough: The wild-type enzyme had zero activity on this bulky substrate.[4] Through 11 rounds of directed evolution (27 mutations), the active site was remodeled to accommodate the trifluorophenyl moiety.

  • DSP: The product crystallizes directly from the reaction mixture with >99.95% e.e., eliminating the need for chiral upgrading.

Visualizing the Strategic Shift

The following diagram illustrates the pathway simplification achieved by switching from Chem-Catalysis to Bio-Catalysis.

Sitagliptin_Routes Start Pro-Sitagliptin Ketone Enamine Enamine Intermediate (Unstable) Start->Enamine NH4OAc, MeOH Bio_Cat Transaminase (ATA-117) (Atmospheric Pressure) Start->Bio_Cat iPrNH2, PLP Rh_Cat Rh-Catalyzed Hydrogenation (250 psi, Josiphos) Enamine->Rh_Cat Crude_A Crude Amine (97% e.e.) Rh_Cat->Crude_A Purification Recrystallization & Rh Removal Crude_A->Purification Product Sitagliptin Phosphate (>99.95% e.e.) Purification->Product Yield Loss Bio_Cat->Product Direct Crystallization

Figure 1: Comparison of the multi-step chemical route (Red) vs. the streamlined biocatalytic route (Green).

Head-to-Head Performance Data

The following data is derived from the definitive scale-up studies conducted by Merck & Co. and Codexis.

MetricRoute A: Rh-CatalysisRoute B: BiocatalysisImprovement
Overall Yield ~82% (from enamine)92% +10-13%
Stereopurity (e.e.) 97% (Crude)>99.95% Eliminates upgrading step
Productivity Baseline+53% ( kg/L/day )Higher throughput
Waste (E-Factor) High (Aq.[5][6] waste streams)-19% Total WasteSignificant reduction
Heavy Metals Rhodium (requires removal)None Safer profile
Equipment High-Pressure HydrogenatorStandard ReactorLower CAPEX

Detailed Experimental Protocol (Route B)

Rationale: This protocol describes the "Gold Standard" biocatalytic method. It utilizes a transaminase (ATA) which operates via a "Ping-Pong Bi-Bi" mechanism.

  • Critical Control Point: The equilibrium of transamination is often unfavorable. To drive the reaction to completion, isopropylamine (iPrNH2) is used as the amine donor. The co-product (acetone) is volatile and removed, or the equilibrium is simply driven by the high molar excess of the donor.

Materials
  • Substrate: Pro-sitagliptin ketone (200 g/L loading).

  • Enzyme: Engineered Transaminase (e.g., ATA-117 variant from Codexis/Merck evolution).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: Isopropylamine (2 M).

  • Solvent System: 50% DMSO / 50% Aqueous Buffer.

Step-by-Step Workflow
  • Buffer Preparation:

    • Prepare a 0.1 M triethanolamine (TEA) buffer, pH adjusted to 8.5.

    • Add Pyridoxal-5'-phosphate (PLP) to a concentration of 2 mM. PLP is light-sensitive; protect the vessel from direct light.

  • Substrate Solubilization:

    • Dissolve the pro-sitagliptin ketone in DMSO to create a high-concentration stock.

    • Note: The enzyme was specifically engineered to tolerate up to 50% DMSO, which is unusual for wild-type enzymes but necessary here due to the substrate's poor aqueous solubility.

  • Reaction Initiation:

    • In a standard round-bottom flask or reactor (no baffles needed if mixing is adequate), combine the DMSO-substrate solution with the aqueous buffer.

    • Add Isopropylamine (2 M final concentration).

    • Add the Transaminase enzyme (loading approx. 6 g/L).

    • Heat the mixture to 45°C .

  • Monitoring:

    • Agitate for 24 hours.

    • Monitor conversion via HPLC (C18 column, isocratic acetonitrile/water).

    • Success Criteria: Conversion should exceed 95% with >99% e.e.

  • Workup (Self-Validating Step):

    • Acidify the reaction mixture to pH 2 using 6 N HCl. This stops the enzymatic reaction and partitions the unreacted ketone (if any) and the product into the aqueous phase (as the salt).

    • Wash with isopropyl acetate to remove organic impurities/unreacted ketone.

    • Basify the aqueous layer to pH 10 using 5 N NaOH. The free base sitagliptin will precipitate or can be extracted into isopropyl acetate.

    • Crystallization: Introduce phosphate acid to form Sitagliptin Phosphate.[2][7] The high e.e. ensures immediate crystallization of the pure polymorph.

Mechanistic Insight: The "Ping-Pong" Cycle

Understanding the enzymatic mechanism helps in troubleshooting. If conversion stalls, it is usually due to PLP degradation or product inhibition.

Transaminase_Cycle E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Pyridoxamine) E_PLP->E_PMP 1. Accepts NH2 Product Sitagliptin (Amine) E_PLP->Product Exit E_PMP->E_PLP 2. Donates NH2 Acetone Acetone (Co-Product) E_PMP->Acetone Exit Donor Isopropylamine (Donor) Donor->E_PLP Enter Ketone Pro-Sitagliptin Ketone Ketone->E_PMP Enter

Figure 2: The Ping-Pong Bi-Bi mechanism. The enzyme shuttles the amine group via the PLP cofactor.

References

  • Savile, C. K., et al. (2010).[2][4][8][9] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[4][9] [4][9]

  • Hansen, K. B., et al. (2009).[9] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804.

  • U.S. EPA. (2010).[3] "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award."

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Biphenyl-4,4'-dicarbohydrazide
Reactant of Route 2
Biphenyl-4,4'-dicarbohydrazide
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